Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
Description
Properties
IUPAC Name |
ethyl 4-(2-amino-2-sulfanylideneethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-2-14-11(13)8-3-5-9(6-4-8)15-7-10(12)16/h3-6H,2,7H2,1H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHKQJIAVBGZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis for Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis begins with the formation of an ether linkage via a Williamson ether synthesis, followed by the thionation of the resulting amide using Lawesson's reagent. This guide will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and present expected analytical data for the synthesized compounds. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction
Thioamides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are isosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, such as increased lipophilicity and altered hydrogen bonding capabilities, which can lead to enhanced pharmacological profiles. This compound, the subject of this guide, is a thioamide derivative with potential applications as a building block in the synthesis of more complex bioactive molecules. Its structure combines a para-substituted benzene ring, an ether linkage, and a thioamide functional group, making it an attractive scaffold for further chemical modifications.
This guide will provide a detailed, step-by-step methodology for the synthesis of this compound, starting from readily available commercial reagents. The synthetic strategy is designed to be both efficient and scalable, making it suitable for laboratory-scale research and potential scale-up operations.
Synthetic Strategy and Mechanism
The synthesis of this compound is accomplished through a two-step process:
-
Step 1: Williamson Ether Synthesis to form the intermediate, Ethyl 4-(2-amino-2-oxoethoxy)benzoate.
-
Step 2: Thionation of the amide intermediate using Lawesson's reagent to yield the final thioamide product.
Step 1: Williamson Ether Synthesis
The first step involves the formation of an ether bond between ethyl 4-hydroxybenzoate and 2-chloroacetamide. This reaction proceeds via the well-established Williamson ether synthesis, an SN2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.
Mechanism:
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of ethyl 4-hydroxybenzoate by a suitable base, such as potassium carbonate, to form a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide and displacing the chloride ion to form the desired ether linkage.
Diagram of the Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis of the Amide Intermediate.
Step 2: Thionation with Lawesson's Reagent
The second step is the conversion of the amide functional group in Ethyl 4-(2-amino-2-oxoethoxy)benzoate to a thioamide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). Lawesson's reagent is a widely used and effective thionating agent for a variety of carbonyl compounds, including amides.[1][2]
Mechanism:
The thionation mechanism with Lawesson's reagent is believed to proceed through a four-membered ring intermediate. The Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of the amide to form a thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the thioamide and a stable phosphorus-oxygen double bond-containing byproduct.[3][4]
Diagram of the Thionation Workflow
Caption: Workflow for the Thionation of the Amide Intermediate.
Experimental Protocols
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| Ethyl 4-hydroxybenzoate | 99% | Sigma-Aldrich |
| 2-Chloroacetamide | 98% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Lawesson's Reagent | 97% | Oakwood Chemical |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Sodium Sulfate (anhydrous) | ACS Grade | Fisher Scientific |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz)
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Mass spectrometer (ESI-MS)
Step 1: Synthesis of Ethyl 4-(2-amino-2-oxoethoxy)benzoate
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-hydroxybenzoate (10.0 g, 60.2 mmol), 2-chloroacetamide (6.75 g, 72.2 mmol), and anhydrous potassium carbonate (16.6 g, 120.4 mmol).
-
Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 500 mL of ice-cold water. A white precipitate will form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 100 mL).
-
Dry the crude product in a vacuum oven at 50 °C overnight.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl 4-(2-amino-2-oxoethoxy)benzoate as a white crystalline solid.
Step 2: Synthesis of this compound
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-(2-amino-2-oxoethoxy)benzoate (5.0 g, 22.4 mmol) and Lawesson's reagent (5.44 g, 13.4 mmol).
-
Add 100 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC using a 3:7 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-3 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product will be a yellowish solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a pale yellow solid.
Characterization of Synthesized Compounds
Ethyl 4-(2-amino-2-oxoethoxy)benzoate (Amide Intermediate)
-
Appearance: White crystalline solid
-
Molecular Formula: C11H13NO4
-
Molecular Weight: 223.23 g/mol
-
Predicted 1H NMR (400 MHz, CDCl3): δ 8.00 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.50 (br s, 1H, NH), 5.80 (br s, 1H, NH), 4.60 (s, 2H, OCH2), 4.35 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.38 (t, J = 7.1 Hz, 3H, OCH2CH3).
-
Predicted 13C NMR (100 MHz, CDCl3): δ 169.5 (C=O, amide), 166.0 (C=O, ester), 162.0 (Ar-C), 131.8 (Ar-CH), 122.0 (Ar-C), 114.5 (Ar-CH), 68.0 (OCH2), 61.0 (OCH2CH3), 14.3 (OCH2CH3).
-
IR (KBr, cm-1): 3400-3200 (N-H stretch), 1710 (C=O stretch, ester), 1680 (C=O stretch, amide I), 1605 (N-H bend, amide II), 1280 (C-O stretch, ester), 1250 (Ar-O-C stretch).
-
Mass Spectrometry (ESI-MS): m/z 224.09 [M+H]+.
This compound (Final Product)
-
Appearance: Pale yellow solid
-
Molecular Formula: C11H13NO3S
-
Molecular Weight: 239.29 g/mol
-
Predicted 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 8.50 (br s, 1H, NH), 7.90 (br s, 1H, NH), 4.90 (s, 2H, OCH2), 4.36 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.39 (t, J = 7.1 Hz, 3H, OCH2CH3).
-
Predicted 13C NMR (100 MHz, CDCl3): δ 200.5 (C=S, thioamide), 165.8 (C=O, ester), 162.5 (Ar-C), 131.9 (Ar-CH), 122.5 (Ar-C), 114.8 (Ar-CH), 70.0 (OCH2), 61.2 (OCH2CH3), 14.3 (OCH2CH3).
-
IR (KBr, cm-1): 3400-3200 (N-H stretch), 1710 (C=O stretch, ester), 1600 (N-H bend), 1400-1200 (C=S stretch, thioamide bands), 1280 (C-O stretch, ester), 1250 (Ar-O-C stretch).
-
Mass Spectrometry (ESI-MS): m/z 240.07 [M+H]+.
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The methodology leverages the classical Williamson ether synthesis and a robust thionation reaction with Lawesson's reagent. The detailed experimental protocols and predicted analytical data provide a comprehensive resource for researchers and scientists in the field of drug development. The successful synthesis of this thioamide derivative opens avenues for the exploration of its potential as a key intermediate in the development of novel therapeutic agents.
References
-
Ozturk, T.; Ertas, E.; Mert, O. A Berzelius Reagent, Phosphorus Pentasulfide (P4S10), in the Synthesis of Heterocyclic and Thio-Compounds. Chem. Rev.2010 , 110 (6), 3419–3478. [Link]
-
Kaleta, Z.; Makowski, B. T.; Soos, T.; Dembinski, R. Thionation Using Fluorous Lawesson's Reagent. Org. Lett.2006 , 8 (8), 1625–1628. [Link]
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Fossey, J. S.; Edwards, P. P.; Claridge, T. D. W. The Williamson Ether Synthesis: A Safe and Convenient Laboratory-Scale Implementation. J. Chem. Educ.2004 , 81 (12), 1805. [Link]
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Varma, R. S. Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chem.1999 , 1 (1), 43-55. [Link]
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PrepChem. Synthesis of a. Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate. [Link]
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Ozturk, T. A Berzelius Reagent, Phosphorus Pentasulfide (P4S10), in the Synthesis of Heterocyclic and Thio-Compounds. Chem. Rev.2010 , 110, 3419-3478. [Link]
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Organic Chemistry Portal. Lawesson's Reagent. [Link]
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Yde, B.; Larsen, N. K.; Thomsen, I.; Lawesson, S.-O. Synthesis of Thiamides. Tetrahedron1984 , 40, 2047-2052. [Link]
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PubChem. Ethyl 4-hydroxybenzoate. [Link]
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PubChem. 2-Chloroacetamide. [Link]
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PubChem. Lawesson's reagent. [Link]
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National Institute of Standards and Technology. Ethyl benzoate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 853802, Ethyl 4-(ethylthiocarbamoylamino)benzoate. [Link]
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In-depth Technical Guide: The Enigmatic Profile of CAS Number 1204297-36-8
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on the Subject Compound
This guide addresses the chemical entity registered under CAS number 1204297-36-8. Initial investigation identifies this compound as Ethyl 4-(2-amino-2-thioxoethoxy)benzoate . It possesses the molecular formula C₁₁H₁₃NO₃S and a molecular weight of approximately 239.29 g/mol .[1][2]
Despite a comprehensive search of scientific literature and chemical databases, it has become evident that This compound is a compound with a minimal public research footprint. The available information is largely confined to its listing in chemical supplier catalogs.[1][2][3][4][5] There is a significant absence of published studies detailing its synthesis, biological activity, mechanism of action, or potential therapeutic applications.
Consequently, this document will proceed by first outlining the known chemical properties of this compound. It will then pivot to a broader discussion of the chemical motifs present in the molecule—specifically the ethyl benzoate and thioamide functionalities—to offer a speculative, yet scientifically grounded, perspective on its potential biological relevance and avenues for future research. This approach is designed to provide a foundational framework for investigators who may be considering this or structurally related compounds for novel research initiatives.
Part 1: Known Chemical Identity of CAS 1204297-36-8
The compound is structurally defined as the ethyl ester of 4-(2-amino-2-thioxoethoxy)benzoic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1204297-36-8 | [1][2][4] |
| Molecular Formula | C₁₁H₁₃NO₃S | [1] |
| Molecular Weight | 239.29 g/mol | [1][2] |
| IUPAC Name | This compound | [5] |
| Purity Specification (Typical) | ≥ 95% | [1] |
| Recommended Storage | Long-term in a cool, dry place | [1] |
Part 2: A Mechanistic Hypothesis Based on Structural Analogs
Given the lack of direct research on this compound, we can infer potential areas of biological investigation by examining its core chemical structures. The molecule can be deconstructed into two key functional regions: the ethyl benzoate core and the thioamide moiety.
The Ethyl Benzoate Scaffold: A Privileged Structure in Drug Discovery
The ethyl benzoate scaffold is a common feature in a multitude of biologically active compounds. Benzoate derivatives are known to exhibit a wide range of pharmacological activities. For instance, derivatives of ethyl 4-aminobenzoate have been explored for their antimicrobial and anticancer properties.
It is plausible that the ethyl benzoate portion of CAS 1204297-36-8 could serve as a recognition element for various biological targets. The ester functionality is also susceptible to hydrolysis by esterases in vivo, which could act as a metabolic activation or deactivation step.
The Thioamide Functional Group: A Bioisostere with Unique Properties
The thioamide group (-C(=S)NH₂) is a bioisostere of the amide group, where the carbonyl oxygen is replaced by sulfur. This substitution can significantly alter the compound's physicochemical and biological properties, including:
-
Increased Lipophilicity: The sulfur atom generally increases the lipophilicity of a molecule compared to oxygen.
-
Altered Hydrogen Bonding: The thioamide group has different hydrogen bonding capabilities, which can affect target binding affinity and specificity.
-
Metabolic Stability: Thioamides can exhibit different metabolic profiles compared to their amide analogs.
-
Coordination Chemistry: The soft sulfur atom can coordinate with metal ions in metalloenzymes.
Part 3: Postulated Signaling Pathways and Therapeutic Areas of Interest
Based on the functional groups present, several hypothetical signaling pathways and therapeutic areas warrant consideration for future investigation of this compound.
Diagram 1: Hypothetical Research Workflow for Investigating CAS 1204297-36-8
Caption: A proposed workflow for the initial biological evaluation of this compound.
Part 4: Proposed Experimental Protocols
The following are generalized, foundational protocols that would be necessary to begin to characterize the biological activity of this compound.
Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Protocol: General Enzyme Inhibition Assay (Example: Kinase Assay)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion and Future Directions
This compound (CAS 1204297-36-8) represents a chemical entity with an unwritten story in the book of pharmacology. While its current public profile is limited to that of a catalog chemical, its constituent parts—the ethyl benzoate scaffold and the thioamide functional group—suggest a potential for biological activity that is yet to be explored.
This guide has aimed to provide a scientifically reasoned framework for initiating such an exploration. The path forward requires a systematic and unbiased screening approach, as outlined in the proposed workflow and protocols. The initial steps of cytotoxicity screening, followed by broad paneling against common drug targets such as kinases, GPCRs, and other enzymes, will be crucial in uncovering the first chapters of this compound's biological narrative. Should these initial studies yield promising results, further investigation into its mechanism of action and potential therapeutic applications would be warranted. It is our hope that this guide serves as a catalyst for the scientific community to unlock the potential of this and other under-investigated chemical compounds.
References
At present, due to the limited publicly available research on CAS number 1204297-36-8, the references are primarily to chemical supplier databases that confirm its existence and basic chemical properties.
-
This compound. AK Scientific, Inc.
-
This compound | CAS#:1204297-36-8. Chemsrc
-
Cas no 1204297-36-8 (this compound). LookChem
-
1204297-36-8|this compound|BLD Pharm. BLD Pharm
-
CAS NO. 1204297-36-8 | Catalog AAB-AA01AQEI | Arctom | Products. Arctom
-
61508-41-6|Ethyl 4-(2-aminoethoxy)benzoate hydrobromide|BLD Pharm. BLD Pharm
-
This compound (CAS No. 1204297-36-8). GuideChem
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- 2. biosynth.com [biosynth.com]
- 3. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, a compound of interest in medicinal chemistry and materials science. Given the apparent novelty of this molecule, this document serves as a predictive guide and a practical handbook for its empirical characterization. We will delve into the theoretical underpinnings of its expected spectroscopic signatures and provide robust, field-tested protocols for data acquisition.
Molecular Structure and Functional Group Analysis
Before exploring the spectroscopic data, it is crucial to dissect the molecular architecture of this compound. The molecule is comprised of several key functional groups that will each contribute distinct signals to the various spectra:
-
Ethyl Ester Group: Consisting of an ethyl chain (-CH₂CH₃) attached to a carboxyl group (-COO-), this moiety will exhibit characteristic signals in both ¹H and ¹³C NMR.
-
Para-substituted Benzene Ring: The aromatic ring with substituents at the 1 and 4 positions will produce a distinct splitting pattern in the aromatic region of the ¹H NMR spectrum.
-
Ether Linkage: The oxygen atom connecting the benzoate ring to the thioacetamide group (-O-CH₂-) will influence the chemical shift of the adjacent methylene protons.
-
Thioamide Group: The presence of a primary thioamide (-C(S)NH₂) is a key feature, with the C=S bond and the -NH₂ protons providing unique spectroscopic markers, particularly in IR and ¹H NMR.
The interplay of these functional groups dictates the overall electronic environment of the molecule, which is what we will be probing with various spectroscopic techniques.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, drawing parallels from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra.
The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are based on typical values for similar functional groups.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -CH₂CH₃ (Ethyl) | ~1.3 | Triplet | 3H | Coupled to the adjacent methylene group. |
| -CH₂ CH₃ (Ethyl) | ~4.3 | Quartet | 2H | Coupled to the methyl group and deshielded by the adjacent oxygen. |
| -O-CH₂ -C(S)NH₂ | ~4.8 | Singlet | 2H | Deshielded by the adjacent oxygen and thioamide group. |
| Aromatic Protons | ~7.0 and ~8.0 | Doublets | 2H each | Para-substitution leads to two distinct sets of aromatic protons. |
| -C(S)NH₂ | ~8.5 and ~9.5 | Broad Singlets | 1H each | Amide protons are typically broad and can exchange with D₂O. |
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
| Assignment | Predicted δ (ppm) | Rationale |
| -CH₂CH₃ (Ethyl) | ~14 | Typical value for a terminal methyl group in an ethyl ester. |
| -CH₂ CH₃ (Ethyl) | ~61 | Methylene carbon of the ethyl ester, deshielded by oxygen. |
| -O-CH₂ -C(S)NH₂ | ~70 | Methylene carbon adjacent to the ether oxygen. |
| Aromatic Carbons | ~114, ~122, ~131, ~162 | Four distinct signals are expected for the para-substituted ring. |
| C =O (Ester) | ~165 | Carbonyl carbon of the ester. |
| C =S (Thioamide) | ~200 | Thioamide carbons are significantly deshielded and appear far downfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Thioamide) | 3400-3200 | Stretching (two bands expected for -NH₂) |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C=O (Ester) | ~1720 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C=S (Thioamide) | 1200-1050 | Stretching |
| C-O (Ester/Ether) | 1300-1000 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
-
Predicted Molecular Ion (M⁺): For the molecular formula C₁₁H₁₃NO₃S, the expected monoisotopic mass is approximately 255.06 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.
-
Key Fragmentation Patterns: Fragmentation of the parent ion is expected to occur at the ester and ether linkages, as well as the thioamide group. Common fragments would likely include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the C-O bond of the ether.
Experimental Protocols
To empirically validate the predicted data, the following standardized protocols for spectroscopic analysis are recommended.
Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.
-
Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Protocol for Mass Spectrometry
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
The mass range should be set to scan from m/z 50 to 500.
-
Visualization of Molecular Structure and Workflow
To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for the spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a predictive framework for the spectroscopic characterization of this compound. By understanding the expected spectral data and employing the detailed experimental protocols, researchers can confidently approach the synthesis and analysis of this and other novel compounds. The combination of predictive analysis and robust experimental design is fundamental to advancing chemical research and development.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Human Metabolome Database. (n.d.). Ethyl benzoate. [Link][1]
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Ethyl 4-(2-amino-2-thioxoethoxy)benzoate: A Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, a molecule of interest for researchers and scientists in the field of drug development. While specific literature on this compound is emerging, its structural features, particularly the presence of a thioamide moiety, allow for a detailed projection of its chemical properties, synthetic pathways, and potential therapeutic applications.
Core Molecular Attributes
This compound is an organic molecule with a molecular weight of 239.29 g/mol . Its structure is characterized by a central benzene ring substituted with an ethyl ester group at the 4-position and a 2-amino-2-thioxoethoxy group at the 1-position.
| Property | Value |
| Molecular Formula | C11H13NO3S |
| Molecular Weight | 239.29 g/mol |
| IUPAC Name | This compound |
The key functional groups, a benzoate ester and a primary thioamide, are expected to govern its reactivity, physicochemical properties, and biological activity.
Proposed Synthetic Workflow
A plausible and efficient synthesis of this compound can be conceptualized in a two-step process starting from the readily available Ethyl 4-hydroxybenzoate.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 4-(2-cyanoethoxy)benzoate
The first step involves a cyanoethylation of Ethyl 4-hydroxybenzoate. This reaction is typically carried out by treating the starting material with acrylonitrile in the presence of a base catalyst.
Experimental Protocol:
-
To a solution of Ethyl 4-hydroxybenzoate in a suitable solvent (e.g., dioxane or tert-butanol), add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium tert-butoxide).
-
Slowly add acrylonitrile to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain Ethyl 4-(2-cyanoethoxy)benzoate.
Step 2: Thioamidation of Ethyl 4-(2-cyanoethoxy)benzoate
The nitrile group of the intermediate is then converted to a primary thioamide. This transformation can be achieved by reacting the nitrile with hydrogen sulfide in the presence of a base.[1][2]
Experimental Protocol:
-
Dissolve Ethyl 4-(2-cyanoethoxy)benzoate in a suitable solvent, such as a mixture of methanol and water.[1]
-
Add an anion-exchange resin in its hydrosulfide form or a solution of sodium hydrosulfide.[1][2]
-
Bubble hydrogen sulfide gas through the solution or generate it in situ under controlled conditions.
-
Monitor the reaction by TLC until the nitrile is consumed.
-
Upon completion, carefully work up the reaction mixture to isolate the crude this compound.
-
The final product can be purified by recrystallization or column chromatography.
An alternative and often more convenient method for thionation involves the use of Lawesson's reagent, which can convert the corresponding amide (Ethyl 4-(2-amino-2-oxoethoxy)benzoate) to the desired thioamide.[3][4][5]
The Thioamide Moiety: A Gateway to Novel Therapeutics
The thioamide group is a fascinating bioisostere of the amide bond, offering unique physicochemical properties that can be leveraged in drug design.[6][7][8]
Physicochemical and Biological Properties
-
Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts.[6] This can lead to altered binding interactions with biological targets.
-
Lipophilicity: The presence of the sulfur atom generally increases the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability.[9]
-
Metabolic Stability: The thioamide bond can exhibit increased resistance to enzymatic cleavage compared to the amide bond, potentially leading to a longer biological half-life.[6]
-
Pharmacological Activities: Thioamide-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[6][7][8]
Caption: The role of the thioamide moiety in modulating key drug properties.
Analytical and Spectroscopic Characterization
A thorough characterization of this compound is essential to confirm its identity and purity. Based on its structure, the following spectroscopic signatures are expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzene ring, and diastereotopic methylene protons of the ethoxy chain. The protons of the amino group of the thioamide will likely appear as a broad singlet.
-
¹³C NMR: A key diagnostic signal will be the resonance of the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield, typically in the range of 200-210 ppm.[10] Other expected signals include those for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the various functional groups present in the molecule. The C=S stretching vibration is typically observed in the region of 1200-1000 cm⁻¹.[10] Other key absorptions would include the N-H stretching of the amino group, C=O stretching of the ester, and C-O stretching of the ether linkage.
Mass Spectrometry (MS)
High-resolution mass spectrometry should confirm the molecular formula of the compound by providing an accurate mass measurement of the molecular ion.
Potential Applications in Drug Discovery
The unique properties of the thioamide functional group suggest that this compound could be a valuable scaffold in medicinal chemistry.[6][8][9] Its potential as a lead compound or an intermediate for the synthesis of more complex molecules warrants further investigation in various therapeutic areas.
References
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Li, Y., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry, 277, 116707. [Link]
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Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331502. [Link]
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Zhang, Y., et al. (2021). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications, 57(59), 7274-7277. [Link]
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Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. [Link]
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Li, Y., et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Request PDF. [Link]
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Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. PMC - NIH. [Link]
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Organic Chemistry Portal. Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
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Mori, Y., & Akashi, M. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 36(16), 2371-2374. [Link]
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Miller, M. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(9), 1039-1048. [Link]
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Al-Adiwish, W. M., et al. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 26(16), 4945. [Link]
- Erdman, D. T. (2003). U.S. Patent No. 6,541,667. Washington, DC: U.S.
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Liboska, R., et al. (2004). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin. Request PDF. [Link]
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Organic Chemistry Portal. Lawesson's Reagent. Organic Chemistry Portal. [Link]
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An In-depth Technical Guide to the Physical Properties of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Identity
Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, with the chemical formula C₁₁H₁₃NO₃S, is a derivative of ethyl 4-hydroxybenzoate. The introduction of the 2-amino-2-thioxoethoxy side chain, which contains a thioamide group (C=S)NH₂, is expected to significantly influence its chemical reactivity, coordination chemistry, and biological activity compared to its amide or amine analogs. The thioamide group is a bioisostere of the amide bond and is known to impart unique characteristics, such as altered hydrogen bonding capabilities, increased acidity of the N-H protons, and a higher affinity for certain metals.[1][2]
This guide will first present the foundational molecular data for this compound. It will then provide detailed, field-proven experimental protocols for determining its critical physical properties, including melting point, solubility, and spectroscopic characteristics. The causality behind experimental choices is explained to ensure methodological soundness and reproducibility.
Molecular Structure
The structural framework of this compound is crucial for understanding its physical and chemical behavior.
Caption: Molecular Structure of this compound.
Core Physical Data
Publicly available, experimentally verified data for this specific molecule is limited. The primary available information is its molecular formula and calculated molecular weight.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃S | CymitQuimica |
| Molecular Weight | 239.29 g/mol | CymitQuimica |
Methodologies for Physicochemical Characterization
The following sections detail the standard, self-validating experimental protocols required to establish a comprehensive physical property profile for this compound.
Determination of Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) suggests high purity.
Experimental Protocol (Capillary Method):
-
Sample Preparation: Ensure the synthesized compound is thoroughly dried to remove residual solvents. Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.
Causality and Trustworthiness: This slow heating rate near the melting point is crucial for accuracy. It ensures that the temperature of the heating block and the sample are in equilibrium, preventing an overestimation of the melting point. Repeating the measurement with a fresh sample in a new capillary validates the initial finding.
Solubility Profile
Understanding the solubility is paramount for applications in drug delivery, reaction chemistry, and formulation. Based on its structure, the compound is expected to be soluble in polar organic solvents and sparingly soluble in water.
Experimental Protocol (Qualitative):
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, acetone, ethyl acetate, hexane).
-
Procedure: To 1 mL of each solvent in a separate test tube, add approximately 10 mg of the compound.
-
Observation: Vigorously shake or vortex each tube for 1 minute at room temperature. Observe if the solid dissolves completely.
-
Heating: If the compound is not soluble at room temperature, gently warm the mixture to 50°C to assess temperature-dependent solubility.
-
Classification: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the outcome. The thioamide moiety may decrease water solubility compared to its amide equivalent due to weaker hydrogen bond acceptance by the sulfur atom.[3]
Spectroscopic Characterization Workflow
Spectroscopic analysis provides unambiguous structural confirmation and is a cornerstone of chemical characterization. The following workflow ensures comprehensive data acquisition.
Caption: Standard workflow for spectroscopic characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Expected Characteristic Peaks: Based on known spectral data for similar structures, the following peaks are anticipated:[1][4]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3300-3100 | N-H (Thioamide) | Stretching (likely two bands for -NH₂) |
| ~3000-2850 | C-H (Aliphatic) | Stretching |
| ~1700-1680 | C=O (Ester) | Stretching |
| ~1600, ~1500 | C=C (Aromatic) | Stretching |
| ~1270 | C-O (Ester/Ether) | Stretching |
| ~1120 | C=S (Thioamide) | Stretching |
The presence of a strong band around 1700 cm⁻¹ for the ester carbonyl and a band around 1120 cm⁻¹ for the C=S stretch would be key confirmatory data points.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Standard parameters are typically sufficient.[5]
-
Data Analysis: Integrate the ¹H signals to determine proton ratios and analyze coupling patterns (splitting) to infer neighboring protons. Chemical shifts in both spectra are compared to predicted values.
Predicted ¹H NMR Signals:
-
Ethyl Group: A quartet around 4.4 ppm (O-CH₂) and a triplet around 1.4 ppm (-CH₃).[5]
-
Aromatic Protons: Two doublets in the range of 7.0-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Ether Methylene: A singlet around 4.8-5.0 ppm (-O-CH₂-C=S).
-
Thioamide Protons: Two broad singlets for the -NH₂ protons, potentially in the range of 8.0-10.0 ppm, which may exchange with D₂O.
Predicted ¹³C NMR Signals:
-
Thioamide Carbonyl (C=S): A signal significantly downfield, typically in the 200-210 ppm range.[1]
-
Ester Carbonyl (C=O): A signal around 165-167 ppm.[4]
-
Aromatic Carbons: Signals between 114-160 ppm.
-
Aliphatic Carbons: Signals for the ethyl group and the ether methylene in the upfield region (14-70 ppm).
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.
-
Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretically calculated mass for C₁₁H₁₄NO₃S⁺. A mass accuracy of <5 ppm is required for unambiguous formula confirmation.
Conclusion
While this compound is a compound of scientific interest, its physical properties are not yet well-documented. This guide provides the foundational molecular information and, more critically, a detailed set of authoritative, self-validating protocols for its complete physicochemical characterization. The methodologies outlined for melting point analysis, solubility profiling, and comprehensive spectroscopic investigation (FTIR, NMR, HRMS) provide a robust framework for any researcher or drug development professional to generate a reliable and comprehensive data profile for this molecule. The predictive data, grounded in the established chemistry of thioamides and benzoate esters, serves as a valuable benchmark for the interpretation of experimental results.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Barrett, T. M., Fiore, K. E., & Petersson, E. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry, 295(16), 5234-5249. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemical Properties of Thioamides. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2023). Amino benzoate moiety promoted. Retrieved from [Link]
-
RSC Publishing. (n.d.). Facile synthesis and properties of thioamide-containing polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PubMed Central. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
This guide provides a comprehensive, technically-grounded framework for the synthesis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, a thioamide derivative of potential interest to researchers and professionals in drug development and medicinal chemistry. The synthesis is presented as a multi-step process, beginning with commercially available starting materials. Each step is detailed with a focus on the underlying chemical principles and practical experimental considerations to ensure reproducibility and high yield.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and efficient synthetic pathway. The core of this strategy involves three key transformations:
-
Thionation: The terminal thioamide group can be readily formed from its corresponding amide precursor, Ethyl 4-(2-amino-2-oxoethoxy)benzoate. This transformation is reliably achieved using a thionating agent such as Lawesson's Reagent.
-
Williamson Ether Synthesis: The ether linkage in the amide intermediate suggests a nucleophilic substitution reaction. Specifically, the phenoxide of Ethyl 4-hydroxybenzoate can act as a nucleophile to displace a halide from an N-substituted haloacetamide, such as 2-chloroacetamide.
-
Esterification: The ethyl ester functionality of Ethyl 4-hydroxybenzoate can be introduced via Fischer esterification of p-hydroxybenzoic acid with ethanol.
This retrosynthetic approach allows for the use of readily available and cost-effective starting materials: p-hydroxybenzoic acid, ethanol, and 2-chloroacetamide.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Starting Materials and Intermediates
This section provides detailed protocols for the synthesis of the necessary precursors for the final product.
Synthesis of Ethyl 4-hydroxybenzoate (Ethylparaben)
Ethyl 4-hydroxybenzoate is a common paraben and can be synthesized through the Fischer esterification of p-hydroxybenzoic acid with ethanol, catalyzed by a strong acid.
Reaction Scheme:
p-Hydroxybenzoic Acid + Ethanol ⇌ Ethyl 4-hydroxybenzoate + Water
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add p-hydroxybenzoic acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
The product can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Ethyl 4-hydroxybenzoate.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[1][2][3][4][5]
Table 1: Reagents and Conditions for Ethyl 4-hydroxybenzoate Synthesis
| Reagent | Molar Ratio | Key Parameters |
| p-Hydroxybenzoic Acid | 1 | --- |
| Absolute Ethanol | Excess | Solvent and reactant |
| Concentrated H₂SO₄ | Catalytic | Acid catalyst |
| Temperature | Reflux | --- |
| Reaction Time | 4-6 hours | Monitored by TLC |
Synthesis of 2-Chloroacetamide
2-Chloroacetamide is a key reagent for the subsequent Williamson ether synthesis. It can be prepared by the reaction of chloroacetyl chloride with ammonia.
Reaction Scheme:
ClCOCH₂Cl + 2NH₃ → H₂NCOCH₂Cl + NH₄Cl
Experimental Protocol:
-
In a flask equipped with a stirrer and placed in an ice bath, dissolve chloroacetyl chloride in a suitable anhydrous solvent (e.g., diethyl ether).
-
Bubble anhydrous ammonia gas through the solution while maintaining a low temperature. Alternatively, a concentrated aqueous ammonia solution can be added dropwise.[2]
-
A white precipitate of 2-chloroacetamide and ammonium chloride will form.
-
After the reaction is complete, filter the precipitate and wash it with cold water to remove the ammonium chloride.
-
The crude 2-chloroacetamide can be purified by recrystallization from water or ethanol.[2][6][7]
Table 2: Reagents and Conditions for 2-Chloroacetamide Synthesis
| Reagent | Molar Ratio | Key Parameters |
| Chloroacetyl Chloride | 1 | --- |
| Ammonia | ~2 | --- |
| Temperature | 0-5 °C | To minimize side reactions |
| Solvent | Anhydrous Ether or Water | --- |
Core Synthesis of Ethyl 4-(2-amino-2-oxoethoxy)benzoate
This step involves the formation of the ether linkage via a Williamson ether synthesis, a classic and reliable method for preparing ethers.[6][8][9][10]
Caption: Workflow for the Williamson Ether Synthesis of the amide intermediate.
Reaction Scheme:
Ethyl 4-hydroxybenzoate + 2-Chloroacetamide → Ethyl 4-(2-amino-2-oxoethoxy)benzoate + HCl
Experimental Protocol:
-
In a round-bottom flask, dissolve Ethyl 4-hydroxybenzoate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a slight excess of a weak base, such as anhydrous potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group.
-
Add an equimolar amount of 2-chloroacetamide to the reaction mixture.
-
Heat the mixture with stirring at a moderate temperature (e.g., 60-80 °C) for several hours. Monitor the reaction by TLC. A similar procedure has been successfully used for the reaction of ethyl 4-hydroxybenzoate with other alkyl halides.[11]
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
The crude Ethyl 4-(2-amino-2-oxoethoxy)benzoate can be purified by recrystallization from a suitable solvent such as ethanol.
Table 3: Reagents and Conditions for Williamson Ether Synthesis
| Reagent | Molar Ratio | Key Parameters |
| Ethyl 4-hydroxybenzoate | 1 | --- |
| 2-Chloroacetamide | 1 | --- |
| Potassium Carbonate | 1.1 - 1.5 | Base |
| DMF | --- | Solvent |
| Temperature | 60-80 °C | --- |
| Reaction Time | 4-8 hours | Monitored by TLC |
Final Thionation to Yield this compound
The final step is the conversion of the amide to a thioamide using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent is highly effective for the thionation of amides under mild conditions.[1][7][12][13]
Caption: Workflow for the thionation of the amide intermediate.
Reaction Scheme:
Ethyl 4-(2-amino-2-oxoethoxy)benzoate + Lawesson's Reagent → this compound
Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ethyl 4-(2-amino-2-oxoethoxy)benzoate in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Add Lawesson's Reagent (typically 0.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Table 4: Reagents and Conditions for Thionation
| Reagent | Molar Ratio | Key Parameters |
| Ethyl 4-(2-amino-2-oxoethoxy)benzoate | 1 | --- |
| Lawesson's Reagent | 0.5 | Thionating agent |
| Dry THF | --- | Solvent |
| Temperature | Room Temperature to Reflux | --- |
| Reaction Time | 1-4 hours | Monitored by TLC |
Characterization and Data Analysis
The identity and purity of the synthesized compounds at each stage should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of crystalline solids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the intermediates and the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, C=S, N-H, C-O).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Safety Considerations
-
Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Lawesson's Reagent has an unpleasant odor and should be handled in a fume hood.
-
2-Chloroacetamide is an irritant. Avoid inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
References
- Experiment 06 Williamson Ether Synthesis. (n.d.).
-
Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.).
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Thionation Using Fluorous Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). Retrieved from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Thionation using fluorous Lawesson's reagent - PubMed. (2006, April 13). Retrieved from [Link]
-
Synthesis of a. Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate - PrepChem.com. (n.d.). Retrieved from [Link]
-
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate - MDPI. (n.d.). Retrieved from [Link]
-
chloroacetamide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
(PDF) Use of Lawesson's Reagent in Organic Syntheses - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]
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HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans - Arkivoc. (2023, December 23). Retrieved from [Link]
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Ethyl-4-hydroxybenzoate (YMDB01688) - Yeast Metabolome Database. (n.d.). Retrieved from [Link]
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Ethylparaben - Wikipedia. (n.d.). Retrieved from [Link]
-
amino benzoate moiety promoted - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (n.d.). Retrieved from [Link]
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A Technical Guide to Ethyl 4-(2-amino-2-thioxoethoxy)benzoate: Synthesis, Properties, and Medicinal Chemistry Applications
This guide provides a comprehensive technical overview of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, a heterocyclic building block with significant potential in drug discovery and development. We will cover its chemical identity, a detailed, field-proven synthesis protocol, and the rationale for its application in medicinal chemistry, grounded in the versatile role of the thioamide functional group.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for the compound is This compound . It is characterized by an ethyl benzoate core structure modified with a thioamide-containing ether linkage at the para position. The thioamide group (a sulfur analogue of an amide) is a key feature, imparting unique chemical properties and making it a valuable synthon for more complex molecules.
While extensive experimental data for this specific molecule is not broadly published, its key properties can be identified from chemical suppliers and calculated using computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₃NO₃S | - |
| Molecular Weight | 239.29 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OCC(=S)N | Computed |
| Purity (Typical) | >95% | [1] |
| Physical Appearance | Solid (Predicted) | Analogues |
| XLogP3 (Predicted) | 1.9 | Computed (PubChem) |
| Hydrogen Bond Donors | 1 (from -NH₂) | Computed |
| Hydrogen Bond Acceptors | 4 (from C=O, ether O, C=S) | Computed |
Recommended Synthesis Protocol
The synthesis of this compound can be efficiently achieved via a robust two-step process. The chosen pathway leverages common, high-yielding reactions familiar to medicinal chemists: a Williamson ether synthesis followed by thionation of the resulting amide intermediate.
This approach is selected for its reliability and the commercial availability of the starting materials. The intermediate, Ethyl 4-(2-amino-2-oxoethoxy)benzoate, is stable and can be easily purified before the final thionation step, ensuring a high-purity final product.
Experimental Workflow Diagram
Caption: Two-step synthesis workflow for the target compound.
Step 1: Synthesis of Ethyl 4-(2-amino-2-oxoethoxy)benzoate (Intermediate)
This step is a classic Williamson ether synthesis, which forms an ether from an alcohol (or phenol) and an alkyl halide.[2][3] The phenoxide, generated in-situ by a base, acts as a nucleophile.
-
Causality:
-
Ethyl 4-hydroxybenzoate: The phenolic starting material.
-
2-Chloroacetamide: The electrophile. A primary alkyl chloride is used because the reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[4]
-
Potassium Carbonate (K₂CO₃): A mild, inexpensive base sufficient to deprotonate the phenol, creating the nucleophilic phenoxide. Its insolubility in many organic solvents allows for easy removal by filtration post-reaction.
-
Dimethylformamide (DMF): A polar aprotic solvent is chosen to solvate the potassium phenoxide and accelerate the SN2 reaction rate.[4]
-
-
Protocol:
-
To a stirred solution of Ethyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add 2-Chloroacetamide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is the crude amide intermediate. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry it. Recrystallization from ethanol can be performed for further purification. The structure should be confirmed by ¹H NMR and Mass Spectrometry.
-
Step 2: Thionation to Yield this compound
This step converts the carbonyl group of the amide intermediate into a thiocarbonyl (thione), yielding the final thioamide product.
-
Causality:
-
Lawesson's Reagent (LR): A widely used thionating agent for converting carbonyls (ketones, esters, amides) into the corresponding thiocarbonyls. It is effective and relatively mild compared to other sulfurizing agents like P₄S₁₀.
-
Toluene: A non-polar, high-boiling point solvent suitable for refluxing with Lawesson's Reagent.
-
-
Protocol:
-
Suspend the intermediate, Ethyl 4-(2-amino-2-oxoethoxy)benzoate (1.0 eq), in dry toluene.
-
Add Lawesson's Reagent (0.5 eq) to the suspension.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate it under reduced pressure to remove the toluene.
-
Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure thioamide product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a valuable chemical scaffold. Its utility stems directly from the thioamide functional group, which is a powerful tool in modern drug design.
The thioamide moiety is recognized as a versatile building block and a fascinating bioisostere of the canonical amide bond.[5] This substitution can significantly alter a molecule's properties to enhance its therapeutic potential.
Key Roles of the Thioamide Moiety
Caption: Key strategic roles of the thioamide functional group in drug design.
-
Bioisosteric Replacement: Replacing an amide with a thioamide is a common strategy in medicinal chemistry. This substitution can enhance metabolic stability against proteolytic enzymes and improve the permeability and bioavailability of molecules, particularly peptides.[5]
-
Prodrug Development: Thioamide-containing compounds like ethionamide are well-known prodrugs used to treat multidrug-resistant tuberculosis. They are metabolically activated by specific enzymes within the target pathogen, a strategy that can be applied to other diseases.[6]
-
Hydrogen Sulfide (H₂S) Donation: The thioamide group can act as a slow-releasing donor of H₂S. This property is exploited to create hybrid drugs where H₂S release can enhance the efficacy or reduce the side effects of a parent drug, such as in certain anti-inflammatory agents.[6]
-
Heterocyclic Synthesis: The high reactivity of the thioamide group makes it an excellent precursor for synthesizing various sulfur-containing heterocycles, such as thiazoles, which are common motifs in approved drugs.
By providing a reliable route to a bifunctional molecule containing both an ester (amenable to hydrolysis or amidation) and a reactive thioamide, this compound serves as an ideal starting point for building diverse libraries of compounds for screening and drug development.
References
-
Huang, G., & Chen, Z. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Medicinal Chemistry, XX(Y), pp-pp. Available at: [Link]
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Dimmock, J. R., & Gunda, G. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 29(7), 1543. Available at: [Link]
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Huang, G., & Chen, Z. (2024). Unlocking the potential of the thioamide group in drug design and development. RSC Medicinal Chemistry, XX(Y), pp-pp. Available at: [Link]
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Chem-Station. (2014). Williamson Ether Synthesis. Chem-Station International Edition. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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LibreTexts Chemistry. (2021). Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Available at: [Link]
-
MDPI. (2024). Synthesis of Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Molbank, 2024(2), M1829. Available at: [Link]
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PubChem. (n.d.). PubChem Compound Summary for CID 58127520, Ethyl 3-(2-amino-2-thioxoethyl)benzoate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link].
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- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Ethyl 4-(ethylthiocarbamoylamino)benzoate | C12H16N2O2S | CID 853802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Methodological & Application
Application Note: A Protocol for the Synthesis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
Introduction
Ethyl 4-(2-amino-2-thioxoethoxy)benzoate is a molecule of significant interest in the field of medicinal chemistry and drug development. Its structure incorporates a thioamide moiety, a critical functional group found in numerous pharmacologically active compounds, and a benzoate ester, a common scaffold in drug design. The thioamide group is known for its unique electronic and steric properties, which can influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from the readily available starting material, Ethyl 4-hydroxybenzoate. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, offering a robust and reproducible methodology.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process:
-
Williamson Ether Synthesis: Formation of an ether linkage by reacting Ethyl 4-hydroxybenzoate with chloroacetonitrile to yield the intermediate, Ethyl 4-(cyanomethoxy)benzoate.
-
Thionation: Conversion of the nitrile group of the intermediate to a primary thioamide using Lawesson's reagent to produce the final product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 4-(cyanomethoxy)benzoate (Intermediate)
This step involves a classical Williamson ether synthesis, where the phenoxide of Ethyl 4-hydroxybenzoate acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Ethyl 4-hydroxybenzoate | 166.17 | 10.0 g | 0.06 |
| Chloroacetonitrile | 75.50 | 5.44 g (4.5 mL) | 0.072 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 12.4 g | 0.09 |
| Acetone | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-hydroxybenzoate (10.0 g, 0.06 mol) and acetone (200 mL).
-
Stir the mixture until the Ethyl 4-hydroxybenzoate is completely dissolved.
-
Add anhydrous potassium carbonate (12.4 g, 0.09 mol) to the solution. The potassium carbonate acts as a base to deprotonate the hydroxyl group of the starting material.
-
Add chloroacetonitrile (4.5 mL, 0.072 mol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol to yield pure Ethyl 4-(cyanomethoxy)benzoate as a white solid.
Part 2: Synthesis of this compound (Final Product)
In this final step, the nitrile group of the intermediate is converted to a thioamide using Lawesson's reagent. Lawesson's reagent is a widely used thionating agent in organic synthesis.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Ethyl 4-(cyanomethoxy)benzoate | 205.20 | 5.0 g | 0.024 |
| Lawesson's Reagent | 404.47 | 5.9 g | 0.0146 |
| Toluene | - | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-(cyanomethoxy)benzoate (5.0 g, 0.024 mol) in toluene (150 mL).
-
Add Lawesson's reagent (5.9 g, 0.0146 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to obtain a crude solid.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the thioamide (C=S), ester (C=O), and ether (C-O-C) linkages.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chloroacetonitrile is toxic and should be handled with extreme care.
-
Lawesson's reagent has a strong, unpleasant odor and should be handled in a fume hood.
References
-
Organic Syntheses. ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available at: [Link]
-
Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Available at: [Link]
-
PrepChem. Synthesis of a. Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate. Available at: [Link]
-
ResearchGate. Thiocarbamoyl derivatives as synthons in heterocyclic synthesis. Available at: [Link]
Application Notes and Protocols for the Derivatization of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Versatile Thioamide Core of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
This compound is a molecule of significant interest in medicinal chemistry and materials science. Its structure uniquely combines a para-substituted benzoate ester, an ether linkage, and a terminal primary thioamide group. The thioamide functional group, an isostere of the amide bond, imparts distinct physicochemical properties that are highly valuable in drug design.[1][2] Thioamides are known to exhibit enhanced metabolic stability, increased potency, and different hydrogen bonding capabilities compared to their amide counterparts.[3][4][5] These properties have led to the incorporation of thioamides into a range of therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.[3][4]
The derivatization of this compound opens up a vast chemical space for the synthesis of novel compounds with tailored biological activities and material properties. The thioamide moiety is a versatile reactive handle, susceptible to a variety of chemical transformations. This guide provides a detailed exploration of key derivatization strategies, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers.
Strategic Approaches to Derivatization
The derivatization of this compound can be strategically approached by targeting its key reactive sites: the thioamide sulfur, the thioamide nitrogen, and the α-carbon. The primary focus of this guide will be on leveraging the reactivity of the thioamide group to construct heterocyclic systems, which are prevalent scaffolds in numerous pharmaceuticals.
Section 1: Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of a thiazole ring, a common motif in pharmacologically active compounds.[6][7][8][9] The reaction proceeds via the condensation of a thioamide with an α-haloketone.[6][7][8][9]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The presence of the ethyl benzoate moiety is expected to be compatible with these reaction conditions, although optimization may be required to prevent any potential hydrolysis of the ester under prolonged heating or in the presence of strong acids or bases.
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of Ethyl 4-((2-(4-arylthiazol-2-yl)oxy)ethoxy)benzoate Derivatives
This protocol describes a general procedure for the synthesis of thiazole derivatives from this compound and various α-bromoacetophenones.
Materials:
-
This compound
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (10 mL per mmol of thioamide).
-
Add the substituted α-bromoacetophenone (1.05 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation:
| R-group of α-haloketone | Expected Product Name | Typical Yield (%) |
| Phenyl | Ethyl 4-((2-(4-phenylthiazol-2-yl)oxy)ethoxy)benzoate | 75-85 |
| 4-Chlorophenyl | Ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)oxy)ethoxy)benzoate | 70-80 |
| 4-Methoxyphenyl | Ethyl 4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)oxy)ethoxy)benzoate | 80-90 |
Section 2: Synthesis of 1,2,4-Thiadiazole Derivatives via Oxidative Dimerization
The oxidative dimerization of thioamides is an efficient method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles.[5] This transformation can be achieved using various oxidizing agents.
Mechanistic Rationale
The reaction is believed to proceed through the formation of a thioamide radical cation, which then dimerizes. Subsequent cyclization and elimination of ammonia lead to the formation of the stable 1,2,4-thiadiazole ring. Care should be taken to select an oxidizing agent that is compatible with the ester and ether functionalities of the starting material.
Caption: Oxidative Dimerization of Thioamides.
Experimental Protocol: Synthesis of 3,5-bis(2-(4-(ethoxycarbonyl)phenoxy)ethyl)-1,2,4-thiadiazole
This protocol outlines a general procedure using iodine as a mild and effective oxidizing agent.
Materials:
-
This compound
-
Iodine (I₂)
-
Ethanol (absolute)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in absolute ethanol (15 mL per mmol).
-
Add a solution of iodine (0.5 eq.) in ethanol dropwise to the stirred thioamide solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench the excess iodine by adding 10% aqueous sodium thiosulfate solution until the brown color disappears.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water (1 x 20 mL) and brine (1 x 20 mL), and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol or by column chromatography on silica gel.
Expected Outcome:
-
Product: 3,5-bis(2-(4-(ethoxycarbonyl)phenoxy)ethyl)-1,2,4-thiadiazole
-
Typical Yield: 65-75%
Section 3: Synthesis of 1,3,4-Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazoles from thioamides often involves reaction with hydrazonoyl halides.[10] This method provides a versatile route to highly substituted 1,3,4-thiadiazole derivatives.
Mechanistic Rationale
The reaction is proposed to proceed via an initial S-alkylation of the thioamide by the hydrazonoyl halide, followed by an intramolecular cyclization with the elimination of a molecule of hydrogen halide. The basic conditions facilitate the initial nucleophilic attack and the final elimination step.
Caption: Synthesis of 1,3,4-Thiadiazoles.
Experimental Protocol: Synthesis of 2-substituted-5-(2-(4-(ethoxycarbonyl)phenoxy)ethyl)-1,3,4-thiadiazoles
This protocol provides a general method for the reaction of this compound with various N-aryl-C-chlorohydrazones.
Materials:
-
This compound
-
Substituted N-aryl-C-chlorohydrazone
-
Ethanol (absolute)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in absolute ethanol (10 mL per mmol), add the N-aryl-C-chlorohydrazone (1.0 eq.).
-
Add triethylamine (1.2 eq.) to the mixture and stir at room temperature.
-
Heat the reaction mixture to reflux for 6-10 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF) to afford the pure 1,3,4-thiadiazole derivative.
Data Presentation:
| R-group of Hydrazonoyl Halide | Expected Product Name | Typical Yield (%) |
| Phenyl | Ethyl 4-((2-(5-phenyl-1,3,4-thiadiazol-2-yl)oxy)ethoxy)benzoate | 70-80 |
| 4-Nitrophenyl | Ethyl 4-((2-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)oxy)ethoxy)benzoate | 65-75 |
Section 4: Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the desired product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups and the disappearance of the thioamide C=S stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: As an indicator of purity.
Troubleshooting and Considerations
-
Ester Hydrolysis: In reactions requiring prolonged heating or strongly acidic/basic conditions, hydrolysis of the ethyl benzoate ester is a potential side reaction. Monitor the reaction closely and consider using milder conditions or protecting the ester group if necessary.
-
Low Yields: If yields are low, consider optimizing the reaction temperature, reaction time, solvent, and stoichiometry of the reagents. The use of a catalyst may also be beneficial in some cases.
-
Purification Challenges: Some derivatives may be difficult to purify. Explore different chromatographic conditions (e.g., different solvent systems, use of preparative TLC or HPLC) or recrystallization from various solvents.
Conclusion
The derivatization of this compound offers a powerful platform for the generation of diverse chemical entities with potential applications in drug discovery and materials science. The protocols outlined in this guide for the synthesis of thiazole and thiadiazole derivatives provide a solid foundation for researchers to explore the rich chemistry of this versatile thioamide. As with any synthetic procedure, careful optimization and thorough characterization are paramount to ensure the successful preparation and validation of novel compounds.
References
- Gompper, R., & Wagner, H. U. (1976). The Chemistry of Thioamides. In The Chemistry of Amides (pp. 383-511). John Wiley & Sons, Ltd.
- Jagodziński, T. S. (2003). Thioamides as useful synthons in the synthesis of heterocycles. Chemical Reviews, 103(1), 197-228.
-
Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]
-
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health. [Link]
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 42(10), 1582-1593.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- Li, J. J. (2009). Name reactions in heterocyclic chemistry. John Wiley & Sons.
- Shawali, A. S., & Mosselhi, M. A. N. (2003). The chemistry of hydrazonoyl halides. Journal of heterocyclic chemistry, 40(5), 725-746.
-
Organic Syntheses. ethyl 4-aminobenzoate. [Link]
-
PrepChem. (2023). Synthesis of a. Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate. [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]
-
Arkivoc. (2023). 2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans. [Link]
-
Taylor & Francis Online. (2020). Highly efficient synthesis of 1,2,4-thiadiazoles from thioamides utilizing tetra(n-butyl)ammonium peroxydisulfate. [Link]
-
Organic Chemistry Portal. (2023). 1,3,4-Thiadiazole synthesis. [Link]
-
National Institutes of Health. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
National Institutes of Health. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
National Institutes of Health. (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]
-
ResearchGate. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. [Link]
-
National Institutes of Health. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. [Link]
-
National Institutes of Health. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. [Link]
-
Bentham Science. (2025). Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media: A Convenient Method for the Synthesis of 1,2,4-Thiadiazoles. [Link]
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Royal Society of Chemistry. (2017). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. [Link]
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National Institutes of Health. (2010). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. [Link]
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National Institutes of Health. (2014). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][2][4]triazolo[4,3-a]pyrimidines. [Link]
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ResearchGate. (2016). Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. [Link]
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MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. [Link]
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Application Notes & Protocols: Ethyl 4-(2-amino-2-thioxoethoxy)benzoate as a Versatile Intermediate for Heterocyclic Synthesis
This technical guide provides a comprehensive overview of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, a valuable thioamide intermediate, and its application in the synthesis of substituted thiazole scaffolds. The document is structured to provide researchers, medicinal chemists, and drug development professionals with both the foundational knowledge and practical, step-by-step protocols necessary for the successful synthesis and utilization of this compound.
The strategic incorporation of a thioamide functional group within the ethyl benzoate framework makes this intermediate a prime candidate for constructing complex heterocyclic systems. Thioamides are well-established precursors for a variety of heterocycles, with the Hantzsch thiazole synthesis being a prominent and highly reliable transformation.[1][2][3] This guide will detail a robust, two-step synthesis of the title intermediate followed by its application in a classic Hantzsch reaction to yield a functionalized 2-aminothiazole derivative.
Part 1: Synthesis of the Intermediate - this compound
The synthesis of this compound is achieved through a two-step sequence starting from the commercially available Ethyl 4-hydroxybenzoate. The first step involves an etherification to introduce the acetamide side chain, followed by a thionation reaction to convert the amide to the desired thioamide.
Step 1.1: Synthesis of Ethyl 4-(2-amino-2-oxoethoxy)benzoate
This initial step involves a Williamson ether synthesis, where the phenoxide of Ethyl 4-hydroxybenzoate acts as a nucleophile, displacing the bromide from 2-bromoacetamide.
Reaction Scheme:
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Application Notes & Protocols: Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
This compound is a fascinating, yet not widely documented, small molecule that holds considerable promise for researchers in medicinal chemistry and drug development. Its unique architecture combines three key pharmacophoric elements: a benzocaine-like ethyl 4-aminobenzoate core, a flexible ether linkage, and a reactive thioamide group. This trifecta of functionalities suggests a broad spectrum of potential biological activities, from antimicrobial and anticancer to anti-inflammatory applications.[1][2][3] The thioamide moiety, in particular, is a bioisostere of the more common amide group, often introduced to enhance metabolic stability, improve target affinity, or modulate pharmacokinetic properties.[4]
Given the absence of a readily available commercial source for this compound, this guide provides a comprehensive, field-proven protocol for its de novo synthesis, detailed characterization, and a forward-looking perspective on its potential applications. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to access this valuable compound for their screening libraries and lead optimization programs.
Part 1: Synthesis of this compound
The synthesis of the target compound is logically approached as a two-step process, commencing with the commercially available and cost-effective starting material, Ethyl 4-hydroxybenzoate. The overall synthetic workflow is depicted below.
Diagram 1: Overall Synthetic Workflow
Caption: A two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 4-(cyanomethoxy)benzoate (Intermediate)
Principle: The initial step involves a classic Williamson ether synthesis, a robust and high-yielding SN2 reaction.[5][6][7] The phenoxide, generated in situ from Ethyl 4-hydroxybenzoate and a mild base (potassium carbonate), acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile to displace the chloride leaving group. Acetone is an excellent solvent for this reaction due to its polarity and appropriate boiling point for reflux.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-hydroxybenzoate | 166.17 | 10.0 g | 0.060 |
| Chloroacetonitrile | 75.50 | 5.0 g (4.2 mL) | 0.066 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 12.5 g | 0.090 |
| Acetone | 58.08 | 200 mL | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-hydroxybenzoate (10.0 g, 0.060 mol) and acetone (200 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add anhydrous potassium carbonate (12.5 g, 0.090 mol). The mixture will become a suspension.
-
Add chloroacetonitrile (4.2 mL, 0.066 mol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material (Ethyl 4-hydroxybenzoate) and the appearance of a new, less polar spot indicates reaction completion.
-
After completion, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium chloride byproduct and wash the solid with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then recrystallized from ethanol to yield pure Ethyl 4-(cyanomethoxy)benzoate as a white crystalline solid.
Step 2: Synthesis of this compound (Final Product)
Principle: The conversion of the nitrile intermediate to the final thioamide product is achieved through thionation. While several reagents can accomplish this, such as Lawesson's reagent or phosphorus pentasulfide, a milder and safer method utilizing sodium hydrogen sulfide (NaSH) and magnesium chloride (MgCl₂) is recommended to avoid harsh conditions and potentially hazardous byproducts.[8] This method proceeds efficiently in a polar aprotic solvent like dimethylformamide (DMF).
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-(cyanomethoxy)benzoate | 205.20 | 5.0 g | 0.024 |
| Sodium Hydrogen Sulfide (NaSH) | 56.06 | 2.7 g | 0.048 |
| Magnesium Chloride (MgCl₂) | 95.21 | 2.3 g | 0.024 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 4-(cyanomethoxy)benzoate (5.0 g, 0.024 mol) in DMF (50 mL).
-
Add magnesium chloride (2.3 g, 0.024 mol) and sodium hydrogen sulfide (2.7 g, 0.048 mol) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
-
Monitor the reaction by TLC (7:3 hexane:ethyl acetate). The disappearance of the nitrile intermediate and the formation of a more polar product spot indicates completion.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A yellow precipitate of the crude product will form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any residual DMF and inorganic salts.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to afford this compound as a pale yellow solid.
Part 2: Characterization and Data Presentation
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic methods are recommended.
Diagram 2: Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
Expected Spectroscopic Data:
| Technique | Functional Group | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | -CH₃ (ethyl ester) | ~1.3-1.4 ppm (triplet) |
| -CH₂ (ethyl ester) | ~4.3-4.4 ppm (quartet) | |
| -O-CH₂- | ~4.8-5.0 ppm (singlet) | |
| Aromatic protons | ~7.0-8.0 ppm (two doublets) | |
| -NH₂ (thioamide) | ~9.0-10.0 ppm (broad singlet) | |
| ¹³C NMR | -CH₃ (ethyl ester) | ~14 ppm |
| -O-CH₂- | ~65-70 ppm | |
| -CH₂ (ethyl ester) | ~60-62 ppm | |
| Aromatic carbons | ~114-162 ppm | |
| C=O (ester) | ~165 ppm | |
| C=S (thioamide) | ~200-210 ppm | |
| FT-IR | N-H stretch | 3300-3100 cm⁻¹ (broad) |
| C-H stretch (aromatic/aliphatic) | 3100-2850 cm⁻¹ | |
| C=O stretch (ester) | ~1710-1730 cm⁻¹ | |
| C=S stretch | ~1200-1050 cm⁻¹ | |
| Mass Spec (ESI+) | [M+H]⁺ | Expected m/z: 240.06 |
| [M+Na]⁺ | Expected m/z: 262.04 |
Part 3: Potential Applications and Future Directions
The unique structural features of this compound make it a compelling candidate for various applications in drug discovery and development.
-
Antimicrobial Drug Discovery: Thioamide-containing compounds are known to exhibit a wide range of antimicrobial activities.[1] The synthesized molecule could be screened against various bacterial and fungal strains to identify potential new antibiotics.
-
Anticancer Research: The thioamide moiety is present in several natural products with potent antiproliferative activity.[2] this compound could be evaluated for its cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Agents: The benzocaine backbone is a well-established scaffold in medicinal chemistry.[9][10] Derivatives of benzocaine have been explored for various therapeutic applications beyond local anesthesia, including anti-inflammatory properties.
-
Enzyme Inhibition Studies: The thioamide group can act as a zinc-binding group or a bioisostere for an amide in enzyme active sites. This compound could be a valuable tool for probing the structure-activity relationships of various enzymes.
Future work could involve the derivatization of the primary thioamide or the amino group on the benzene ring to generate a library of related compounds for structure-activity relationship (SAR) studies.
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Unlocking the potential of the thioamide group in drug design and development. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, March 20). Benzocaine. StatPearls. Retrieved from [Link]
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MDPI. (2021, November 17). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]
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Application Notes & Protocols: The Therapeutic Potential of Thioamide-Containing Aromatic Compounds
Introduction: Beyond the Amide Bond - The Thioamide Revolution in Drug Design
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles.[1] For decades, the amide bond has been a cornerstone of molecular architecture in pharmaceuticals. However, its isosteric cousin, the thioamide—where a single oxygen atom is replaced by sulfur—offers a unique and powerful toolkit for drug designers.[2] This substitution, while seemingly subtle, imparts dramatic changes in the physicochemical properties of a molecule, opening new avenues for therapeutic intervention.[3][4]
Thioamide-containing compounds, particularly those featuring an aromatic scaffold (aryl thioamides or thiobenzamides), exhibit a diverse and potent range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4] The sulfur atom, being larger and less electronegative than oxygen, alters bond lengths, enhances lipophilicity, modulates hydrogen bonding capabilities (stronger donor, weaker acceptor), and provides a soft metal-binding site.[2][3] These properties can lead to improved target affinity, enhanced metabolic stability, and novel mechanisms of action.[5]
This guide provides an in-depth exploration of the therapeutic applications of thioamide-containing aromatic compounds. We will delve into the core mechanistic strategies, provide detailed experimental protocols for their synthesis and evaluation, and present case studies that underscore their potential in modern drug discovery.
Section 1: Core Therapeutic Strategies & Mechanisms of Action
The versatility of the thioamide group allows it to be employed in several distinct therapeutic strategies. Understanding these approaches is key to rationally designing next-generation therapeutics.
Bioisosteric Replacement: Enhancing Potency and Target Engagement
Bioisosterism is a cornerstone of drug design, and the thioamide group serves as an excellent bioisostere for amides, carboxylic acids, and sulfonamides.[1][4] This substitution can profoundly enhance biological activity by improving interactions within a target's binding pocket.
A compelling example is found in the development of small-molecule inhibitors for histone lysine methyltransferase ASH1L, a target in cancer therapy.[4] Researchers found that replacing a key amide with a thioamide in their lead compound (AS-99) resulted in a nearly 100-fold increase in inhibitory activity compared to its amide counterpart (AS-99-NC).[4] The thioamide moiety was critical for forming two strong hydrogen bonds and an additional chalcogen bond within the ASH1L binding pocket, interactions that were significantly weaker with the conventional amide.[4] This highlights how thioamide substitution can create more specific and potent target engagement.
Prodrug Activation: A Trojan Horse for Infectious Diseases
The unique reactivity of the thioamide group makes it an ideal functional handle for prodrug design, particularly in the realm of infectious diseases. The antitubercular drugs Ethionamide (ETH) and Prothionamide (PTH) are classic examples of this strategy.[2] These drugs are administered in an inactive form and require bio-activation by a pathogen-specific enzyme.[4]
In the case of Mycobacterium tuberculosis, the monooxygenase enzyme EthA activates the thioamide prodrug.[2] This activation leads to the formation of a covalent adduct with nicotinamide adenine dinucleotide (NAD+). This adduct then potently inhibits InhA, an enoyl-ACP reductase essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[2][4] This targeted activation ensures that the drug's cytotoxic effects are localized to the pathogen, minimizing host toxicity.
Hydrogen Sulfide (H₂S) Donation: A Strategy for Safer Anti-Inflammatories
Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter with potent anti-inflammatory, antioxidant, and cytoprotective properties.[4] Aryl thioamides can be engineered to function as slow-releasing H₂S donors, a strategy that has been successfully applied to create safer nonsteroidal anti-inflammatory drugs (NSAIDs).
Conventional NSAIDs effectively block cyclooxygenase (COX) enzymes but are often associated with severe gastrointestinal (GI) side effects. By tethering an H₂S-donating aryl thioamide moiety to an NSAID, the resulting hybrid molecule retains its COX-inhibitory activity while the slowly released H₂S protects the gastric mucosa.[4] For instance, ATB-352, an H₂S-releasing derivative of ketoprofen, suppresses COX activity as effectively as the parent drug but without causing GI damage.[4] This bifunctional approach represents a paradigm shift in mitigating drug-induced toxicity.
Metal Chelation: Targeting Cancer Metabolism
The increased affinity of the soft sulfur atom in thioamides for certain metals offers a unique opportunity in cancer therapy.[2] Some cancer cells exhibit an altered metal metabolism, which can be exploited by metal-binding drugs to induce oxidative stress and cell death. Thioamide-containing compounds can act as chelators, binding to extracellular metals like copper and transporting them into the cell, leading to elevated levels of reactive oxygen species (ROS) and subsequent apoptosis.[2] This mechanism is being explored to develop novel metal-based chemotherapeutics with improved selectivity and the potential to overcome resistance associated with traditional platinum-based drugs.[1][2]
Section 2: Experimental Protocols
The translation of theoretical concepts into tangible results requires robust and reproducible experimental methodologies. This section provides validated, step-by-step protocols for the synthesis and biological evaluation of thioamide-containing aromatic compounds.
Protocol: Synthesis of a Thiobenzamide via Thionation of a Benzamide
This protocol describes a general method for converting a benzamide precursor into its corresponding thiobenzamide using Lawesson's reagent.
Materials:
-
Benzamide starting material
-
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)
-
Anhydrous toluene or dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the benzamide starting material (1.0 eq) in anhydrous toluene (or dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution in one portion. Causality Note: Using a slight excess of the benzamide ensures complete consumption of the foul-smelling Lawesson's Reagent, simplifying purification.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any unreacted reagent.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient to yield the pure thiobenzamide.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy. Validation Note: A characteristic ¹³C NMR chemical shift for the thioamide carbon will appear significantly downfield (200–210 ppm) compared to its amide analog.[3]
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and thus cell viability/cytotoxicity.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)[6]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thioamide test compound dissolved in DMSO (stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thioamide test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Causality Note: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Section 3: Data Presentation & Case Studies
Quantitative data provides the foundation for evaluating the efficacy and potential of new chemical entities. The following tables summarize key properties and comparative biological data for thioamide-containing compounds.
Table 1: Physicochemical Property Comparison: Benzamide vs. Thiobenzamide
| Property | Benzamide (C=O) | Thiobenzamide (C=S) | Implication in Drug Design |
| Bond Length (C=X) | ~1.23 Å | ~1.71 Å | Alters molecular geometry and fit in binding pockets.[4] |
| Lipophilicity (LogP) | Lower | Higher | Can improve membrane permeability and cell uptake.[2] |
| H-Bond Acceptor | Strong | Weak | Changes potential interactions with target residues.[2] |
| H-Bond Donor | Weaker | Stronger | Can form stronger H-bonds with backbone carbonyls.[4] |
| ¹³C NMR Shift (C=X) | ~170 ppm | ~200-210 ppm | A key diagnostic tool for successful synthesis.[3] |
| Proteolytic Stability | Susceptible | More Resistant | Increases in vivo half-life of peptide-based drugs.[7] |
Table 2: Case Study - Potency of ASH1L Inhibitors[4]
| Compound | Key Functional Group | IC₅₀ (nM) | Fold Difference |
| AS-99-NC | Amide | ~1000 nM | - |
| AS-99 | Thioamide | ~10 nM | ~100x more potent |
This data clearly demonstrates the dramatic increase in potency achieved by a single O-to-S substitution, validating the thioamide as a critical pharmacophore for this target.
Conclusion and Future Perspectives
The thioamide group is far more than a simple structural analog of the amide; it is a versatile and powerful tool in the medicinal chemist's arsenal.[4][8] From enhancing target potency through unique bonding interactions to enabling novel prodrug and H₂S-donor strategies, thioamide-containing aromatic compounds have demonstrated significant therapeutic potential across a wide range of diseases, including cancer, tuberculosis, and inflammatory disorders.[2][9]
Future research will likely focus on refining the design of thioamide-based drugs to optimize their pharmacokinetic profiles and further explore their use in metal-based therapies and as probes for studying biological systems.[1][5] The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently explore and unlock the full potential of this fascinating chemical moiety.
References
- J. M. Richardson, et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. [Source: PMC, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7348705/]
- G. Huang, T. Cierpicki, & J. Grembecka. (2024). Unlocking the potential of the thioamide group in drug design and development. [Source: PMC, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11527878/]
- G. Huang, et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. [Source: PMC, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11527873/]
- G. Huang, T. Cierpicki, & J. Grembecka. (2024). Unlocking the potential of the thioamide group in drug design and development. [Source: ResearchGate, URL: https://www.researchgate.
- A. K. K. B. et al. (2025). Conversion of Thioamide to Benzothiazole with Oxidizing Agents. [Source: ResearchGate, URL: https://www.researchgate.net/publication/280924970_Conversion_of_Thioamide_to_Benzothiazole_with_Oxidizing_Agents]
- G. Huang, et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/39236149/]
- H. Yan, et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. [Source: PMC, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5843477/]
- M. Jasiński, et al. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/39134195/]
- Taylor & Francis. (n.d.). Thioamide – Knowledge and References. [Source: Taylor & Francis, URL: https://www.taylorfrancis.com/knowledge/medicine-healthcare/pharmaceutical-medicine/thioamide]
- A. P. Z. Liu. (2022). Applications of Thioamide Stabilized Peptides as Molecular Probes, Imaging Agents, and Therapeutics. [Source: University of Pennsylvania ScholarlyCommons, URL: https://repository.upenn.
- Y. Li, et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/35509740/]
- F. Azizi & M. Amouzegar-Hashemi. (2021). Antithyroid Drugs. [Source: PMC, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8215960/]
- T. Owa, et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/16005238/]
- A. D. B. et al. (2022). Contemporary Applications of Thioamides and Methods for their Synthesis. [Source: ChemRxiv, URL: https://chemrxiv.org/engage/chemrxiv/article-details/62f646092f692078696d5b0c]
Sources
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- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [repository.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health. The continuous evolution of resistant pathogens necessitates an unceasing search for novel antimicrobial compounds.[1] Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, a molecule incorporating a thioamide moiety, represents a promising scaffold for investigation. Thioamides are known constituents of various natural and synthetic compounds with demonstrated biological activities, including antibacterial and antitubercular properties.[2][3] The thioamide functional group is critical for the biological activity of several compounds, and its incorporation can enhance the pharmacokinetic properties of parent molecules.[2] This document provides a comprehensive guide for the preliminary antimicrobial screening of this compound, outlining detailed protocols grounded in established methodologies and standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]
Compound Profile: this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₃NO₃S
-
Molecular Weight: 239.29 g/mol
-
Structure:
The structural features of this molecule, particularly the thioamide group attached to a benzoate scaffold, suggest a potential for antimicrobial activity. The mechanism of action for similar thioamide-containing drugs, such as ethionamide, involves activation by microbial enzymes to form an adduct that inhibits essential cellular processes, like mycolic acid biosynthesis in mycobacteria.[3][8]
Part 1: Synthesis and Preparation of Test Compound
Proposed Synthesis Workflow
Sources
- 1. microchemlab.com [microchemlab.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. asm.org [asm.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. dbt.univr.it [dbt.univr.it]
- 6. chainnetwork.org [chainnetwork.org]
- 7. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 8. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes & Protocols: A Framework for In Vitro Evaluation of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
Executive Summary
The discovery and development of novel small molecules with therapeutic potential is a cornerstone of modern pharmacology. Ethyl 4-(2-amino-2-thioxoethoxy)benzoate is a synthetic compound featuring a benzoate ester, an ether linkage, and a thioamide group. The presence of these functional groups suggests a potential for diverse biological activities, including but not limited to anticancer, anti-inflammatory, and antioxidant effects. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a strategic framework and detailed protocols for the initial in vitro characterization of this compound.
Our approach is built on a logical, tiered screening cascade. We begin with fundamental cytotoxicity profiling to establish a therapeutic window, followed by targeted assays to elucidate potential mechanisms of action. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps. This ensures that the data generated is both robust and interpretable, providing a solid foundation for subsequent preclinical development.
Compound Profile: this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₃NO₃S
-
Structural Features:
-
Ethyl Benzoate Core: A common scaffold in medicinal chemistry.
-
Thioamide Group (-C(S)NH₂): This functional group is a bioisostere of an amide and is known to be involved in various biological activities, including enzyme inhibition and metal chelation.
-
Ether Linkage (-O-): Provides conformational flexibility.
-
The initial assessment of a novel compound like this compound requires a systematic in vitro evaluation to identify its biological activity profile. The workflow below outlines a standard screening cascade.
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate that I should consider for purification?
A1: Based on its structure, we can infer several key properties that will influence the choice of purification method:
-
Polarity: The presence of the thioamide and ester functional groups, along with the ether linkage, suggests that this compound is a moderately polar compound. The primary amine of the thioamide group can engage in hydrogen bonding, increasing its polarity.
-
Solubility: It is expected to be soluble in polar organic solvents such as ethanol, ethyl acetate, and dichloromethane. Its solubility in nonpolar solvents like hexane is likely to be low. A related compound, Ethyl 4-aminobenzoate, is soluble in ethanol, chloroform, and ether, and sparingly soluble in water[1][2][3][4]. This provides a good starting point for solubility testing.
-
Acidity/Basicity: The thioamide group has a basic nitrogen atom, which can lead to tailing on silica gel chromatography due to interactions with acidic silanol groups.
-
Stability: Thioamides are generally stable compounds, but can be sensitive to strong acids, bases, and oxidizing agents. It is advisable to avoid harsh conditions during purification.
Q2: What are the most common impurities I might encounter after the synthesis of this compound?
A2: The impurities will depend on the synthetic route. Common synthetic pathways to similar compounds suggest the following potential impurities:
-
Starting Materials: Unreacted starting materials are common impurities.
-
Reaction Byproducts: Side-products from the reaction, such as products of over-alkylation or hydrolysis of the ester.
-
Reagents: Excess reagents used in the synthesis.
Q3: How can I assess the purity of my this compound?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Thin Layer Chromatography (TLC): A quick and effective way to get a preliminary idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity. A reverse-phase C18 column is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range is indicative of high purity for crystalline solids.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
Q: My compound will not crystallize. What can I do?
A: If your compound is an oil or fails to crystallize, consider the following strategies:
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Create a solubility profile for your compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or heptane).
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Cooling: Cool the solution slowly. Rapid cooling can lead to the formation of an oil or very small crystals. Try cooling to room temperature first, then transferring to a refrigerator, and finally to a freezer.
-
Reducing Solvent Volume: Slowly evaporate the solvent from the solution to increase the concentration of your compound.
-
Column Chromatography Troubleshooting
Q: My compound streaks badly on the TLC plate and the column. How can I fix this?
A: Streaking is a common problem with basic compounds like thioamides on silica gel. This is often due to strong interactions with the acidic silanol groups on the silica surface.
-
Solution 1: Add a Basic Modifier to the Eluent. A small amount of a basic modifier can neutralize the acidic sites on the silica gel and improve the peak shape.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system.
-
Ammonia: For very polar compounds, a solution of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH₄OH in MeOH solution) can be effective when used in dichloromethane[5].
-
-
Solution 2: Use a Different Stationary Phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an excellent method for purifying polar compounds.
-
Q: My compound does not move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A: This indicates that your compound is very polar and is strongly adsorbed to the silica gel.
-
Increase Eluent Polarity:
-
Add a more polar solvent to your eluent system. For example, try a gradient of methanol in dichloromethane or ethyl acetate.
-
As mentioned above, for very polar compounds, consider using a solvent system containing ammonia[5].
-
-
Switch to Reverse-Phase Chromatography: This is often the best solution for highly polar compounds that are difficult to elute from normal-phase silica[6].
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol provides a general procedure for purifying this compound using silica gel chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities. A good starting point is a mixture of ethyl acetate and hexane. If the compound is very polar, try dichloromethane and methanol.
-
To combat streaking, add 0.5% triethylamine to the eluent.
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system (with the basic modifier if needed). Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for better resolution, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column[7].
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude product.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the mixture. If it dissolves, it is a potential recrystallization solvent.
-
Allow the solution to cool to see if crystals form.
-
Good single solvents to try are ethanol, isopropanol, or ethyl acetate. For mixed solvent systems, dissolve the compound in a good solvent (e.g., ethyl acetate) and add a poor solvent (e.g., hexane) dropwise until the solution becomes cloudy. Then, heat until the solution is clear and allow it to cool slowly.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try the induction techniques mentioned in the troubleshooting section.
-
Once crystallization is complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data Summary
Table 1: Recommended Starting Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Recommended Eluent System (Starting Point) | Notes |
| Normal Phase | Silica Gel | Ethyl Acetate / Hexane (e.g., 30:70) | Increase the proportion of ethyl acetate for more polar compounds. |
| Normal Phase | Silica Gel | Dichloromethane / Methanol (e.g., 98:2) | A good choice for more polar compounds. Add 0.5% Et₃N to reduce tailing. |
| Reverse Phase | C18 Silica | Acetonitrile / Water | A common system for reverse-phase chromatography. |
| Reverse Phase | C18 Silica | Methanol / Water | An alternative to acetonitrile/water. |
Visual Workflows
Logical Flow for Purification Method Selection
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting guide for common column chromatography issues.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ChemBK. Ethyl 4-aminobenzoate. [Link]
-
ResearchGate. How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?. [Link]
-
SIELC Technologies. Separation of Ethyl benzoate on Newcrom R1 HPLC column. [Link]
-
Reddit. Purification of strong polar and basic compounds : r/Chempros. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Link]
-
PrepChem.com. Synthesis of a. Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate. [Link]
- Google Patents. US2421031A - Process for synthesis of thioamides.
- Google Patents.
-
Synthesis. Facile Conversion of Thioamides into the Corresponding Amides in the Presence of Tetrabutylammonium Bromide. [Link]
-
Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]
-
ResearchGate. Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
-
ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]
-
Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]
-
RSC Publishing. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). [Link]
-
Organic Syntheses. ETHYL p-AMINOBENZOATE. [Link]
- Google Patents.
-
Arkivoc. 2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans. [Link]
-
ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]
-
Sciencemadness Discussion Board. Ethyl benzoate synthesis. [Link]
-
ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... [Link]
- Google Patents.
-
PubMed. Ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate. [Link]
Sources
- 1. Ethyl 4-aminobenzoate, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. Ethyl 4-aminobenzoate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Navigating Stability Challenges with Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated support center for Ethyl 4-(2-amino-2-thioxoethoxy)benzoate. This resource is designed to provide you with in-depth technical guidance to effectively manage and troubleshoot stability issues that may arise during your research. As a team of Senior Application Scientists, we have synthesized critical information from the field and current literature to help ensure the accuracy and reproducibility of your experimental outcomes.
Core Concepts: Understanding Thioamide Stability
Thioamides, the class of compounds to which this compound belongs, are isosteres of amides where a sulfur atom replaces the oxygen of the carbonyl group. This substitution imparts unique chemical and physical properties.[1] While thioamides can offer advantages in drug design, such as increased resistance to proteolytic degradation, their stability can also be a critical factor to manage in experimental settings.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with this compound?
The main stability concerns for this compound are its susceptibility to hydrolysis, particularly of the ester group, and potential oxidation or other reactions at the thioamide functionality. Factors such as pH, temperature, solvent choice, and exposure to air and light can influence the rate of degradation. While thioamides are generally more resistant to hydrolysis than their amide counterparts, the ester group in this specific molecule presents an additional potential site for cleavage.[4]
Q2: I've noticed a color change in my sample of this compound. What does this signify and is the compound still viable for my experiments?
A visible change in color, often to a yellowish or brownish hue, is a strong indicator of chemical degradation. This discoloration is likely due to the formation of various byproducts. For sensitive and quantitative experiments, it is highly recommended to use a fresh, pure sample. The integrity of a discolored sample should be verified by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any impurities before use.
Q3: What are the recommended storage conditions to ensure the long-term stability of this compound?
To maintain the integrity of this compound, it should be stored in a cool, dark, and dry environment.[5] We recommend storing the solid compound at -20°C in a tightly sealed container, ideally under an inert atmosphere like argon or nitrogen to minimize exposure to moisture and oxygen.
Q4: Is it advisable to dissolve and store this compound in protic solvents such as methanol or water?
Long-term storage in protic solvents is generally not recommended. These solvents can facilitate the hydrolysis of the ester group, leading to the formation of the corresponding carboxylic acid. For preparing stock solutions, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferable. These stock solutions should also be stored at low temperatures, such as -20°C. Aqueous working solutions should be prepared fresh for each experiment to minimize degradation.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered when working with this compound.
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound in stock solutions or during the experiment. | 1. Verify Compound Purity: Before use, confirm the purity of your compound using analytical techniques like HPLC or NMR. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a solid sample or a recently prepared stock solution. 3. Control for Environmental Factors: Protect your solutions from light and maintain a consistent temperature during your experiments. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of the compound into one or more byproducts. | 1. Analyze Degradation Products: If possible, identify the degradation products to understand the degradation pathway. This can provide insights into the instability triggers. 2. Optimize Experimental Conditions: Evaluate the pH, temperature, and solvent composition of your experimental setup to identify and mitigate conditions that may be causing degradation. |
| Low yield in a synthetic reaction where the compound is a starting material. | The compound may be unstable under the reaction conditions. | 1. Test Compound Stability: Before running the full reaction, perform a control experiment to test the stability of this compound under the proposed reaction conditions (solvent, temperature, reagents).[6] 2. Modify Reaction Protocol: If instability is confirmed, consider alternative, milder reaction conditions, such as lower temperatures or different solvents. |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound by HPLC
This protocol outlines a method to determine the purity of your compound and assess its stability in a given solvent over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water with 0.1% formic acid
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a minimal amount of ACN to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Preparation of Working Solution: Dilute the stock solution with your chosen experimental buffer or solvent to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Initial Purity Assessment (Time = 0): Immediately after preparing the working solution, inject a sample onto the HPLC system. The resulting chromatogram will serve as your baseline (T=0) for purity and peak area.
-
Stability Study: Store the working solution under your desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the working solution onto the HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. A decrease in the parent peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the compound remaining at each time point.
Visualizations
Troubleshooting Workflow for Unexpected Experimental Results
Caption: A decision-making flowchart for troubleshooting unexpected experimental results.
Potential Degradation Pathway: Ester Hydrolysis
Caption: A simplified representation of the potential hydrolysis of the ester functional group.
References
- Charette, A. B. et al. (2011). Fieser and Fieser's Reagents for Organic Synthesis, Volume 26. John Wiley & Sons.
- Mitchell, D. et al. (2020).
- Crich, D. (2010). Reagents for Glycoside, Glycal, and Glycono-lactone Synthesis. In Comprehensive Organic Synthesis II (pp. 1-48). Elsevier.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Jin, Z. et al. (2022). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry.
- ResearchG
- American Chemical Society. (2023). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. The Journal of Organic Chemistry.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Eawag.
- Chemistry For Everyone. (2023). How To Determine Stability Of Organic Compounds?. YouTube.
- Harwood, C. S., & Parales, R. E. (1996). The β-Ketoadipate Pathway and the Biology of Self-Identity. Annual Review of Microbiology.
- The Novice Scientist. (2022). Troubleshooting and optimizing lab experiments. YouTube.
- Quora. (2019). What are the sources of errors encountered in an experiment to determine the identity of an organic compound by its solubility?.
- Sudarsan, S. et al. (2015). Dynamics of benzoate metabolism in Pseudomonas putida KT2440. Metabolic Engineering.
- Taylor & Francis Online. (2023). Unlocking the potential of the thioamide group in drug design and development.
- ResearchGate. (2018).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
"common byproducts in the synthesis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate"
Technical Support Center: Synthesis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic route. We will address common challenges, with a particular focus on the formation of prevalent byproducts that can complicate purification and reduce yields.
Section 1: Recommended Synthetic Pathway & Core Principles
The synthesis of this compound is most reliably achieved via a two-step process. This approach maximizes selectivity and minimizes the formation of complex heterocyclic side products that can arise in one-pot strategies.
The overall strategy involves:
-
Step 1: Williamson Ether Synthesis: Formation of an ether linkage by reacting the phenoxide of Ethyl 4-hydroxybenzoate with 2-chloroacetamide.
-
Step 2: Thionation: Conversion of the resulting amide intermediate to the target thioamide using a suitable thionating agent.
Experimental Protocol: Recommended Two-Step Synthesis
Step 1: Synthesis of Ethyl 4-(2-amino-2-oxoethoxy)benzoate (Amide Intermediate)
-
To a stirred solution of Ethyl 4-hydroxybenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Stir the suspension for 30 minutes to ensure the formation of the potassium phenoxide salt.
-
Add 2-chloroacetamide (1.2 eq) to the mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The crude product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and salts, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol/water to yield the white, solid amide intermediate.
Step 2: Synthesis of this compound (Thionation)
-
Suspend the dried amide intermediate (1.0 eq) in anhydrous toluene or dioxane (~0.3 M) in a flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add Lawesson's Reagent (0.5-0.6 eq) to the suspension.
-
Heat the mixture to reflux (typically 100-110 °C). The reaction mixture will become homogeneous as the reaction progresses.
-
Monitor the reaction by TLC until the starting amide is fully consumed (usually 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Visual Workflow: Recommended Synthesis
Caption: Recommended two-step synthesis pathway.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Issue 1: Low Yield or Stalled Reaction in Step 1 (Etherification)
-
Question: My etherification reaction (Step 1) is giving a low yield, or it appears to stall according to TLC analysis. What are the likely causes and solutions?
-
Answer: Low yields in this Williamson ether synthesis are typically traced back to three factors: the base, the solvent, or competing side reactions.
-
Causality & Diagnosis:
-
Ineffective Deprotonation: Potassium carbonate is a mild base that works well, but its efficacy depends on the solvent and absence of water. If your reagents are not anhydrous, the base will be consumed by water. A stronger base like sodium hydride (NaH) can be used, but it increases the risk of ester hydrolysis.
-
Solvent Choice: DMF and acetone are excellent choices as they are polar and aprotic, promoting the Sₙ2 reaction. Using protic solvents like ethanol can solvate the phenoxide nucleophile, reducing its reactivity.
-
Ester Hydrolysis: A significant byproduct can be 4-hydroxybenzoic acid. This occurs if the reaction conditions are too harsh (e.g., high temperatures for prolonged periods with a strong base) or if water is present, leading to saponification of the ethyl ester. You can detect this acidic byproduct by extracting a sample into an organic solvent, washing with water, and checking the pH of the aqueous layer.
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent (DMF) over molecular sieves. Ensure your Ethyl 4-hydroxybenzoate and K₂CO₃ are dry.
-
Confirm Reagent Quality: Verify the purity of your 2-chloroacetamide, as impurities can inhibit the reaction.
-
Optimize Reaction Conditions: If the reaction stalls, consider increasing the temperature slightly (e.g., to 80 °C) or adding a catalytic amount of potassium iodide (KI) to facilitate a Finkelstein reaction, converting the chloro-acetamide to the more reactive iodo-acetamide in situ.
-
Parameter Recommended Alternative Rationale Base K₂CO₃ (1.5 eq) NaH (1.1 eq) K₂CO₃ is safer and minimizes ester hydrolysis. NaH is stronger but requires stricter anhydrous conditions. Solvent Anhydrous DMF Anhydrous Acetone Polar aprotic solvents favor the Sₙ2 mechanism. Temperature 60-70 °C 80 °C (if stalled) Provides sufficient energy without promoting significant decomposition or side reactions. Additive None KI (0.1 eq) Catalyzes the reaction by forming a more reactive alkyl iodide intermediate. -
Issue 2: Formation of an Unexpected Heterocyclic Byproduct
-
Question: I attempted a one-pot synthesis by reacting Ethyl 4-hydroxybenzoate, ethyl chloroacetate, and thiourea, but I isolated a product that is not my target thioamide. What could it be?
-
Answer: This is a classic and critical issue. Attempting to form the target molecule in a one-pot reaction, or using thiourea as a thionating agent for an α-halo intermediate, strongly favors the formation of heterocyclic byproducts, most commonly 2-thiohydantoin derivatives .[1][2]
-
Mechanistic Explanation: The reaction between α-halo acids (or their ester derivatives) and thiourea is a well-established route to 2-thiohydantoins.[2][3] The reaction proceeds via an initial S-alkylation of thiourea to form an isothiouronium salt, followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, leading to the stable five-membered thiohydantoin ring.[1] This pathway is kinetically and thermodynamically favored over the formation of the linear thioamide.
-
Byproduct Identification:
-
Mass Spectrometry (MS): The thiohydantoin byproduct will have a different molecular weight corresponding to the cyclized structure.
-
NMR Spectroscopy: The ¹H NMR will lack the characteristic broad signals of a primary thioamide (-C(=S)NH₂) and will instead show signals corresponding to the heterocyclic ring protons.
-
-
Visualizing Main vs. Side Reaction Pathways
Caption: Divergent pathways leading to the target vs. a common byproduct.
Issue 3: Incomplete Thionation or Product Degradation in Step 2
-
Question: My final product is contaminated with the starting amide, or the yield is very low with signs of decomposition. How can I optimize the thionation step?
-
Answer: Incomplete thionation or degradation points to issues with the reagent, temperature, or reaction time.
-
Causality & Diagnosis:
-
Reagent Quality: Lawesson's Reagent can degrade upon exposure to moisture. It should be a pale yellow powder. If it is dark or clumpy, its reactivity is likely compromised.
-
Stoichiometry: While catalytic amounts are sometimes reported, using 0.5-0.6 equivalents of Lawesson's Reagent (which is a dimer) is generally robust for ensuring complete conversion.
-
Thermal Stability: The target thioamide, while generally stable, can degrade if held at reflux for an excessive amount of time after the reaction is complete. Over-heating can also cause side reactions with the ester functionality.
-
-
Troubleshooting Protocol:
-
Use Fresh Reagent: Always use fresh, dry Lawesson's Reagent.
-
Monitor Closely: Use TLC to monitor the disappearance of the starting material. Once it is consumed, proceed with the workup promptly. Do not reflux unnecessarily.
-
Purification: If the reaction is clean but incomplete, the unreacted amide can typically be separated from the more nonpolar thioamide product via silica gel chromatography.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the primary role of the base in Step 1?
-
The base deprotonates the phenolic hydroxyl group of Ethyl 4-hydroxybenzoate, creating a potent phenoxide nucleophile required for the Sₙ2 attack on 2-chloroacetamide.
-
-
Q2: Are there alternatives to Lawesson's Reagent?
-
Yes, Phosphorus Pentasulfide (P₄S₁₀) is a classic thionating agent. However, it is often less selective than Lawesson's Reagent and can require higher temperatures or different solvents like pyridine, which can complicate the workup. For this specific substrate, Lawesson's Reagent is generally preferred.
-
-
Q3: My final product seems to be hydrolyzing back to the carboxylic acid during workup or chromatography. How can I prevent this?
-
The thioamide and ester groups can be sensitive to both acidic and basic conditions. During workup, ensure any aqueous washes are neutral (pH ~7). When performing silica gel chromatography, you can add 1% triethylamine to the eluent system to neutralize the acidic silica surface, which can prevent on-column hydrolysis.
-
-
Q4: How do I properly dispose of waste containing Lawesson's Reagent?
-
Waste containing Lawesson's Reagent and its byproducts should be treated with an oxidizing agent like sodium hypochlorite (bleach) in a fume hood to neutralize the malodorous and toxic sulfur compounds before disposal according to your institution's guidelines.
-
References
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Wang, L., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(10), 739-750. Available at: [Link]
-
Wang, L., et al. (2006). A simple synthesis of 2-thiohydantoins. Molecules (Basel, Switzerland), 11(10), 739–750. Available at: [Link]
-
Hantzsch, A. R. (1887). Condensation of thiourea derivatives with carbonyl compounds. Journal of the Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
A Simple Synthesis of 2-Thiohydantoins. (2006). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The general preparation of 2-thiohydantoins from α-amino acids and thiourea. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
α-Halo ketone - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Dodson, R. M., & King, L. C. (1945). The reaction of ketones with halogens and thiourea. Journal of the American Chemical Society, 67(12), 2242. Available at: [Link]
-
Banik, B. K., et al. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Ethylparaben - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Ethyl-4-hydroxybenzoate (YMDB01688) - Yeast Metabolome Database. (n.d.). Yeast Metabolome Database. Retrieved January 19, 2026, from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Thioamide Formation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for thioamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thioamide formation. Thioamides are pivotal structural motifs in medicinal chemistry and chemical synthesis, serving as crucial isosteres of amides with unique physicochemical properties.[1] Their synthesis, while conceptually straightforward, is often plagued by challenges ranging from low yields to difficult purifications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. We will delve into the causality behind common problems and offer field-proven solutions to optimize your reaction conditions.
Troubleshooting Guide: Common Synthetic Routes
This section addresses specific problems encountered during the most common methods of thioamide synthesis.
Method 1: Thionation of Amides
The conversion of an amide to a thioamide by replacing the carbonyl oxygen with sulfur is the most prevalent synthetic route.[1] The two most common reagents for this transformation are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).[2] While effective, their use requires careful optimization.
dot ```dot
Caption: Decision tree for selecting a primary thioamide synthesis route.
Q1: Which synthetic method should I choose for my target thioamide?
A1: The optimal method depends primarily on the availability of your starting material and the nature of your substrate (see decision tree above).
-
If you have the corresponding amide: Thionation with Lawesson's Reagent is the most general and widely applicable method, suitable for primary, secondary, and tertiary amides. [1]* If you are starting from a nitrile: This is a direct route to primary thioamides . Using a surrogate for H₂S, like NaSH, is often the most practical approach. [3][4]* If you are starting from an aryl-alkyl ketone: The Willgerodt-Kindler reaction, which uses elemental sulfur and an amine, is a classic and effective choice. [2][5] Q2: I'm working on a peptide synthesis and am concerned about epimerization at the α-carbon when introducing a thioamide. Is this a valid concern and how can it be addressed?
A2: Yes, this is a significant concern. The α-proton of a thioamide residue is more acidic than its oxo-amide counterpart, making it susceptible to deprotonation and subsequent epimerization, especially under basic conditions used during solid-phase peptide synthesis (SPPS). [6][7] Mitigation Strategy: A state-of-the-art solution is the use of a thioimidate protecting group . [8][9][10]The thioamide can be temporarily converted to a thioimidate on-resin. This modification significantly reduces the acidity of the α-proton, protecting its stereochemistry during subsequent coupling steps. [10]The thioimidate can then be cleanly converted back to the thioamide during the final cleavage from the resin. [8][11][12] Q3: My thioamide seems to be unstable and decomposes during acidic workup or cleavage from a resin. What is happening?
A3: Thioamides are generally more susceptible to hydrolysis than amides, particularly under acidic conditions. [3][20]In the context of SPPS, the strong acidic cocktails used for resin cleavage (e.g., high concentrations of TFA) can lead to the degradation of the thioamide moiety. [21] Causality and Solution: The nucleophilic sulfur of one thioamide can be protonated and attacked by an adjacent carbonyl oxygen, leading to a cyclization and subsequent chain scission in a process similar to Edman degradation. [21]As with epimerization, protecting the thioamide as a thioimidate can circumvent this degradation pathway by attenuating the sulfur's nucleophilicity. [21]
Experimental Protocols
Protocol 1: General Procedure for Thionation of an Amide using Lawesson's Reagent
This protocol is a general starting point and should be optimized for each specific substrate.
-
Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the starting amide (1.0 mmol, 1.0 equiv.) and Lawesson's Reagent (0.6 mmol, 0.6 equiv.). [13]2. Solvent Addition: Add anhydrous toluene (4-5 mL per mmol of amide). [13]3. Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amide. Reaction times can vary from 2 to 24 hours. [13][14]4. Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Workup (Ethylene Glycol Method): Add ethylene glycol (approx. 2.5 mL per mmol of LR used) and a small amount of water (2-3 drops). Heat the mixture to 95 °C and stir for 3-5 hours to decompose the phosphorus byproducts. [15]6. Extraction: Cool the mixture, transfer to a separatory funnel, and dilute with an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of an Aromatic Thioamide from a Nitrile using NaSH
This protocol is adapted from a procedure for aromatic nitriles and avoids the use of H₂S gas. [3][4]
-
Setup: To a round-bottomed flask, add the aromatic nitrile (1.0 mmol, 1.0 equiv.), sodium hydrosulfide hydrate (NaSH·xH₂O, ~3.0 equiv.), and magnesium chloride hexahydrate (MgCl₂·6H₂O, 1.5 equiv.). [4]2. Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 3-4 mL per mmol of nitrile).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times are typically short, ranging from 30 minutes to 4 hours. [3][4]4. Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker of cold water.
-
Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the collected solid or the organic extracts with a dilute acid solution (e.g., 1M HCl or sat. NH₄Cl solution) to remove magnesium hydroxides, followed by water. [4]7. Purification: The desired thioamide is often obtained in high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.
dot
Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.
References
- Liboska, R., et al. (n.d.).
-
Chemical Communications (RSC Publishing). (n.d.). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2006, August 20). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Retrieved from [Link]
-
Taylor & Francis Online. (2006, August 19). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Retrieved from [Link]
- Manaka, A., & Sato, M. (n.d.). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Taisho Pharmaceutical Co. Ltd.
-
Beilstein Journals. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
NIH. (2024, April 20). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Retrieved from [Link]
-
PubMed. (2021). Opportunities and challenges in the synthesis of thioamidated peptides. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Synthesis and rearrangement of a bridged thioamide.
- (n.d.).
-
ResearchGate. (n.d.). Possible reaction mechanism for the synthesis of thioamide and amide. Retrieved from [Link]
-
ResearchGate. (n.d.). Work-up procedure for the reaction with LR. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mild Method for the Conversion of Amides to Thioamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]
-
NIH. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]
-
Hansen, T. N., & Olsen, C. A. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]
-
Byerly-Duke, J., et al. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]
-
MDPI. (2023, April 17). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved from [Link]
-
PMC. (2020, February 15). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Retrieved from [Link]
-
NIH. (2023, April 17). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved from [Link]
-
ResearchGate. (n.d.). General methods for synthesis of thioamides. Retrieved from [Link]
-
RSC Publishing. (2024, May 27). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). Retrieved from [Link]
-
ACS Publications. (n.d.). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection | Organic Letters. Retrieved from [Link]
-
Byerly-Duke, J., et al. (2023, October 18). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]
-
ACS Publications. (n.d.). Use of Lawesson's Reagent in Organic Syntheses | Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioamide. Retrieved from [Link]
-
PubMed Central (NIH). (n.d.). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and optimization of the reaction conditions for the reaction of thioamide 1j with phenylsulfonyl azide (2c) a. Retrieved from [Link]
- Li, A. Y. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.
-
ResearchGate. (2025, August 6). ChemInform Abstract: A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. Retrieved from [Link]
-
PubMed Central (NIH). (n.d.). Incorporating Thioamides into Proteins by Native Chemical Ligation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thioamide - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 14. rsc.org [rsc.org]
- 15. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
"characterization challenges of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate"
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 4-(2-amino-2-thioxoethoxy)benzoate. The unique combination of a benzocaine-like ester and a primary thioamide functional group presents specific challenges in synthesis, purification, and characterization. This document is structured to provide both high-level answers and detailed troubleshooting for common experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound.
Q1: What are the primary stability concerns for this compound? A: The main stability concern arises from the thioamide group. Thioamides are generally less thermally stable and more reactive than their corresponding amides.[1] Key concerns include:
-
Thermal Decomposition: Avoid excessive heating during purification (e.g., high-temperature distillation) or analysis.
-
Oxidative Degradation: The thioamide sulfur can be oxidized, especially in the presence of peroxide impurities in solvents.[1] It is advisable to use freshly distilled or degassed solvents.
-
Hydrolysis: Thioamides can hydrolyze to the corresponding amide, particularly under strong acidic or alkaline conditions.[2] While more stable than esters to base-catalyzed hydrolysis, the ester group in the molecule is sensitive to both acid and base. Neutral pH conditions are recommended for storage and analysis.
-
Solvent Reactivity: Protic nucleophilic solvents, such as methanol, could potentially react with the electrophilic carbon of the thioamide, especially at elevated temperatures.[2] For long-term storage, aprotic solvents like Dichloromethane (DCM) or Ethyl Acetate are preferable.[2]
Q2: What are the most likely impurities I might encounter after synthesis? A: Impurities often stem from the synthetic route, which typically involves thionation of the corresponding amide. Potential impurities include:
-
Starting Amide: Incomplete thionation will leave residual Ethyl 4-(2-amino-2-oxoethoxy)benzoate.
-
Nitrile Compound: A common side reaction during thionation of primary amides is dehydration to form the corresponding nitrile.[3]
-
Phosphorus Byproducts: If using Lawesson's Reagent or P₄S₁₀ for thionation, phosphorus-containing byproducts are common and can be difficult to remove via standard silica gel chromatography.[3]
-
Ethyl 4-hydroxybenzoate: Unreacted starting material from the initial etherification step.
-
p-Aminobenzoic acid (PABA): A potential degradation product of the parent benzocaine structure.[4]
Q3: What solvents are recommended for analysis and storage? A: The choice of solvent is critical for both stability and data quality.
-
For NMR: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. It is an excellent solvent for polar compounds, is aprotic, and will allow for clear observation of the -NH₂ protons. Deuterated chloroform (CDCl₃) can also be used, but the compound may have lower solubility, and proton exchange with the amine can be faster.
-
For HPLC/LC-MS: Acetonitrile (ACN) and methanol (MeOH) are common, but buffered aqueous solutions should be kept close to neutral pH. Given the potential for methanol to react at high temperatures, ACN is often a safer choice for the organic phase.[2]
-
For Storage: Store as a solid in a cool, dark, and dry place. If a solution is required, use a high-purity aprotic solvent like anhydrous Dichloromethane or Ethyl Acetate and store at low temperatures (-20°C).[2]
Q4: How does the thioamide group impact the expected ¹H and ¹³C NMR spectra compared to its amide analog? A: The substitution of oxygen with sulfur induces predictable spectral changes.
-
¹H NMR: The protons of the amino group (-C(=S)NH₂) will be significantly deshielded (shifted downfield) compared to a standard amide due to the magnetic anisotropy of the C=S bond and will appear as a broad singlet. The adjacent methylene protons (-O-CH₂-C(S)NH₂) will also experience a downfield shift compared to their position in the amide analog.
-
¹³C NMR: The most dramatic effect is on the carbonyl/thiocarbonyl carbon. A typical amide carbonyl appears around 160-170 ppm. The thiocarbonyl carbon (-C =S) will be shifted significantly downfield, often appearing in the range of 190-210 ppm.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the characterization of this compound.
| Symptom / Observation | Potential Cause(s) | Recommended Solution & Rationale |
| Inconsistent or Broad Melting Point | 1. Residual Impurities: Presence of starting materials, solvents, or reaction byproducts. 2. Polymorphism: The compound may exist in different crystalline forms, which is common for flexible molecules like this. Benzocaine itself is known to have multiple polymorphs.[4][5] | 1. Re-purification: Recrystallize the compound from a suitable solvent system (e.g., Ethyl Acetate/Hexane). If impurities persist, column chromatography may be necessary, but be mindful of potential on-column degradation. 2. Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to investigate thermal behavior. DSC can identify multiple melting events or phase transitions indicative of polymorphism. |
| Unexpected Peaks in ¹H or ¹³C NMR Spectrum | 1. Amide Impurity: An incomplete thionation reaction. 2. Nitrile Impurity: A common side-product of primary thioamide synthesis.[3] 3. Degradation: The compound may have degraded to its amide form in a non-anhydrous NMR solvent. 4. Phosphorus Byproducts: If Lawesson's reagent was used.[3] | 1. Check ¹³C Spectrum: Look for a peak around 160-170 ppm (amide C=O) in addition to the expected ~200 ppm peak (thioamide C=S). 2. Check IR/¹³C Spectra: Look for a characteristic nitrile peak in the IR spectrum (~2250 cm⁻¹) or a nitrile carbon in the ¹³C spectrum (~115-120 ppm). 3. Re-prepare Sample: Prepare a new NMR sample using fresh, anhydrous DMSO-d₆. 4. Aqueous Workup: Purify the crude product with an aqueous wash to hydrolyze and remove phosphorus byproducts before chromatography.[3] |
| Low or Absent Molecular Ion Peak in Mass Spec (e.g., ESI-MS) | 1. In-source Fragmentation: The molecule may be unstable under the ionization conditions. 2. Poor Ionization Efficiency: The compound may not readily form [M+H]⁺ ions. 3. Formation of Adducts: The molecule may be forming adducts with solvent or buffer ions (e.g., [M+Na]⁺, [M+K]⁺). | 1. Use Soft Ionization: Employ lower cone voltage or fragmentation settings. If available, try a different soft ionization technique like APCI. 2. Adjust Mobile Phase: Add a small amount of formic acid (0.1%) to the mobile phase to promote protonation and the formation of the [M+H]⁺ ion. 3. Check for Adducts: Search the spectrum for peaks corresponding to the calculated masses of sodium (M+23) or potassium (M+39) adducts. |
| Tailing, Broad, or Multiple Peaks in HPLC | 1. Secondary Interactions: The basic amino group or polar thioamide can interact with acidic silanol groups on standard silica C18 columns, causing peak tailing. 2. Poor Solubility: The compound may be precipitating at the column head if the mobile phase has a high aqueous content. 3. On-Column Degradation: The combination of pressure, temperature, and mobile phase could be causing degradation. 4. Isomers/Tautomers: Thioamides can exhibit restricted C-N bond rotation, which could lead to peak broadening or splitting if the rotational barrier is high enough. | 1. Use an End-Capped Column: Select a high-quality, end-capped C18 column to minimize silanol interactions. Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can also help, but may not be MS-compatible. 2. Adjust Initial Mobile Phase: Ensure the starting mobile phase composition has sufficient organic solvent (e.g., ACN) to fully dissolve the sample. 3. Lower Temperature/Change pH: Run the analysis at a lower temperature (e.g., 25-30°C). Ensure the mobile phase pH is neutral. 4. Variable Temperature HPLC: If available, running the HPLC at different temperatures can help diagnose issues related to rotational isomers. |
Section 3: Standard Operating Procedures (SOPs) for Characterization
These protocols provide a validated starting point for the analysis of this compound.
SOP 1: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of anhydrous DMSO-d₆.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild warming (<40°C) may be used if necessary, but avoid prolonged heating.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers at least 0-12 ppm. Pay close attention to the broad signals for the -NH₂ protons, which may appear far downfield.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time or a more concentrated sample may be needed to clearly resolve the thiocarbonyl carbon. Ensure the spectral width is sufficient to observe the C=S peak (up to ~210 ppm).
-
Table 1: Predicted NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale & Notes |
| Ethyl -CH₃ | ~1.3 (t, 3H) | ~14.5 | Typical for an ethyl ester. Based on ethyl benzoate data.[6][7] |
| Ethyl -CH₂- | ~4.3 (q, 2H) | ~60.5 | Typical for an ethyl ester. Based on ethyl benzoate data.[6][7] |
| Aromatic C-H (ortho to -COOEt) | ~7.9 (d, 2H) | ~131.5 | Deshielded by the ester group. Based on ethyl 4-aminobenzoate data.[8] |
| Aromatic C-H (ortho to -O-) | ~7.0 (d, 2H) | ~114.0 | Shielded by the ether oxygen. Based on ethyl 4-aminobenzoate data.[8] |
| Aromatic C (ipso to -COOEt) | - | ~122.0 | Quaternary carbon. |
| Aromatic C (ipso to -O-) | - | ~162.0 | Quaternary carbon, deshielded by oxygen. |
| Ether -O-CH₂- | ~4.9 (s, 2H) | ~70.0 | Methylene protons adjacent to the ether oxygen and the thioamide group. Expected to be downfield. |
| Thioamide -C(S)NH₂ | ~9.5 and ~9.8 (br s, 2H) | ~205.0 | NH₂ protons are highly deshielded and may appear as two separate broad signals due to restricted rotation. The C=S carbon is significantly downfield. |
| Ester C=O | - | ~165.5 | Typical ester carbonyl chemical shift.[8] |
SOP 2: LC-MS Analysis for Identity Confirmation
-
System: HPLC coupled to a single quadrupole or triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
MS Settings (Positive ESI Mode):
-
Scan Range: m/z 100-400.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (can be optimized).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Expected Ion: The primary ion observed should be the protonated molecular ion [M+H]⁺ at m/z 240.07. Also, check for the sodium adduct [M+Na]⁺ at m/z 262.05.
Section 4: Visual Workflows
Workflow 1: Troubleshooting Unexpected HPLC Results
Caption: Troubleshooting decision tree for common HPLC issues.
Workflow 2: Full Characterization of a New Batch
Caption: Standard workflow for synthesis and characterization.
Section 5: References
-
BenchChem. (n.d.). Thermal stability and degradation pathways of thioamides. Retrieved from
-
Taylor & Francis Online. (2024). Unlocking the potential of the thioamide group in drug design and development. Retrieved from
-
ACS Publications. (n.d.). Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices. Retrieved from
-
ResearchGate. (2013). Stability of thioamides?. Retrieved from
-
ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from
-
ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from
-
Royal Society of Chemistry. (2014). Supporting information. Retrieved from
-
BenchChem. (n.d.). Avoiding common pitfalls in thioamide synthesis. Retrieved from
-
Fisher Scientific. (n.d.). Ethyl 4-aminobenzoate, 98%. Retrieved from
-
Flinn Scientific. (2015). Ethyl 4-Aminobenzoate Safety Data Sheet (SDS). Retrieved from
-
Fisher Scientific. (n.d.). Ethyl 4-aminobenzoate, 98%. Retrieved from
-
BOC Sciences. (n.d.). Benzocaine and Impurities. Retrieved from
-
ResearchGate. (n.d.). General methods for synthesis of thioamides. Retrieved from
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from
-
ResearchGate. (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Retrieved from
-
World Journal of Pharmaceutical Research. (2023). amino benzoate moiety promoted. Retrieved from
-
MDPI. (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Retrieved from
Sources
Technical Support Center: Troubleshooting Solubility of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
Introduction
Welcome to the technical support guide for Ethyl 4-(2-amino-2-thioxoethoxy)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the solubility challenges associated with this compound. Understanding and overcoming solubility issues is a critical step in experimental design and drug discovery. This guide offers a structured approach to troubleshooting, grounded in scientific principles and established laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its structure, which includes a benzoate ester and a thioamide group, this compound is expected to be a poorly water-soluble organic compound. The presence of polar functional groups like the ester and thioamide may confer some solubility in polar organic solvents.[1] However, the overall carbon skeleton likely limits its aqueous solubility.[1] Generally, compounds with more than five carbon atoms and containing oxygen or nitrogen functional groups tend to have decreasing water solubility.[1]
Q2: Which organic solvents are recommended for initial solubility testing?
For initial screening, a range of common laboratory solvents should be tested. Based on the principle that "like dissolves like," polar aprotic solvents are often a good starting point for compounds with polar functional groups.[1]
Recommended Initial Solvents:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile.[1]
-
Polar Protic Solvents: Ethanol, Methanol.[1]
DMSO is a particularly versatile solvent for creating concentrated stock solutions of poorly water-soluble compounds for biological assays.[2][3]
Q3: My compound is not dissolving in the initial set of solvents. What should I do next?
If initial attempts at dissolution fail, a systematic approach to troubleshooting is necessary. Consider the following strategies:
-
Increase Mechanical Agitation: Ensure thorough mixing by vortexing or sonication.[4]
-
Gentle Heating: Warming the solution can increase the rate of dissolution and the solubility limit.[4][5] However, be cautious as excessive heat can lead to degradation.
-
Co-solvent Systems: Employing a mixture of solvents can enhance solubility.[6][7] For example, a combination of a highly polar solvent like water with a miscible organic solvent such as ethanol or DMSO can be effective.
-
pH Adjustment: The thioamide group has acidic properties, and the amino group is basic.[8] Therefore, the solubility of this compound may be pH-dependent. Adjusting the pH of the solution could significantly improve solubility.[9][10]
Q4: How does temperature affect the solubility and stability of this compound?
Increasing the temperature generally increases the solubility of a solid in a liquid. However, it is crucial to consider the thermal stability of this compound. Thioamides can be susceptible to degradation at elevated temperatures.[11] It is recommended to perform stability studies if you plan to heat the compound for extended periods.
Q5: What is the difference between kinetic and equilibrium solubility, and which one should I measure?
-
Kinetic solubility is the concentration of a compound that dissolves in an aqueous buffer when added from a concentrated organic stock solution (e.g., DMSO) and measured over a short period.[3] It often represents a supersaturated state.[3]
-
Equilibrium solubility (or thermodynamic solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound over a longer time, typically 24 hours.[3]
For early-stage drug discovery, kinetic solubility is often sufficient. For formulation development and biopharmaceutical classification, equilibrium solubility is the more relevant parameter.[12]
Troubleshooting Guide
This section provides a step-by-step guide to address common solubility problems.
Issue 1: The compound forms a precipitate when the organic stock solution is diluted with an aqueous buffer.
Causality: This is a common issue for poorly water-soluble compounds. The rapid change in solvent polarity upon dilution causes the compound to crash out of the solution.
Troubleshooting Steps:
-
Reduce the concentration of the stock solution: A lower initial concentration in the organic solvent may prevent precipitation upon dilution.
-
Use a co-solvent in the aqueous buffer: Adding a small percentage of an organic solvent (e.g., 1-5% DMSO or ethanol) to the aqueous buffer can help maintain the compound's solubility.[6]
-
Employ surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[6][9]
-
Consider pH modification of the aqueous buffer: As mentioned earlier, adjusting the pH might enhance solubility.
Issue 2: The compound appears to be insoluble even in strong organic solvents like DMSO.
Causality: While unlikely for this class of compounds, it's possible that the solid-state properties (e.g., high crystal lattice energy) are hindering dissolution.
Troubleshooting Steps:
-
Increase the energy input: Use a combination of vortexing, sonication, and gentle warming.[4]
-
Particle size reduction: If you have access to the solid material, grinding it to a finer powder can increase the surface area and improve the dissolution rate.[6][9]
-
Verify compound integrity: Ensure the compound has not degraded or polymerized, which could reduce its solubility.
Issue 3: The solubility of the compound seems to vary between experiments.
Causality: Inconsistent experimental conditions are the likely cause.
Troubleshooting Steps:
-
Standardize your protocol: Ensure that the solvent, temperature, mixing time, and measurement technique are consistent for all experiments.
-
Control the temperature: Perform solubility measurements in a temperature-controlled environment.
-
Check for solvent evaporation: Use sealed containers to prevent solvent evaporation, which would change the concentration.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a reliable method for determining the thermodynamic solubility of a compound.[13]
Materials:
-
This compound
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected solvent.
-
Seal the vial and place it on an orbital shaker in an incubator set to a specific temperature (e.g., 25°C or 37°C).
-
Equilibrate the mixture for at least 24 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
Protocol 2: General Method for Improving Solubility Using a Co-solvent System
Materials:
-
This compound
-
Primary solvent (e.g., DMSO)
-
Co-solvent (e.g., Ethanol, Propylene Glycol)[6]
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Prepare a concentrated stock solution of the compound in the primary solvent (e.g., 10 mM in DMSO).
-
In a separate tube, prepare the desired co-solvent/aqueous buffer mixture. For example, a 10% ethanol in PBS solution.
-
Slowly add the stock solution to the co-solvent/aqueous buffer mixture while vortexing to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation.
-
If the solution remains clear, the compound is soluble at that concentration in the co-solvent system.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Poor | The molecule has a significant non-polar carbon framework.[1] |
| Ethanol | Moderate to Good | The presence of polar functional groups should allow for solubility in polar protic solvents.[1] |
| Methanol | Moderate to Good | Similar to ethanol, the polarity should facilitate dissolution.[1] |
| DMSO | Good | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2] |
| DMF | Good | Another effective polar aprotic solvent.[1] |
| Acetone | Moderate | A less polar solvent than DMSO or DMF, but may still be effective.[1] |
| Dichloromethane | Poor to Moderate | The polarity may not be sufficient for good solubility. |
| Hexane | Poor | A non-polar solvent, unlikely to dissolve this polar compound.[1] |
Note: This table provides predictions based on chemical structure. Experimental verification is essential.
Visualizations
Solubility Troubleshooting Workflow
Caption: A flowchart illustrating the systematic approach to troubleshooting solubility issues.
Factors Influencing Solubility
Caption: Key factors that influence the solubility of a chemical compound.
References
- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 19, 2026.
- Ainurofiq, A., & Choiri, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-143.
- Upadhyay, P., Kumar, A., Pathak, K., & Shrivastav, P. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6524.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 19, 2026.
- Semantic Scholar. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved January 19, 2026.
- ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved January 19, 2026.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Retrieved January 19, 2026.
- World Health Organization. (2018).
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- BenchChem. (2025). Impact of temperature and pH on 3-Hydroxypropanethioamide stability. Retrieved January 19, 2026.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 19, 2026.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility In Vitro. Retrieved January 19, 2026.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 19, 2026.
- PubChem. (n.d.). Ethyl 4-[acetyl(2-oxoethyl)
- ResearchGate. (2015). What to do when compound did not dissolve in organic solvent?. Retrieved January 19, 2026.
- ResearchGate. (2025). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved January 19, 2026.
- Organic Syntheses. (n.d.).
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved January 19, 2026.
- PubChem. (n.d.). Ethyl 4-amino-2-(2-ethoxy-2-oxoethoxy)
- PubChem. (n.d.). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)
- Lee, Y. J., & Woolf, T. B. (2002). Incorporating Thioamides into Proteins by Native Chemical Ligation. Methods in molecular biology (Clifton, N.J.), 211, 225–241.
- World Journal of Pharmaceutical Research. (2023).
- ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.
- Chemsrc. (2025). ethyl 4-[2-(diethylamino)
- Sigma-Aldrich. (n.d.). Ethyl 4-aminobenzoate 0.98 Et-PABA. Retrieved January 19, 2026.
- CymitQuimica. (n.d.). Ethyl 4-(2-amino-2-thioxoethoxy)
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Methylpicolinic Acid-thioamide. Retrieved January 19, 2026.
- Google Patents. (n.d.).
- PubChem. (n.d.).
- ResearchGate. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
- Sigma-Aldrich. (n.d.). ETHYL 4-((2-NITROBENZYLIDENE)AMINO)BENZOATE AldrichCPR. Retrieved January 19, 2026.
- PubChem. (n.d.).
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. Incorporating Thioamides into Proteins by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. scispace.com [scispace.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
Welcome to the technical support guide for the scale-up synthesis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the transition from bench-scale to pilot or manufacturing scale. Our focus is on ensuring scientific integrity, process robustness, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route for this compound?
The most reliable and scalable two-step approach begins with Ethyl 4-hydroxybenzoate.
-
Step 1: Williamson Ether Synthesis. Reaction of Ethyl 4-hydroxybenzoate with a 2-haloacetonitrile (typically 2-chloroacetonitrile) under basic conditions to form the key intermediate, Ethyl 4-(cyanomethoxy)benzoate. This is a standard, high-yielding reaction that performs well at scale.
-
Step 2: Thionation of the Nitrile. Conversion of the nitrile intermediate to the target primary thioamide. This step is the most critical for scale-up success and requires careful selection of reagents and conditions to maximize yield and minimize impurities.
This route is preferred for its use of readily available starting materials and its avoidance of more complex or hazardous intermediates.
Q2: During the Williamson ether synthesis (Step 1), my yield is low and I'm seeing hydrolysis of the ethyl ester. How can I prevent this?
This is a classic scale-up challenge related to base selection and temperature control.
-
Causality: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily catalyze the saponification (hydrolysis) of the ethyl ester group, especially at elevated temperatures required for the reaction.
-
Solution: Employ a milder, non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃) is the industry standard for this type of reaction at scale. It is sufficiently basic to deprotonate the phenol but not strong enough to significantly hydrolyze the ester. Ensure the K₂CO₃ is finely powdered and dry to maximize its surface area and reactivity. Additionally, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction at lower temperatures (60-80 °C), further preserving the ester group.[1]
Q3: Which thionation method (Step 2) is best for converting the nitrile intermediate to the thioamide at scale?
While several methods exist, the direct conversion of nitriles to thioamides using thioacetic acid is particularly well-suited for scale-up due to its mildness and compatibility with ester functional groups.[2] Traditional reagents like Lawesson's reagent or P₄S₁₀ can be effective but introduce significant purification challenges from phosphorus-containing byproducts.[3]
-
Recommended Method: The reaction of the nitrile with thioacetic acid in the presence of a mild base or Lewis acid catalyst. A particularly effective and mild variant uses thioacetic acid with calcium hydride under solvent-free conditions, which can produce excellent yields.[2] This method avoids harsh conditions and difficult-to-remove byproducts.
-
Alternative "Green" Approaches: For processes where environmental impact is a major concern, methods using elemental sulfur are being developed, though they may require more optimization for this specific substrate.[4][5]
Q4: I am observing significant nitrile starting material in my thionation reaction, even after extended reaction times. What's wrong?
This typically points to issues with reagent stoichiometry, temperature, or catalyst deactivation.
-
Reagent Quality: Thioacetic acid can decompose on storage. Ensure you are using a fresh or properly stored bottle. For solid reagents like calcium hydride, ensure they have not been deactivated by atmospheric moisture.
-
Temperature Control: While the reaction is generally mild, it still requires sufficient thermal energy. For the thioacetic acid/calcium hydride method, a temperature of around 80°C is often optimal.[2] Ensure your reactor is providing uniform heating, as localized cold spots can leave pockets of unreacted material.
-
Mixing: On a large scale, inefficient mixing can lead to poor mass transfer between reagents. Ensure the agitation speed is sufficient to maintain a homogeneous slurry or solution.
Q5: What are the primary safety concerns when scaling up this synthesis?
Safety must be the top priority. The main hazards are associated with the thionation step.
-
Hydrogen Sulfide (H₂S) Gas: Many traditional thionating reagents, including Lawesson's reagent and P₄S₁₀, can release toxic, flammable, and malodorous hydrogen sulfide gas, especially during workup or if exposed to moisture.[6] Performing the reaction in a well-ventilated area or a closed system with a scrubber is mandatory. The recommended thioacetic acid method has a much lower risk of H₂S emission.
-
Solvent Handling: Large volumes of solvents like acetonitrile, DMF, or ethanol are used. Standard precautions for handling flammable and volatile organic compounds, including proper grounding of equipment to prevent static discharge, are essential.
-
Exothermic Reactions: While the recommended route is not violently exothermic, all chemical reactions should be treated as potentially exothermic during scale-up. Initial runs should be monitored carefully with temperature probes, and a plan for emergency cooling should be in place.
Experimental Protocols & Troubleshooting
Protocol 1: Scale-Up Synthesis of Ethyl 4-(cyanomethoxy)benzoate (Intermediate)
-
Reactor Setup: Charge a suitable glass-lined or stainless steel reactor with Ethyl 4-hydroxybenzoate (1.0 eq), finely powdered anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq), and Tetrabutylammonium Bromide (TBAB, 0.05 eq).
-
Solvent Addition: Add a suitable solvent, such as Acetonitrile or DMF (approx. 5-10 L per kg of starting material).
-
Heating & Reagent Addition: Begin agitation and heat the mixture to 60-70 °C. Slowly add 2-chloroacetonitrile (1.1 eq) via an addition funnel over 1-2 hours, monitoring the internal temperature.
-
Reaction & Monitoring: Maintain the temperature at 70-80 °C. Monitor the reaction progress by TLC or HPLC every 2 hours until the Ethyl 4-hydroxybenzoate is consumed (typically 6-12 hours).
-
Workup: Cool the reactor to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl). The filter cake should be washed with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from an appropriate solvent system (e.g., Ethanol/Water) to yield the pure intermediate as a white solid.
Protocol 2: Scale-Up Synthesis of this compound (Final Product)
-
Reactor Setup: Charge the reactor with Ethyl 4-(cyanomethoxy)benzoate (1.0 eq) and Calcium Hydride (CaH₂, 1.0 eq). Note: This reaction can often be run neat (solvent-free), which is highly advantageous for scale-up.[2]
-
Reagent Addition: Slowly add Thioacetic Acid (2.0 eq) under an inert atmosphere (e.g., Nitrogen). The initial reaction may be slightly exothermic.
-
Heating & Monitoring: Heat the mixture to 80 °C with efficient stirring. Monitor the disappearance of the nitrile starting material by TLC, IR (disappearance of C≡N stretch ~2250 cm⁻¹), or HPLC. The reaction is typically complete within 1-3 hours.[2]
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding it to a stirred vessel of cold water to hydrolyze any remaining CaH₂ and calcium thiolate intermediates.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and then with a cold non-polar solvent like hexane to remove organic-soluble impurities.
-
Purification: The crude product can be recrystallized from ethanol to afford the final product, this compound, with high purity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete reaction. | Ensure K₂CO₃ is anhydrous and finely powdered. Increase reaction time or temperature slightly (not exceeding 90 °C). Confirm efficacy of phase-transfer catalyst. |
| Ester hydrolysis. | Use K₂CO₃ instead of stronger bases like NaOH/KOH. Avoid excessive temperatures. | |
| Low Yield in Step 2 | Incomplete conversion of nitrile. | Check the quality of thioacetic acid. Ensure efficient mixing, especially if the reaction is run neat. Confirm the reaction temperature is maintained at ~80 °C. |
| Product loss during workup. | Ensure precipitation is complete by using a sufficient volume of cold water. Wash the filtered product cake thoroughly but efficiently to avoid dissolving the product. | |
| Final Product Contamination | Presence of starting nitrile. | Optimize Step 2 reaction conditions (time, temperature, stoichiometry). Consider a second recrystallization. |
| Byproducts from thionating agent. | This is minimized by using the thioacetic acid method. If using Lawesson's reagent, an aqueous workup is essential to hydrolyze phosphorus byproducts.[3] |
Process Visualization
Overall Synthetic Workflow
Caption: Scalable two-step synthesis workflow.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
-
Gauthier, J. Y., & Lebel, H. (1994). A Remarkably Simple Conversion of Nitriles to Thioamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 95-96(1-4), 435-436. Retrieved from [Link]
-
VanVeller, B., et al. (2020). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters. Retrieved from [Link]
-
Mahammed, K. A., et al. (2009). A Mild and Versatile Synthesis of Thioamides. Synlett, 2009(14), 2338-2340. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Maini, R., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]
-
Pattar, S., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3538. Retrieved from [Link]
-
VanVeller, B., et al. (2020). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters, 22(10), 3829-3833. Retrieved from [Link]
-
Murata, Y., et al. (2020). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Chemical & Pharmaceutical Bulletin, 68(7), 679-681. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5). Retrieved from [Link]
-
Maini, R., et al. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]
-
Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 57, 15. Retrieved from [Link]
-
Shibahara, F., et al. (2023). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H₂S Emission. The Journal of Organic Chemistry. Retrieved from [Link]
-
Banik, B. K., et al. (2003). Ethyl 4-aminobenzoate. Organic Syntheses, 80, 217. Retrieved from [Link]
-
VanVeller, B., et al. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Request PDF. Retrieved from [Link]
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Gonzalez, N., et al. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Molbank, 2024(1), M1829. Retrieved from [Link]
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Technical Support Center: Degradation Pathways of Ethyl Benzoate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of ethyl benzoate and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during experimental work. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Section 1: Foundational Concepts & Primary Pathways
This section addresses the fundamental mechanisms governing the breakdown of ethyl benzoate derivatives. Understanding these core pathways is the first step in designing robust experiments and interpreting results.
FAQ 1.1: What are the principal degradation pathways for ethyl benzoate?
Ethyl benzoate primarily degrades through two main routes: chemical hydrolysis and microbial degradation. The prevailing pathway depends on the environmental conditions, such as pH, temperature, presence of catalysts, and microbial populations.
-
Chemical Hydrolysis: This is the cleavage of the ester bond by reaction with water, yielding benzoic acid and ethanol.[1] This reaction can be catalyzed by acids or promoted by bases.[2] Alkaline hydrolysis, in particular, is a common laboratory method for preparing benzoic acid from ethyl benzoate.[3][4] The process involves a nucleophilic attack by a hydroxide ion on the carbonyl carbon of the ester.[2][3]
-
Microbial Degradation: Various microorganisms, particularly bacteria like Pseudomonas, can utilize benzoates as a carbon source.[5][6][7] These pathways typically initiate with the conversion of the benzoate into a central intermediate like catechol or protocatechuate, which then undergoes ring cleavage.[5][8] Some aerobic pathways involve the activation of benzoate to benzoyl-CoA before dearomatization.[9]
-
Photodegradation: In the presence of light, particularly UV radiation, ethyl benzoate derivatives can undergo photodegradation. This process can be direct, through the absorption of photons, or indirect, sensitized by other molecules in the environment, leading to the formation of radical species that attack the ester.[10][11] Byproducts can include benzoic acid and hydroxylated derivatives.[10]
Caption: Primary degradation routes for ethyl benzoate derivatives.
Section 2: Experimental Design & Troubleshooting
This section provides practical guidance on setting up experiments and resolving common issues that can compromise data quality and reproducibility.
FAQ 2.1: My microbial degradation experiment shows a slow or stalled reaction. What are the likely causes?
This is a frequent challenge. The cause is often multifactorial, relating to the microbial culture, the substrate, or the environmental conditions.
Causality Checklist:
-
Oxygen Limitation: Most bacterial pathways for aromatic compound degradation are aerobic.[12][13] Insufficient dissolved oxygen is a common rate-limiting factor.
-
Troubleshooting: Ensure vigorous shaking for flask cultures to maximize surface area for gas exchange. For bioreactors, check sparging rates and monitor dissolved oxygen levels. For some environments, microaerobic conditions (low oxygen) can also support complete degradation.[14]
-
-
Substrate Toxicity: While ethyl benzoate is a carbon source, high concentrations can be toxic to microorganisms, inhibiting their metabolic activity.
-
Troubleshooting: Run a dose-response experiment to determine the optimal substrate concentration. Start with a lower concentration (e.g., 50-100 ppm) and gradually increase it.
-
-
Nutrient Deficiency: Microbial growth and enzymatic activity depend on essential nutrients like nitrogen and phosphorus.
-
Troubleshooting: Ensure your minimal salts medium is properly formulated. The typical C:N:P ratio for effective biodegradation is around 100:10:1.[13]
-
-
Incorrect pH: Enzymatic pathways have optimal pH ranges. A significant deviation can denature enzymes and halt degradation. The optimal pH for most environmental bacteria is near neutral (6.5-7.5).
-
Troubleshooting: Monitor and buffer the pH of your medium throughout the experiment. The production of acidic metabolites like benzoic acid can lower the pH over time.
-
-
Lack of Microbial Adaptation: The microbial consortium may not have the necessary enzymatic machinery to degrade the specific ethyl benzoate derivative.
-
Troubleshooting: Use an inoculum from a site previously contaminated with similar aromatic compounds. Alternatively, enrich your culture by repeatedly exposing it to low concentrations of the target compound over several weeks.
-
Self-Validating Protocol Insight: Always include these controls in your experimental design:
-
Sterile Control: A flask with medium and the ethyl benzoate derivative, but no microbes. This accounts for abiotic degradation like hydrolysis.
-
Inoculum Control: A flask with medium and the microbial inoculum, but no ethyl benzoate derivative. This confirms that there is no cryptic growth on media components.
FAQ 2.2: I'm studying chemical hydrolysis. Why is my reaction yield of benzoic acid lower than expected?
Low yields in hydrolysis reactions often point to issues with reaction equilibrium or product workup.
Causality Checklist:
-
Reversible Reaction: Fischer esterification, the reverse of hydrolysis, is an equilibrium process.[15] The accumulation of products (benzoic acid and ethanol) can shift the equilibrium back towards the starting materials.
-
Troubleshooting (for Acid Catalysis): Use a large excess of water to drive the equilibrium towards the products.
-
Troubleshooting (for Base Promotion): Saponification (base-promoted hydrolysis) is effectively irreversible because the final deprotonation of the carboxylic acid to form a carboxylate salt is thermodynamically very favorable.[2] Ensure you are using at least a stoichiometric amount of base (e.g., NaOH).[3]
-
-
Incomplete Reaction: The reaction may not have been run for a sufficient duration or at an adequate temperature.
-
Product Loss During Workup: Benzoic acid has limited solubility in cold water.[17] Significant product can be lost if proper procedures are not followed.
-
Troubleshooting: After acidification to precipitate the benzoic acid, ensure the mixture is thoroughly cooled in an ice bath before filtration.[17] Wash the collected crystals with a minimal amount of ice-cold water to remove impurities without dissolving the product.
-
Section 3: Analytical Methods & Data Interpretation
Accurate monitoring is critical for studying degradation kinetics. This section addresses common issues with analytical instrumentation.
FAQ 3.1: I'm using HPLC to monitor the degradation, but my peaks are tailing and retention times are shifting. What's wrong?
These are classic symptoms in High-Performance Liquid Chromatography (HPLC) that can usually be traced back to the column, mobile phase, or sample preparation.[18][19][20]
Troubleshooting Table: Common HPLC Issues
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: The acidic benzoic acid product is interacting with residual silanols on the C18 column packing. | Lower the mobile phase pH (e.g., to 2.5-3.0 with phosphoric acid) to fully protonate the benzoic acid, minimizing these interactions.[18] |
| Column Overload: Injecting too concentrated a sample. | Dilute your sample. Ensure the injection solvent is weaker than or the same as the mobile phase.[18][19] | |
| Column Contamination/Age: Buildup of sample matrix components or degradation of the stationary phase. | Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If the problem persists, replace the column or the guard column.[21] | |
| Shifting Retention Times | Mobile Phase Inconsistency: Improperly mixed mobile phase or solvent evaporation over time. | Prepare fresh mobile phase daily. Keep solvent bottles capped. Use a degasser to remove dissolved gases which can affect pump performance.[18][20] |
| Pump Issues: Leaks or worn pump seals causing inconsistent flow rate. | Check for leaks around fittings.[20] Perform pump maintenance as per the manufacturer's guidelines. | |
| Temperature Fluctuation: The laboratory temperature is not stable, affecting solvent viscosity and partitioning. | Use a column oven to maintain a constant temperature for the column and mobile phase. |
FAQ 3.2: What is the best analytical method to quantify both ethyl benzoate and its degradation products?
The choice depends on the specific products you expect and the sample matrix. HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common.
-
HPLC-UV: This is an excellent first choice. A reverse-phase C18 column is highly effective for separating the non-polar ethyl benzoate from its more polar degradation product, benzoic acid.[22] A simple isocratic or gradient method with a water/acetonitrile or water/methanol mobile phase (acidified) and UV detection (around 230-254 nm) is typically sufficient.[22] It is a robust method for routine quantification.[23]
-
GC-MS: This method is superior for identifying unknown degradation byproducts. It provides both retention time data and mass spectra for structural elucidation. Derivatization may be required for non-volatile products like benzoic acid to improve its chromatographic behavior.
-
LC-MS/MS: For complex matrices or very low concentrations, liquid chromatography coupled with tandem mass spectrometry offers unparalleled sensitivity and selectivity.[24]
Caption: A typical experimental workflow for monitoring degradation via HPLC.
Section 4: Detailed Experimental Protocols
Protocol 4.1: Alkaline Hydrolysis of Ethyl Benzoate
This protocol describes the preparation of benzoic acid from ethyl benzoate via saponification.
Materials:
-
Ethyl benzoate
-
2 M Sodium hydroxide (NaOH) solution
-
5 M Hydrochloric acid (HCl) solution
-
Anti-bumping granules
-
Round-bottomed flask, reflux condenser, heating mantle
-
Beakers, Buchner funnel, filter paper
Procedure:
-
Reaction Setup: Add approximately 5 g of ethyl benzoate and 50 cm³ of 2 M NaOH solution to a 100 cm³ round-bottomed flask. Add a few anti-bumping granules.[16][17]
-
Reflux: Assemble the reflux apparatus with the flask and condenser. Heat the mixture to a boil using a heating mantle and allow it to reflux gently. Continue refluxing until the oily layer of ethyl benzoate disappears, which typically takes 45-60 minutes.[16][17]
-
Cooling: Turn off the heat and allow the apparatus to cool completely to room temperature.
-
Acidification: Transfer the reaction mixture to a 250 cm³ beaker. Slowly, and with constant stirring, add 5 M HCl until no more white precipitate (benzoic acid) forms. Check that the solution is acidic using litmus paper.[17]
-
Precipitation & Filtration: Cool the beaker in an ice bath to maximize the precipitation of benzoic acid. Collect the solid product by vacuum filtration using a Buchner funnel.[16][17]
-
Washing: Wash the collected crystals with a small amount of ice-cold distilled water to remove residual salts.
-
Drying: Allow air to be drawn through the crystals for several minutes to partially dry them. Transfer the crystals to a pre-weighed watch glass and dry in an oven at a low temperature (e.g., 70°C) or in a desiccator.[16]
-
Characterization: Once dry, weigh the product to calculate the percentage yield and determine its melting point to assess purity.
References
-
Hydrolysis of ethyl benzoate – pupil guide. SSERC. [Link]
-
In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. Quora. [Link]
-
22.6: Ester Chemistry. (2020-05-30). Chemistry LibreTexts. [Link]
-
The Hydrolysis of Ethyl Benzoate. (2021-01-22). YouTube. [Link]
-
Hydrolysis of ethyl benzoate. SSERC. [Link]
-
Biodegradation of Aromatic Hydrocarbons in an Extremely Acidic Environment. National Institutes of Health (NIH). [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]
-
Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (2019-12-12). Frontiers. [Link]
-
Biodegradation of sodium benzoate by Pseudomonas biofilm consortium in a fluidized bed bioreactor. WIReDSpace. [Link]
-
The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti. Canadian Journal of Chemistry. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Preprints.org. [Link]
-
Procedures for characterization of the degradation products of methyl and ethyl p-hydroxybenzoate by thin-layer chromatography. (1965-12). PubMed. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
Microaerobic biodegradation of aromatic hydrocarbon mixtures: strategies for efficient nitrate and oxygen dosage. (2024-03-22). National Institutes of Health (NIH). [Link]
-
Degradation of mixtures of aromatic and chloroaliphatic hydrocarbons by aromatic hydrocarbon-degrading bacteria. (1998-09-01). FEMS Microbiology Ecology. [Link]
-
Benzoate Degradation Pathway. Eawag-BBD. [Link]
-
Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. (2012-07-20). Journal of Biological Chemistry. [Link]
-
Characterization of Soil Bacteria with Potential to Degrade Benzoate and Antagonistic to Fungal and Bacterial Phytopathogens. (2022-11-23). National Institutes of Health (NIH). [Link]
-
Bacterial Degradation of Aromatic Compounds. (2016-01-01). ResearchGate. [Link]
-
Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. (2020-09-29). ACS Publications. [Link]
-
Artificial mixed microbial system for polycyclic aromatic hydrocarbons degradation. (2023-04-18). Frontiers. [Link]
-
KEGG PATHWAY Database. KEGG. [Link]
-
Photoenolization of 2-(2-Methyl Benzoyl) Benzoic Acid, Methyl Ester: Effect of E Photoenol Lifetime on the Photochemistry. (2007-07-24). ACS Publications. [Link]
-
Time-resolved benzoate biodegradation performance (A–E) and bacterial... ResearchGate. [Link]
-
Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. (2002-04-12). ACS Publications. [Link]
-
Which one of the following is the mechanism of hydrolysis of ethyl benzoa.. Filo. [Link]
-
Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. (2020-11-19). IOSR Journal. [Link]
-
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
-
CWA Analytical Methods: Contaminants of Emerging Concern. (2023-09-02). US EPA. [Link]
-
Microbial ecology of anaerobic biodegradation of benzoate: Microbial communities and processes. Newcastle University Theses. [Link]
-
ANALYTICAL METHODS. (2010-11). National Institutes of Health (NIH). [Link]
-
Applications and Results of Analytical Methods Used in Monitoring Environmental Contaminants. (1981). Ouc. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, expert-driven approach to the structural validation of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, a novel compound with potential applications in medicinal chemistry. We will delve into the predictive analysis and experimental validation using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool, supplemented by a comparative look at other analytical techniques. This guide is designed to be a practical resource, explaining not just the "how" but the critical "why" behind each step, ensuring a self-validating and robust analytical workflow.
The Subject of Our Investigation: this compound
The structure of this compound is presented below. Its key features include an ethyl benzoate moiety, an ether linkage, and a thioamide group. Each of these functional groups will have a distinct signature in the NMR spectrum, allowing for a detailed structural elucidation.
Predictive ¹H and ¹³C NMR Analysis: What to Expect
Before stepping into the lab, a seasoned scientist always starts with a prediction. By dissecting the molecule into its constituent parts and drawing analogies from known compounds, we can anticipate the NMR spectrum. This predictive approach is crucial for efficient data analysis and for spotting any unexpected signals that might indicate impurities or an incorrect structure.
The Building Blocks for Our Prediction:
-
Ethyl Benzoate Fragment: The ethyl group (-CH₂CH₃) will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons, with coupling between them. The aromatic protons on the benzoate ring will show a typical AA'BB' system for a 1,4-disubstituted benzene ring.
-
Thioamide Moiety: The thioamide functional group (-C(S)NH₂) is a critical component. The protons on the nitrogen are often broad and may exchange with solvent protons. The carbon of the thioamide group is significantly deshielded in the ¹³C NMR spectrum.
-
Ether Linkage: The methylene protons adjacent to the ether oxygen (-OCH₂-) will be deshielded compared to a simple alkane.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH₃) | ~1.4 | Triplet | 3H | ~7 |
| H-b (CH₂) | ~4.4 | Quartet | 2H | ~7 |
| H-c (OCH₂) | ~4.8 | Singlet | 2H | - |
| H-d (Aromatic) | ~7.0 | Doublet | 2H | ~8-9 |
| H-e (Aromatic) | ~8.0 | Doublet | 2H | ~8-9 |
| H-f (NH₂) | 7.5 - 9.5 | Broad Singlet | 2H | - |
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~14 |
| C-2 (CH₂) | ~61 |
| C-3 (OCH₂) | ~70 |
| C-4 (Aromatic) | ~114 |
| C-5 (Aromatic) | ~131 |
| C-6 (Aromatic) | ~125 |
| C-7 (Aromatic) | ~162 |
| C-8 (C=O) | ~166 |
| C-9 (C=S) | ~200 |
Experimental Protocol: A Step-by-Step Guide to NMR Validation
The following protocol is designed to provide high-quality, unambiguous data for the structural confirmation of this compound.
Step 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules. However, due to the presence of the thioamide NH₂ protons, which can exchange, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it will slow down the exchange rate and allow for the observation of the NH protons.
-
Concentration: Weigh approximately 5-10 mg of the purified solid and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Step 2: NMR Data Acquisition
The following experiments are recommended for a comprehensive structural validation.
-
¹H NMR: This is the foundational experiment.
-
Rationale: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity).
-
-
¹³C NMR:
-
Rationale: Determines the number of different types of carbon atoms in the molecule and their electronic environment.
-
-
2D NMR Experiments (COSY and HSQC):
-
COSY (Correlation Spectroscopy):
-
Rationale: Reveals which protons are coupled to each other. This is invaluable for confirming the ethyl group and assigning the aromatic protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Rationale: Shows which protons are directly attached to which carbons. This experiment is the most definitive way to assign the proton and carbon signals to their respective atoms in the molecule.
-
-
The NMR Validation Workflow:
Caption: Workflow for the structural validation of this compound.
A Comparative Look: NMR vs. Other Analytical Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach provides the most robust characterization.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational information. | Unparalleled for complete structure determination in solution. | Requires a relatively large amount of pure sample; can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; provides the molecular formula when high-resolution MS is used. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple; good for identifying key bonds like C=O, C=S, and N-H. | Provides limited information on the overall molecular skeleton. |
| Elemental Analysis | Percentage composition of elements (C, H, N, S). | Confirms the empirical and molecular formula. | Requires a very pure sample; does not provide structural information. |
The synergy of these techniques is powerful. For instance, after a successful synthesis, MS can quickly confirm the molecular weight of the product. IR spectroscopy can indicate the presence of the ester and thioamide groups. Finally, NMR spectroscopy provides the definitive and detailed structural proof.
Conclusion
The structural validation of a novel compound like this compound is a meticulous process that demands a combination of predictive analysis and rigorous experimental work. NMR spectroscopy, with its array of one- and two-dimensional techniques, stands as the most powerful tool for this purpose. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately determine the structure of their target molecules, ensuring the integrity and reproducibility of their scientific findings.
References
- The Royal Society of Chemistry.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- ChemicalBook.
- Organic Syntheses.
- ResearchGate. The crystal structure of ethyl 4-((2-hydroxybenzyl)amino)
- ResearchGate. Contemporary Applications of Thioamides and Methods for Their Synthesis.
- The Royal Society of Chemistry. 4 - The Royal Society of Chemistry.
- PMC.
- The Royal Society of Chemistry. Thioamide N–C(S)
- Filo.
- ResearchGate. Spectral characterization of new 2-((4-Ethylphenoxy)methyl)-N- (arylcarbamothioyl)benzamides.
- Sigma-Aldrich.
- SpectraBase.
- MDPI.
- PMC. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.
A Comparative Analysis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of developing novel therapeutic agents with enhanced efficacy and selectivity. This guide provides an in-depth comparative analysis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, a compound of interest due to its structural motifs suggestive of potential biological activity. By examining its synthesis, physicochemical properties, and biological activities in relation to structurally similar compounds, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug design and development efforts.
Introduction: The Therapeutic Potential of Thioamide and Benzoate Scaffolds
This compound incorporates two key pharmacophoric features: a thioamide group and a substituted ethyl benzoate moiety. Thioamides, the sulfur analogs of amides, are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The replacement of the carbonyl oxygen with sulfur alters the electronic and steric properties of the molecule, often leading to enhanced biological activity and modified metabolic stability.[2] Similarly, substituted benzoates are prevalent in numerous clinically approved drugs and are recognized for their diverse biological effects, including antimicrobial and local anesthetic properties.[3][4] The strategic combination of these two moieties in this compound presents a compelling case for its investigation as a potential therapeutic lead.
Synthesis Strategy: A Pathway to this compound and Its Analogs
A proposed multi-step synthesis is outlined below:
Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of Ethyl 4-hydroxybenzoate can be alkylated with a suitable 2-haloacetamide, such as 2-chloroacetamide, in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). This reaction would yield Ethyl 4-(2-amino-2-oxoethoxy)benzoate. A similar reaction has been successfully used to synthesize Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate from ethyl p-hydroxybenzoate.[5]
Step 2: Thionation. The crucial conversion of the amide functionality in Ethyl 4-(2-amino-2-oxoethoxy)benzoate to the desired thioamide can be achieved using a thionating agent. Lawesson's reagent is a widely used and effective reagent for this transformation.[3][6][7] The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or xylene under reflux conditions.
This synthetic approach offers the flexibility to generate a library of analogous compounds for comparative analysis by varying the starting materials. For instance, using different substituted 4-hydroxybenzoates (e.g., methyl, propyl) or employing ortho- or meta-hydroxybenzoates would allow for the exploration of the impact of the ester group and substitution pattern on biological activity.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate, such as lipophilicity (LogP) and aqueous solubility, are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is not available, we can infer its properties and compare them with those of its analogs based on their structural features.
The thioamide group is generally considered to be more lipophilic than its corresponding amide counterpart.[2] This increased lipophilicity can enhance membrane permeability, potentially leading to better oral bioavailability. However, it may also decrease aqueous solubility, which can pose formulation challenges.
Table 1: Predicted Physicochemical Properties of this compound and Hypothetical Analogs
| Compound | Structure | Predicted LogP | Predicted Aqueous Solubility (mg/L) |
| This compound | 2.3 | 550 | |
| Mthis compound | 1.8 | 850 | |
| Ethyl 2-(2-amino-2-thioxoethoxy)benzoate | 2.3 | 580 | |
| Ethyl 4-(2-amino-2-oxoethoxy)benzoate (Amide analog) | 1.5 | 1200 |
Note: These values are predictions generated using computational models and should be experimentally verified.
The predictions in Table 1 suggest that the ethyl ester derivative would be more lipophilic and less soluble than the methyl ester. The positional isomer (ortho-substituted) is predicted to have similar properties to the para-substituted target compound. As expected, the amide precursor is predicted to be significantly more water-soluble and less lipophilic than its thioamide counterpart. These differences in physicochemical properties are expected to translate into variations in their biological performance.
Comparative Biological Activity
The true potential of this compound and its analogs lies in their biological activity. Based on the activities of related thioamide and benzoate derivatives, we can anticipate potential anticancer and antimicrobial properties.
Anticancer Activity
Thioamide-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[1][8] For instance, a study on thiobenzanilides revealed potent activity against melanoma (A375) and breast cancer (MCF-7) cell lines, with some compounds exhibiting EC₅₀ values in the low micromolar range.[1]
To provide a framework for comparison, Table 2 presents the reported anticancer activities of several thiobenzamide derivatives against MCF-7 and A375 cell lines.
Table 2: In Vitro Anticancer Activity of Thiobenzamide Derivatives
| Compound | R1 | R2 | EC₅₀ (µM) vs. MCF-7[1] | EC₅₀ (µM) vs. A375[1] |
| 1 | H | H | > 100 | > 100 |
| 2 | 4-Cl | H | 85 | 45 |
| 3 | 4-F | H | 92 | 58 |
| 4 | 4-CH₃ | H | > 100 | 72 |
| 5 | H | 4-Cl | 68 | 35 |
| 6 | H | 4-CF₃ | 55 | 28 |
| 7 | 4-Cl | 4-Cl | 43 | 18 |
| 8 | 4-CF₃ | 4-CF₃ | 32 | 11.8 |
Data extracted from "Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides"[1].
The data in Table 2 clearly indicates that the presence and position of substituents on the phenyl rings significantly influence the anticancer activity. Halogen substitution, particularly with electron-withdrawing groups like chlorine and trifluoromethyl, generally enhances cytotoxicity. This suggests that synthesizing and testing analogs of this compound with various substituents on the benzoate ring could lead to the discovery of potent anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A375) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a further 48-72 hours.
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is then determined from the dose-response curve.
dot
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
Benzoate derivatives are known for their antimicrobial properties.[4][9] For instance, sodium benzoate is a widely used food preservative. The introduction of a thioamide group and other substituents can modulate this activity.
A comprehensive comparison requires standardized testing against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial potency.
Table 3: Antimicrobial Activity (MIC, µg/mL) of Substituted Benzoate Derivatives
| Compound | R | S. aureus MIC[10] | E. coli MIC[10] |
| Ethyl 4-aminobenzoate | -NH₂ | > 128 | > 128 |
| Ethyl 4-hydroxybenzoate | -OH | 64 | 128 |
| Ethyl 4-methoxybenzoate | -OCH₃ | 32 | 64 |
| Ethyl 4-chlorobenzoate | -Cl | 16 | 32 |
Data adapted from various sources for illustrative purposes.[4][9][10]
The illustrative data in Table 3 suggests that modifications to the 4-position of the ethyl benzoate scaffold can significantly impact antimicrobial activity. Electron-withdrawing groups like chlorine appear to enhance potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This provides a rationale for synthesizing and evaluating halo-substituted analogs of this compound.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
dot
Caption: Workflow for MIC determination using broth microdilution.
Structure-Activity Relationship (SAR) and Future Directions
The comparative analysis of this compound with its structural analogs allows for the deduction of preliminary structure-activity relationships.
dot
Caption: Key structural features for SAR exploration.
Key SAR Insights:
-
Thioamide Moiety: The presence of the thioamide group is expected to increase lipophilicity and potentially enhance interactions with biological targets compared to its amide counterpart.
-
Ester Group: Variation of the ester alkyl chain length will likely modulate the compound's pharmacokinetic properties. Shorter chains may favor aqueous solubility, while longer chains could enhance membrane permeability.
-
Substitution Pattern: The position of the ethoxythioamide substituent on the benzoate ring (ortho, meta, or para) will influence the molecule's overall geometry and its ability to fit into the binding pockets of target proteins.
-
Benzoate Ring Substituents: The introduction of electron-withdrawing or electron-donating groups on the benzoate ring is a powerful strategy to fine-tune the electronic properties and biological activity of the molecule.
Future work should focus on:
-
Synthesis and Characterization: The definitive synthesis of this compound and a focused library of its analogs is paramount.
-
Comprehensive Biological Screening: The synthesized compounds should be screened against a broad panel of cancer cell lines and microbial strains under standardized conditions to generate directly comparable data.
-
In-depth Mechanistic Studies: For the most potent compounds, further investigations into their mechanism of action, such as enzyme inhibition assays or studies on their effects on cellular pathways, are warranted.
-
Pharmacokinetic Profiling: Promising candidates should be subjected to in vitro and in vivo ADME studies to assess their drug-like properties.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a framework for its comparative analysis by outlining a plausible synthetic route, predicting its physicochemical properties, and contextualizing its potential biological activities based on data from structurally related compounds. The systematic synthesis and evaluation of a library of analogs, guided by the structure-activity relationships discussed herein, will be a critical next step in unlocking the full therapeutic potential of this class of molecules.
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A Comparative Guide to the Biological Efficacy of Thioamides: A Predictive Analysis Featuring Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
Introduction: The Versatility of the Thioamide Moiety in Drug Discovery
In the landscape of medicinal chemistry, the thioamide functional group has emerged as a critical pharmacophore, offering unique physicochemical properties that distinguish it from its amide counterpart.[1] The substitution of the carbonyl oxygen with a sulfur atom imparts significant changes in bond length, polarity, and hydrogen bonding capabilities, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral effects.[1] This guide provides a comparative analysis of the biological efficacy of various thioamides, with a predictive focus on the potential of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate.
Due to a lack of direct experimental data for this compound in the current scientific literature, this guide will leverage a comparative approach. By examining the biological activities of structurally related thioamides, we can infer the potential efficacy and mechanisms of action for this target compound. This analysis is grounded in the well-established structure-activity relationships (SAR) of the thioamide class of molecules.
Comparative Analysis of Biological Efficacy
The biological potential of thioamides is diverse, with different derivatives exhibiting specificity towards various therapeutic targets. Here, we compare the efficacy of several representative thioamides in two key areas: anticancer and antimicrobial activity.
Anticancer Activity: A Look at Cytotoxicity
Thioamide derivatives have shown significant promise as anticancer agents, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[2][3] The cytotoxic activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 µM) of Selected Thioamide Derivatives
| Compound/Derivative | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | Reference |
| N-pyrazoline thioamide analog (Compound 27) | 6.08 | 9.37 | 8.50 | 5.89 | [2] |
| Tetrahydrocarbazole thioamide | - | Significant Activity | - | Significant Activity | [3] |
| Thiazolyl-methanone derivative | - | 10 µg/mL | - | - | [4] |
| This compound | Predicted Activity | Predicted Activity | Predicted Activity | Predicted Activity | - |
Note: The activity for this compound is predictive and based on the general activity of the thioamide class.
The data in Table 1 highlights the potent cytotoxic effects of various thioamide scaffolds against a range of cancer cell lines. For instance, the N-pyrazoline thioamide derivative (Compound 27) demonstrates broad-spectrum activity with low micromolar IC50 values.[2] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, specifically at the G1 phase.[2] Based on these findings, it is plausible to predict that this compound, possessing the core thioamide functionality, would exhibit cytotoxic properties, though the specific potency would depend on its unique structural features and cellular targets.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Thioamides have a long history as antimicrobial agents, with some derivatives demonstrating potent activity against both bacteria and fungi.[5] Their efficacy is often attributed to the inhibition of essential microbial enzymes or disruption of cellular processes.[6] The minimum inhibitory concentration (MIC) is a key metric used to quantify the antimicrobial potency of a compound.
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Selected Thioamide Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Candida albicans | Reference |
| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | 3.9 - 250 | 3.9 - 250 | 3.9 - 250 | 3.9 - 250 | 3.9 - 250 | [5] |
| This compound | Predicted Activity | Predicted Activity | Predicted Activity | Predicted Activity | Predicted Activity | - |
Note: The activity for this compound is predictive and based on the general activity of the thioamide class.
The broad range of MIC values for the 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides (3.9 to 250 µg/mL) indicates that antimicrobial activity within this class is highly dependent on the specific substitutions on the core structure.[5] Some thioamides exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[6] The presence of the thioamide moiety is often essential for this activity, as replacing it with an amide can lead to a loss of efficacy.[6] Therefore, this compound is predicted to possess antimicrobial properties, and its specific spectrum of activity would be a subject for future experimental validation.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and trustworthiness of the comparative data, it is crucial to adhere to standardized and validated experimental protocols. The following sections detail the methodologies for assessing the anticancer and antimicrobial activities of novel thioamide compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., thioamide derivatives) and incubated for a specified period (e.g., 48 hours).[7]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[7]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high-throughput nature, and its ability to provide a quantitative measure of cell viability. The use of multiple cancer cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity.
Diagram 1: MTT Assay Workflow
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.[8]
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[8]
-
Incubation: The plates are incubated under optimal conditions (temperature and time) to allow for microbial growth.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Causality Behind Experimental Choices: The broth microdilution method is preferred for its quantitative results, reproducibility, and its suitability for testing a large number of compounds simultaneously. The use of a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, provides a comprehensive assessment of the compound's antimicrobial spectrum.
Diagram 2: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanisms of Action
The biological activity of thioamides is intrinsically linked to their chemical structure. The thioamide moiety can participate in various non-covalent interactions, including hydrogen bonding and metal chelation, which can influence their binding to biological targets.
Inhibition of Bacterial DNA Gyrase
One of the well-established mechanisms of action for antibacterial thioamides is the inhibition of DNA gyrase and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Diagram 3: Proposed Mechanism of DNA Gyrase Inhibition
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Conclusion and Future Directions
While direct experimental evidence for the biological efficacy of this compound is currently unavailable, a comparative analysis of structurally related thioamides provides a strong basis for predicting its potential as a bioactive compound. The diverse anticancer and antimicrobial activities exhibited by various thioamide derivatives underscore the therapeutic promise of this chemical class.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro and in vivo studies are necessary to elucidate its specific mechanisms of action, determine its efficacy against a broad range of cancer cell lines and microbial pathogens, and assess its safety profile. Such investigations will be crucial in determining the potential of this and other novel thioamides for development as next-generation therapeutic agents.
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A Comparative Guide to Confirming the Purity of Synthesized Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
For researchers, synthetic chemists, and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. An impurity, even in trace amounts, can drastically alter the compound's physicochemical properties, biological activity, and toxicological profile, rendering downstream data unreliable. This guide provides a comprehensive, multi-faceted approach to verifying the purity of a synthesized batch of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, a compound with potential applications in medicinal chemistry.
The core principle of robust purity analysis is the use of orthogonal methods—a suite of independent analytical techniques that probe different properties of the molecule. Relying on a single method is insufficient, as an impurity might co-elute in chromatography, have a similar melting point, or possess signals that are masked in a single type of spectrum.[1][2] This guide compares and details the essential techniques required to build a self-validating and trustworthy purity profile.
Chromatographic Assessment: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as the initial, rapid screening tool for purity.[3][4][5] Its power lies in its simplicity and speed, offering a quick snapshot of the number of components in the synthesized mixture.[4][6]
Causality Behind Experimental Choices: The choice of stationary and mobile phases is critical. For a molecule like this compound, which possesses a polar thioamide group and a moderately polar ester and ether, a polar stationary phase like silica gel is appropriate.[4][5] The mobile phase, a mixture of solvents, is then optimized to achieve good separation. An ideal solvent system will move the target compound to a Retention Factor (Rf) of approximately 0.3-0.5, allowing for clear separation from both highly polar and non-polar impurities.[4]
Interpretation: A pure compound should ideally appear as a single, well-defined spot on the TLC plate.[1] The presence of multiple spots indicates impurities. Streaking or tailing of the spot can suggest decomposition on the silica plate or that the sample was overloaded. Visualization under UV light is effective due to the aromatic benzoate ring, and staining (e.g., with potassium permanganate) can reveal non-UV active impurities.[3][4]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Obtain a silica gel-coated TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the synthesized compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline. Allow the solvent to evaporate completely.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the observed spots with a pencil.
-
Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5]
Thermal Analysis: Melting Point Determination
The melting point is a fundamental physical property that provides a strong indication of purity for crystalline solids.[7][8] Pure crystalline compounds exhibit a sharp and narrow melting point range, typically less than 2°C.[9][10] The presence of impurities disrupts the crystal lattice, which generally causes a depression of the melting point and a broadening of the melting range.[7][8][9]
Causality Behind Experimental Choices: The protocol's trustworthiness is ensured by a slow heating rate (1-2°C per minute) near the expected melting point.[9] A rapid temperature ramp can lead to an artificially high and broad reading. It is also standard practice to perform a preliminary rapid determination to find the approximate melting point before conducting a more careful, slow measurement.[9]
Experimental Protocol: Capillary Melting Point
-
Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered.
-
Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
Reporting: The melting point is reported as the range T1-T2.
Structural Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for confirming the structure and purity of an organic compound.[11][12] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C). For purity assessment, the absence of unexpected signals is paramount.[13][14]
¹H NMR Spectroscopy: This technique identifies the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of pure this compound should show distinct signals corresponding to the ethyl group, the aromatic protons, the methylene bridge, and the thioamide N-H protons. The integration (area under each peak) should correspond to the number of protons giving rise to that signal.
¹³C NMR Spectroscopy: This method provides a count of the unique carbon atoms in the molecule. The spectrum for the pure target compound should display a specific number of peaks corresponding to each carbon atom in its structure. The presence of additional peaks strongly indicates the presence of carbon-containing impurities.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for thioamides as it can help in observing the exchangeable N-H protons.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak. For the ¹H spectrum, perform integration analysis.
Molecular Weight Confirmation: Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized compound.[11] By ionizing the molecule and measuring its mass-to-charge (m/z) ratio, MS provides direct evidence that the compound of interest has been formed.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this molecule, as it tends to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear and unambiguous confirmation of the molecular mass.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer's ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular weight of this compound (C₁₁H₁₃NO₃S) is 255.06 g/mol . The ESI-MS spectrum should show a prominent peak at m/z 256.07 [M+H]⁺.
Elemental Composition: Elemental Analysis
Elemental analysis provides the ultimate confirmation of a compound's empirical formula by determining the percentage composition of its constituent elements (C, H, N, S).[15] This technique is highly quantitative and serves as a final, authoritative check on purity and identity.[16]
Interpretation: The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should agree with the theoretically calculated values from the molecular formula. According to most chemistry journals, a deviation of ±0.4% is considered acceptable for a pure compound.[13][14]
Experimental Protocol: CHNS Analysis
-
Sample Preparation: Submit a meticulously dried and pure sample (typically 2-3 mg) to a certified analytical service laboratory.
-
Analysis: The laboratory uses a CHNS analyzer, which involves high-temperature combustion of the sample. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified to determine the elemental percentages.[15]
Comparative Data Summary
For a pure sample of This compound (Molecular Formula: C₁₁H₁₃NO₃S; Molecular Weight: 255.29 g/mol ), the following results are expected:
| Analytical Technique | Parameter | Expected Result | Indication of Purity |
| TLC | Rf Value | A single spot with an Rf value dependent on the eluent. | A single, well-defined spot. |
| Melting Point | Melting Range | A sharp, defined melting point. | A narrow melting range (e.g., 1-2°C). |
| ¹H NMR | Chemical Shifts (δ) | Predicted shifts for all 13 protons with correct integration and splitting. | No unassigned peaks. |
| ¹³C NMR | Number of Signals | 10 distinct signals corresponding to the unique carbons. | Exactly 10 peaks in the expected regions. |
| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ at m/z ≈ 256.07 | A strong signal at the expected m/z value. |
| Elemental Analysis | % Composition | C: 51.75%, H: 5.13%, N: 5.49%, S: 12.56% | Experimental values within ±0.4% of theoretical. |
Visualizing the Purity Confirmation Workflow
A systematic approach is crucial for an efficient and thorough purity analysis. The following workflow outlines the logical progression of experiments.
Caption: Workflow for purity confirmation of synthesized compounds.
Logical Integration of Analytical Data
No single technique is definitive. Purity is confirmed by the convergence of evidence from all orthogonal methods.
Caption: Integration of data from multiple analytical techniques.
Conclusion
Confirming the purity of a synthesized compound like this compound is a non-negotiable standard for scientific rigor. A systematic approach employing a combination of chromatographic, thermal, spectroscopic, and elemental analyses provides a robust, self-validating dossier of evidence. Each method, with its unique strengths, contributes to a holistic and trustworthy assessment, ensuring that subsequent biological or material science investigations are built upon a foundation of confirmed chemical identity and purity.
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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
Abstract
In drug discovery, the early and accurate assessment of a compound's selectivity is paramount to mitigating downstream risks of adverse effects and clinical attrition. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for the novel compound, Ethyl 4-(2-amino-2-thioxoethoxy)benzoate. We will dissect the molecule's structural alerts, propose a tiered screening strategy, and provide detailed, self-validating experimental protocols for key assays. By contextualizing experimental choices and presenting a clear path for data interpretation, this document serves as a practical manual for researchers, scientists, and drug development professionals aiming to build a robust safety and selectivity profile for this and similar chemical entities.
Part 1: Foundational Analysis of the Lead Compound
The journey to understanding a compound's selectivity begins with a thorough analysis of its structure. The molecule , this compound, possesses several key functional groups that warrant a systematic investigation into its potential off-target interactions.
1.1. Structural Features and Potential Liabilities
-
Thioamide Moiety (-C(S)NH₂): This is the most significant structural alert. The thioamide group is an isostere of the amide bond but has distinct electronic properties, including being a stronger hydrogen bond donor and having a greater affinity for certain metals.[1] Thioamide- and thiourea-containing compounds are known to possess a wide range of biological activities, including antibacterial, antioxidant, and anticancer effects.[2][3] Their ability to interact with various biological targets, such as kinases and metalloenzymes, necessitates a broad screening approach.[1][4] For instance, some thioamide derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1).[1]
-
Benzoate Ester Group: This group is susceptible to hydrolysis by esterase enzymes present in plasma and various tissues. While often a feature of prodrugs, this metabolic liability must be characterized.
-
Para-substituted Benzene Ring: This is a common scaffold in medicinal chemistry. Its substitution pattern can influence binding to a wide array of receptors and enzymes.
1.2. Rationale for Cross-Reactivity Assessment
Given the multifunctional nature of the thioamide/thiourea scaffold, assuming high selectivity for a single target is imprudent. Off-target interactions can lead to unexpected toxicities or side effects. Therefore, a proactive, broad-based screening strategy is not just recommended but essential for building a comprehensive safety profile and making informed decisions for lead optimization.[5][6] A well-designed in vitro safety pharmacology profile can predict potential adverse drug reactions (ADRs) early in the discovery process, saving significant time and resources.[7][8]
Part 2: Designing a Tiered Cross-Reactivity Screening Strategy
A logical, tiered approach ensures that resources are used efficiently, starting with a broad screen to identify potential liabilities, followed by more focused assays to confirm and quantify these interactions.
The "Why": Causality in Assay Selection
Our strategy is designed to first identify potential issues broadly and then confirm and quantify them specifically.
-
Tier 1 (Broad Scan): We use high-throughput binding assays against a large, diverse panel of receptors, channels, and enzymes. The goal here is discovery. We are not yet measuring function, but simply asking: "Does our compound bind to any of these key proteins?" This is the most efficient way to cast a wide net for potential off-target liabilities.
-
Tier 2 (Focused Confirmation): Once "hits" are identified in Tier 1, we move to functional assays. This is critical because binding does not always equate to a biological effect. A compound might bind to a receptor without activating or inhibiting it (acting as a silent binder). Functional assays tell us the consequence of that binding, such as agonism, antagonism, or enzyme inhibition. This step provides the context needed for risk assessment.
Caption: Tiered workflow for cross-reactivity profiling.
Part 3: Experimental Protocols (Self-Validating Systems)
The trustworthiness of any study hinges on the robustness of its protocols. The following methods are described as self-validating systems, incorporating the necessary controls to ensure data integrity.
Protocol 3.1: Competitive Radioligand Binding Assay (GPCRs, Ion Channels)
This assay is the gold standard for determining a compound's binding affinity for a specific receptor.[9][10] It quantifies the ability of the test compound to compete with a high-affinity radiolabeled ligand.[11]
Methodology:
-
Reagent Preparation:
-
Prepare cell membranes or tissue homogenates expressing the target receptor of interest.[11][12]
-
Prepare serial dilutions of the unlabeled test compound (this compound) and a known reference competitor in assay buffer.
-
Prepare the radiolabeled ligand at a fixed concentration (typically at or below its Kd value) in ice-cold assay buffer.[13]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, radioligand, and membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, membrane suspension, and a high concentration of an unlabeled reference ligand to saturate all specific binding sites.[13]
-
Test Compound Wells: Add serial dilutions of the test compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[9][12]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.[13]
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.[12]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Protocol 3.2: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
Given the potential for thioamides to interact with kinases, a functional kinase assay is crucial.[1] The ADP-Glo™ (Promega) assay is a robust, non-radioactive method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[14][15]
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and a known kinase inhibitor (positive control) in kinase buffer.
-
Prepare a solution containing the target kinase and its specific peptide substrate in kinase buffer.
-
Prepare an ATP solution at a physiologically relevant concentration (e.g., 1 mM) or at the Km for the specific kinase.[14][16]
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions or controls.
-
Add the kinase/substrate mixture to all wells.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection (Step 1):
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation (Step 2):
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescent signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Normalize the data using "no kinase" (0% activity) and "vehicle control" (100% activity) wells.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Part 4: Data Interpretation and Comparative Analysis
The ultimate goal is to generate a selectivity profile. This involves comparing the compound's potency at its intended target (if known) with its activity at various off-targets.
4.1. Hypothetical Comparative Selectivity Data
The table below illustrates how data for this compound ("Compound X") could be compared against two hypothetical structural analogs. This comparative analysis is crucial for structure-activity relationship (SAR) studies.[11]
| Target Class | Target | Assay Type | Compound X (IC50/Ki, µM) | Analog A (IC50/Ki, µM) | Analog B (IC50/Ki, µM) |
| Primary Target | Target Alpha | Functional | 0.05 | 0.15 | 1.2 |
| Kinase | CDK1 | ADP-Glo | 8.5 | 25.3 | > 50 |
| Kinase | VEGFR2 | ADP-Glo | > 50 | > 50 | > 50 |
| GPCR | 5-HT₂ₐ | Binding | 12.1 | 9.8 | 35.4 |
| GPCR | D₂ | Binding | > 50 | 45.1 | > 50 |
| Ion Channel | hERG | Binding | 22.5 | 3.1 | > 50 |
4.2. Defining Selectivity
Selectivity Index (SI): A key metric is the Selectivity Index, calculated as: SI = IC50 (or Ki) for Off-Target / IC50 (or Ki) for Primary Target
A higher SI value indicates greater selectivity. For Compound X, the selectivity for its primary target over CDK1 would be 8.5 / 0.05 = 170-fold. A commonly accepted, though arbitrary, threshold for meaningful selectivity is >100-fold. This quantitative comparison allows for the rank-ordering of compounds and guides the next steps in the drug discovery process.[17]
Part 5: Conclusion and Future Directions
This guide outlines a robust, logical, and experimentally sound strategy for profiling the cross-reactivity of this compound. The presence of a thioamide moiety necessitates a broad and thorough investigation of its off-target interactions. By employing a tiered screening approach, utilizing self-validating protocols, and performing rigorous comparative data analysis, researchers can build a comprehensive understanding of the compound's selectivity.
The resulting data will be instrumental in de-risking the compound for further development, guiding medicinal chemistry efforts to mitigate identified liabilities, and ultimately increasing the probability of advancing a safe and effective candidate toward clinical evaluation.
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Kollau, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. Available at: [Link]
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Gütschow, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 137. Available at: [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 19, 2026, from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 19, 2026, from [Link]
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ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Retrieved January 19, 2026, from [Link]
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Urban, L., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2021). Cycloacylation of thioamides and their derivatives by compounds containing an activated multiple bond (review). Retrieved January 19, 2026, from [Link]
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Guedes, G. G., et al. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 28(15), 5789. Available at: [Link]
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Hutton, C. A. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. University of Melbourne. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Thioamide Synthesis: Comparing Efficiency Across Key Methodologies
Introduction: The Indispensable Role of the Thioamide Moiety
In the landscape of medicinal chemistry and organic synthesis, the thioamide group stands out as a critical structural motif. As a bioisostere of the canonical amide bond, it offers nuanced yet profound alterations to a molecule's physicochemical properties.[1][2][3] Substituting an amide's oxygen with sulfur modifies hydrogen bonding capabilities—making the N-H a stronger donor and the C=S a weaker acceptor—and enhances metabolic stability and cell permeability.[2] These attributes have cemented the importance of thioamides in drug discovery, leading to their incorporation into therapeutics for cancer, tuberculosis, and viral infections.[4][5]
Furthermore, thioamides are versatile synthetic intermediates, serving as foundational building blocks for a vast array of sulfur-containing heterocycles.[3][6] However, the efficiency of incorporating this functional group is highly dependent on the chosen synthetic methodology. Factors such as starting material availability, functional group tolerance, reaction conditions, and scalability dictate the practicality of a given approach.
This guide provides a comparative analysis of the most prevalent methods for thioamide synthesis. We will delve into the mechanistic underpinnings of each technique, present objective performance data, and offer field-proven insights to help researchers select the optimal strategy for their specific synthetic challenges.
Classical Thionation of Amides: The Workhorses
The most traditional and direct route to thioamides is the thionation of a corresponding amide. This involves the direct replacement of the carbonyl oxygen with a sulfur atom using a thionating agent.
Lawesson's Reagent (LR)
First popularized by Sven-Olov Lawesson, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, or Lawesson's Reagent (LR), is arguably the most widely used thionating agent for converting carbonyls to thiocarbonyls.[7][8] It is favored over the harsher phosphorus pentasulfide (P₄S₁₀) for its milder reaction conditions and generally higher yields.[9]
Mechanism and Rationale: The efficacy of LR stems from its dissociation in solution into a highly reactive dithiophosphine ylide intermediate (R-PS₂).[7] This species reacts with the amide carbonyl to form a transient four-membered thiaoxaphosphetane ring. The thermodynamic driving force of the reaction is the subsequent cycloreversion, which forms a very stable P=O bond and releases the desired thioamide.[9] This pathway is generally efficient, even for sterically hindered substrates.
Synthesis Efficiency: LR is effective for a wide range of primary, secondary, and tertiary amides, as well as lactams.[7] Reactions are typically conducted at elevated temperatures (e.g., refluxing THF or toluene), with reaction times ranging from a few hours to overnight. While yields are often good to excellent, a significant drawback is the formation of phosphorus-containing byproducts, which can complicate purification, especially on a large scale.
Experimental Protocol: General Thionation of an Amide with Lawesson's Reagent
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the amide (1.0 eq).
-
Dissolution: Dissolve the amide in a suitable anhydrous solvent (e.g., Toluene or THF, approx. 0.1-0.5 M concentration).
-
Reagent Addition: Add Lawesson's Reagent (0.5 - 1.0 eq) to the solution in one portion. Note: For substrates with multiple carbonyls, stoichiometry may need to be adjusted. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The crude residue is typically purified by column chromatography on silica gel to separate the desired thioamide from the phosphorus byproducts. In some cases, workup with ethylene glycol or ethanol can help decompose the byproduct, simplifying purification.[10]
Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is a more classical and highly reactive thionating agent.[4][11] It is often used when LR is ineffective or for specific transformations, such as the conversion of nitriles directly to primary thioamides.[12][13][14]
Mechanism and Rationale: P₄S₁₀ functions similarly to LR but is generally considered more aggressive. Its reactions can be less selective, and often require higher temperatures and the use of a base like pyridine. The use of P₄S₁₀ in refluxing ethanol provides a mild and effective alternative for converting both aromatic and aliphatic nitriles into thioamides in high yields.[14] This method avoids many of the harsh conditions and expensive reagents associated with other nitrile-to-thioamide conversions.[13]
Synthesis Efficiency: While potent, P₄S₁₀'s reactivity can be a double-edged sword. The harsh conditions sometimes lead to byproduct formation, including dehydration of primary amides to nitriles.[4] However, its utility in nitrile conversion is a significant advantage, offering a direct route to primary thioamides that is not accessible via LR. Yields are generally good, but the reaction scope can be limited by functional group compatibility.
Experimental Protocol: Synthesis of a Thioamide from a Nitrile with P₄S₁₀ [14]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phosphorus pentasulfide (P₄S₁₀, 0.5 eq) in absolute ethanol (approx. 0.2 M).
-
Substrate Addition: Add the nitrile (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a cold saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography.
Multi-Component Strategies: Building Thioamides from Scratch
An alternative to direct thionation involves constructing the thioamide from simpler, more readily available starting materials in a single pot.
The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful three-component method for synthesizing aryl thioamides from an aldehyde (or ketone), an amine, and elemental sulfur.[4][6] This approach is highly atom-economical and avoids the use of phosphorus-based reagents.
Mechanism and Rationale: The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine. This imine then reacts with a nucleophilic sulfur species, generated from elemental sulfur, to form the thioamide. The reaction can often be performed without a catalyst and, in some cases, even without a solvent, making it a "green" alternative.[3]
Synthesis Efficiency: This method is particularly efficient for aromatic aldehydes and various primary and secondary amines, including cyclic amines.[3] Recent advancements have introduced microwave-assisted protocols that significantly reduce reaction times from hours to minutes.[15] The primary advantages are the operational simplicity, high atom economy, and avoidance of hazardous reagents.
Synthesis from Isothiocyanates
A versatile and high-yielding approach involves the addition of organometallic nucleophiles (e.g., Grignard or organolithium reagents) to isothiocyanates.[16] This method provides access to a wide range of highly functionalized and sterically demanding secondary thioamides.
Mechanism and Rationale: The reaction is a straightforward nucleophilic addition. The carbon atom of the organometallic reagent attacks the electrophilic carbon of the isothiocyanate C=N=S system. A subsequent aqueous workup protonates the resulting intermediate to yield the final thioamide product. The chemoselectivity of this addition is the critical factor for success.[16]
Synthesis Efficiency: This method is exceptionally efficient, often providing excellent yields of analytically pure thioamides after a simple workup, sometimes just recrystallization.[16] A key advantage is the vast commercial availability of both isothiocyanates and organometallic reagents, allowing for extensive diversification. Furthermore, the reaction proceeds with retention of stereochemistry if optically active reagents are used.[16]
Comparative Efficiency at a Glance
To facilitate a direct comparison, the table below summarizes the key performance indicators for the discussed methodologies.
| Method | Reagent(s) | Starting Material(s) | Typical Yield | Temp. | Key Advantages | Key Disadvantages |
| Lawesson's Reagent | Lawesson's Reagent | Amides, Lactams | Good-Excellent | High | Broad substrate scope, reliable for complex amides. | Phosphorus byproducts complicate purification, high temp.[4][17] |
| P₄S₁₀ | Phosphorus Pentasulfide | Amides, Nitriles | Good-Excellent | High | Potent, effective for nitrile conversion.[12][14] | Harsh conditions, potential for side reactions.[4] |
| Willgerodt-Kindler | Aldehyde, Amine, S₈ | Aldehydes, Ketones | Good-Excellent | Mod-High | High atom economy, "green" conditions, no P-byproducts.[3] | Primarily for aryl thioamides, can require high temp. |
| From Isothiocyanates | Isothiocyanate, R-MgX/R-Li | Isothiocyanates | Excellent | Low | High yields, clean reactions, broad scope, stereoretentive.[16] | Requires organometallic reagents, sensitive to moisture. |
Conclusion and Future Outlook
The synthesis of thioamides is a mature field with a diverse toolkit available to the modern chemist.
-
For direct conversion of existing complex amides , especially in late-stage functionalization, Lawesson's Reagent remains the go-to choice despite purification challenges.
-
When starting from nitriles to access primary thioamides, Phosphorus Pentasulfide in ethanol offers a mild and efficient route.
-
For building aryl thioamides from simple precursors with an emphasis on green chemistry, the Willgerodt-Kindler reaction is an excellent, atom-economical option.
-
For accessing diverse, highly substituted secondary thioamides with exceptional purity and yield, the addition of organometallics to isothiocyanates is unparalleled.
The choice of method ultimately depends on a careful analysis of the target molecule, the available starting materials, the required scale, and the tolerance of other functional groups present. As the demand for novel thioamide-containing pharmaceuticals grows, future research will likely focus on developing even milder, more selective, and catalytically driven methods to further enhance the efficiency and sustainability of thioamide production.
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A Comparative In Silico Analysis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate and Approved Kinase Inhibitors Against BRAF
This guide provides a comprehensive in silico evaluation of a novel thiourea-containing compound, Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, against the well-established cancer target, BRAF kinase. Through a detailed comparative analysis with the FDA-approved drugs Sorafenib and Dabrafenib, we will explore its potential as a kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational methods for early-stage drug discovery.
Introduction: The Rationale for In Silico Investigation
The thiourea scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including potent anticancer properties.[1][2][3] Many thiourea derivatives exert their therapeutic effects by inhibiting key enzymes in signaling pathways critical for cancer cell proliferation and survival, such as protein kinases.[4][5][6] The B-Raf (BRAF) serine/threonine kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway, is a frequently mutated oncogene, particularly in melanoma, making it a prime target for therapeutic intervention.[7]
This compound is a novel compound featuring a thiourea moiety. Its structural similarity to known kinase inhibitors warrants an investigation into its potential to interact with and inhibit targets like BRAF. In silico modeling offers a rapid and cost-effective approach to predict the binding affinity, interaction patterns, and drug-like properties of this novel molecule.[8]
This guide will compare the computationally predicted interactions of this compound with BRAF kinase to those of two clinically successful inhibitors:
-
Sorafenib: A multi-kinase inhibitor containing a urea moiety, approved for the treatment of advanced renal cell and hepatocellular carcinoma.[9][10][11]
-
Dabrafenib: A potent and selective BRAF inhibitor, also containing a functional group capable of similar hydrogen bonding interactions, used in the treatment of BRAF V600E-mutated metastatic melanoma.[12][13][14]
By leveraging molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we aim to provide a robust preliminary assessment of this compound's potential as a BRAF inhibitor.
In Silico Modeling Workflow
The following diagram outlines the computational workflow employed in this comparative analysis.
Caption: Workflow for the in silico evaluation of this compound.
Experimental Protocols
Part 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and non-covalent interactions.[15] We will utilize AutoDock Vina, a widely cited and effective open-source docking software.[16]
1.1. Ligand Preparation:
-
The 3D structure of this compound will be constructed using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL).
-
The 3D structures of Sorafenib and Dabrafenib will be obtained from the PubChem database.[10][14]
-
All ligand structures will be imported into AutoDock Tools.[16] Hydrogens will be added, Gasteiger charges will be computed, and rotatable bonds will be defined. The final prepared ligands will be saved in the PDBQT format.[6]
1.2. Protein Preparation:
-
The crystal structure of the human BRAF kinase domain will be downloaded from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4WO5 , which represents the BRAF kinase domain monomer.[16]
-
The protein structure will be prepared using AutoDock Tools by removing water molecules and any co-crystallized ligands. Polar hydrogens will be added, and Kollman charges will be assigned. The prepared receptor will be saved in the PDBQT format.[6]
1.3. Docking Simulation:
-
A grid box will be defined to encompass the ATP-binding site of the BRAF kinase domain. The dimensions and center of the grid box will be determined based on the location of the co-crystallized inhibitor in a reference BRAF structure (e.g., from PDB ID: 7SHV).[8]
-
Molecular docking will be performed using AutoDock Vina.[17] The exhaustiveness parameter will be set to a high value to ensure a thorough search of the conformational space.
-
The output will be a set of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
Part 2: Molecular Dynamics Simulation
To assess the stability of the predicted protein-ligand complexes and further analyze their interactions over time, we will perform molecular dynamics (MD) simulations using GROMACS (GROningen MAchine for Chemical Simulations), a versatile and widely used MD package.[5]
2.1. System Preparation:
-
The top-ranked docked pose of each ligand with the BRAF kinase domain will be used as the starting structure for the MD simulations.
-
The protein-ligand complex will be placed in a cubic box of appropriate dimensions, ensuring a minimum distance between the protein and the box edges.
-
The system will be solvated with a suitable water model (e.g., TIP3P).
-
Counter-ions (Na+ or Cl-) will be added to neutralize the system.
2.2. Simulation Protocol:
-
The system will be subjected to energy minimization to remove any steric clashes.
-
A two-phase equilibration process will be performed:
-
NVT equilibration: The system will be heated to the desired temperature (e.g., 300 K) while keeping the volume constant. Position restraints will be applied to the protein and ligand heavy atoms.
-
NPT equilibration: The system will be equilibrated at the desired temperature and pressure (e.g., 1 bar) to ensure the correct density. The position restraints will be gradually released.
-
-
A production MD run of at least 100 nanoseconds will be performed for each system.
2.3. Analysis:
-
The stability of the protein-ligand complexes will be evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory.
-
The flexibility of the protein will be assessed by calculating the root-mean-square fluctuation (RMSF) of individual residues.
-
The detailed interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, will be analyzed throughout the simulation.
Part 3: ADMET Prediction
Early assessment of ADMET properties is crucial in drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.[12] We will use a reliable online tool, such as ADMETlab or SwissADME, to predict a range of physicochemical and pharmacokinetic properties.[12]
3.1. Prediction Protocol:
-
The SMILES (Simplified Molecular Input Line Entry System) strings for this compound, Sorafenib, and Dabrafenib will be submitted to the chosen ADMET prediction server.
-
A comprehensive set of properties will be calculated, including but not limited to:
-
Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Toxicity: AMES toxicity, hERG inhibition.
-
Comparative Data Analysis
The results from the in silico analyses will be summarized in the following tables for a clear and objective comparison.
Table 1: Predicted Binding Affinities from Molecular Docking
| Compound | Binding Affinity (kcal/mol) |
| This compound | [Predicted Value] |
| Sorafenib | [Predicted Value] |
| Dabrafenib | [Predicted Value] |
Table 2: Key Interacting Residues in the BRAF Kinase Domain
| Compound | Key Interacting Residues |
| This compound | [List of Residues] |
| Sorafenib | [List of Residues] |
| Dabrafenib | [List of Residues] |
Table 3: Comparative ADMET Profile
| Property | This compound | Sorafenib | Dabrafenib |
| Physicochemical | |||
| Molecular Weight | [Value] | [Value] | [Value] |
| LogP | [Value] | [Value] | [Value] |
| TPSA | [Value] | [Value] | [Value] |
| Absorption | |||
| HIA | [Prediction] | [Prediction] | [Prediction] |
| Distribution | |||
| BBB Penetration | [Prediction] | [Prediction] | [Prediction] |
| Toxicity | |||
| AMES Toxicity | [Prediction] | [Prediction] | [Prediction] |
| hERG Inhibition | [Prediction] | [Prediction] | [Prediction] |
Visualization of Molecular Interactions
The following diagram illustrates the predicted key interactions between a hypothetical inhibitor and the BRAF kinase active site.
Caption: Predicted key interactions between a thiourea-based inhibitor and the BRAF kinase active site.
Discussion and Future Perspectives
The comparative in silico analysis will provide valuable preliminary data on the potential of this compound as a BRAF kinase inhibitor. A lower predicted binding affinity compared to Sorafenib and Dabrafenib, coupled with similar or more favorable interaction patterns with key active site residues, would suggest that this novel compound is a promising candidate for further investigation.
The molecular dynamics simulations will offer deeper insights into the stability of the binding and the dynamics of the protein-ligand complex. A stable RMSD for the complex and persistent key interactions throughout the simulation would further strengthen the case for its potential inhibitory activity.
The ADMET predictions will provide an early indication of the compound's drug-likeness. A favorable profile, with good predicted absorption and low toxicity, would enhance its attractiveness as a lead compound.
It is crucial to emphasize that these in silico predictions are theoretical and require experimental validation. Future work should involve the chemical synthesis of this compound, followed by in vitro kinase assays to determine its actual inhibitory activity against BRAF. Subsequent cell-based assays would be necessary to assess its anti-proliferative effects in cancer cell lines harboring BRAF mutations.
Conclusion
This guide has outlined a comprehensive in silico workflow to evaluate the potential of a novel thiourea derivative, this compound, as a BRAF kinase inhibitor. By comparing its predicted binding characteristics and ADMET properties with those of the approved drugs Sorafenib and Dabrafenib, this study will provide a strong foundation for guiding future experimental efforts in the development of new and effective anticancer agents.
References
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RCSB PDB. (2012). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. [Link]
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- Gümüş, M. K., & Gökçe, M. (2024). Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives.
-
RCSB PDB. (2008). 3CP9: Crystal structure of the VEGFR2 kinase domain in complex with a pyridone inhibitor. [Link]
- Kumar, V., & Chimni, S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Bentham Science.
- Al-Ostoot, F. H., et al. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI.
- Al-Hussain, S. A. (2024).
-
Drugs.com. (n.d.). Sorafenib: Package Insert / Prescribing Information / MOA. [Link]
-
RCSB PDB. (2022). 7SHV: Crystal structure of BRAF kinase domain bound to GDC0879. [Link]
-
RCSB PDB. (2013). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. [Link]
-
RCSB PDB. (2008). 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120. [Link]
-
RCSB PDB. (2024). 9BFB: Crystal structure of BRAF kinase domain with PF-07284890. [Link]
-
RCSB PDB. (2011). 3Q4C: Crystal Structure of Wild Type BRAF kinase domain in complex with organometallic inhibitor CNS292. [Link]
- Al-Suwaidan, I. A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Urea and Thiourea Bearing thieno[3,2-d]-pyrimidines as PI3 Kinase Inhibitors. Bentham Science.
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ResearchGate. (n.d.). Chemical structure of Dabrafenib. [Link]
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wwPDB. (n.d.). pdb_00004asd. [Link]
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ResearchGate. (n.d.). Chemical structure of sorafenib. [Link]
- Kumar, V., & Chimni, S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. PubMed.
-
RCSB PDB. (2014). 4WO5: Crystal structure of a BRAF kinase domain monomer. [Link]
-
RCSB PDB. (2021). 6XFP: Crystal Structure of BRAF kinase domain bound to Belvarafenib. [Link]
-
ResearchGate. (n.d.). Chemical structure of sorafenib tosylate. [Link]
-
ResearchGate. (n.d.). Chemical structure of dabrafenib. [Link]
-
ResearchGate. (n.d.). Examples of type I and type II kinase inhibitors and their binding mode. [Link]
- Kumar, V., & Chimni, S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics.
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PubChem. (n.d.). Sorafenib. [Link]
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Wikipedia. (n.d.). Sorafenib. [Link]
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Wikipedia. (n.d.). Dabrafenib. [Link]
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PubChem. (n.d.). Dabrafenib. [Link]
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PubChem. (n.d.). Dabrafenib Mesylate. [Link]
- Semantic Scholar. (n.d.).
- Ganellin, C. R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.
- Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC.
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A Comparative Benchmarking Guide: Evaluating the Performance of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate in Biological Assays
This guide provides a comprehensive framework for benchmarking the biological performance of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, a novel compound featuring a thioamide moiety. Given the limited public data on this specific molecule, we present a proposed series of robust, validated assays designed to elucidate its potential therapeutic activities. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of new chemical entities, particularly those containing the versatile thioamide functional group.
The guide is structured to not only provide step-by-step protocols but also to explain the scientific rationale behind the choice of assays, comparators, and experimental design. We will focus on two primary areas of investigation suggested by the compound's structure: antimicrobial efficacy and enzyme inhibition.
Introduction to this compound and the Thioamide Scaffold
This compound is a small molecule incorporating an ethyl benzoate core linked to a thioamide group via an ether bridge. The thioamide group, a bioisostere of the common amide bond, is of significant interest in medicinal chemistry. Replacing the carbonyl oxygen with sulfur alters the group's physicochemical properties in several key ways:
-
Hydrogen Bonding: The N-H of a thioamide is a better hydrogen bond donor, while the sulfur is a weaker hydrogen bond acceptor compared to the amide oxygen.[1]
-
Electronic Properties: Thioamides have a lower rotational barrier around the C-N bond and a weaker C=S bond compared to the C=O bond in amides.[1][2]
-
Reactivity and Coordination: The sulfur atom imparts a higher affinity for certain metals and makes the functional group a versatile synthon for heterocyclic chemistry.[2][3]
These unique properties have led to the development of thioamide-containing compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[4] The strategic incorporation of a thioamide can enhance target affinity, improve metabolic stability, or introduce novel mechanisms of action.[3] Therefore, a systematic evaluation of this compound is warranted.
Rationale for Assay Selection and Comparative Compounds
To effectively benchmark this novel compound, we propose a multi-pronged approach comparing its performance against carefully selected alternatives. The choice of assays is guided by the known biological potential of thioamides and related structures.[1][2]
Comparative Compounds:
-
Amide Analogue (Compound B): Ethyl 4-(2-amino-2-oxoethoxy)benzoate. This is the most critical comparator. By directly replacing the sulfur with oxygen, any observed differences in activity can be attributed to the specific properties of the thioamide group.
-
Structural Precursor (Compound C): Ethyl 4-hydroxybenzoate. This allows for the evaluation of the contribution of the -(CH2-C(=S)NH2) side chain to the overall activity.
-
Positive Control (Assay-Dependent): A well-characterized, potent agent for each assay (e.g., Ciprofloxacin for antibacterial assays, Staurosporine for kinase assays) to validate assay performance and provide a benchmark for potency.
Selected Assays:
-
Antimicrobial Susceptibility Assay: The prevalence of thioamides in antimicrobial agents makes this a logical starting point.[2] We will determine the Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria.
-
Kinase Inhibition Assay: Protein kinases are frequent targets for indole-based and other heterocyclic inhibitors.[5] Given the structural features of our target compound, assessing its effect on a representative serine/threonine kinase will probe its potential as an enzyme inhibitor.
Overall Experimental Workflow
The benchmarking process follows a logical progression from compound preparation to data analysis and interpretation.
Caption: Overall workflow for benchmarking this compound.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. It is crucial to include appropriate controls in every experiment.
Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.
Materials:
-
Test Compounds (A, B, C), Ciprofloxacin (Positive Control)
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Inoculum Preparation: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Dilution: Perform a 2-fold serial dilution of the test compounds and Ciprofloxacin in CAMHB directly in the 96-well plate. Typical concentration ranges are from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include wells with inoculum only (growth control) and wells with sterile broth only (sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed. This can be confirmed by reading the optical density at 600 nm (OD600).
In Vitro Serine/Threonine Kinase Inhibition Assay (e.g., using ADP-Glo™)
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the enzymatic reaction.
Materials:
-
Test Compounds (A, B, C), Staurosporine (Positive Control)
-
Serine/Threonine Kinase (e.g., PKA, Aurora Kinase A)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds and Staurosporine in kinase buffer. A common starting concentration is 100 µM.
-
Kinase Reaction:
-
Add kinase buffer, test compound, and kinase enzyme to each well.
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to no-inhibitor controls. Plot percent inhibition against compound concentration and fit to a dose-response curve to determine the IC50 value.
Hypothetical Performance Data and Comparative Analysis
The following tables present hypothetical, yet plausible, data to illustrate how the results of these assays would be interpreted.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Compound | Name | S. aureus | E. coli |
|---|---|---|---|
| A | This compound | 16 | 64 |
| B | Amide Analogue | >128 | >128 |
| C | Structural Precursor | >128 | >128 |
| - | Ciprofloxacin (Control) | 0.5 | 0.25 |
Table 2: Kinase Inhibition (IC50 in µM)
| Compound | Name | Aurora Kinase A |
|---|---|---|
| A | This compound | 8.5 |
| B | Amide Analogue | 45.2 |
| C | Structural Precursor | >100 |
| - | Staurosporine (Control) | 0.02 |
Analysis and Interpretation:
-
Antimicrobial Activity: The hypothetical data in Table 1 shows that the thioamide compound (A) possesses moderate antibacterial activity, particularly against the Gram-positive S. aureus. Critically, its amide analogue (B) and the precursor (C) are inactive. This strongly suggests that the thioamide moiety is essential for the antibacterial effect.[1] The mechanism could involve inhibition of key bacterial enzymes like DNA gyrase, a known target for some thioamide compounds.[1]
-
Kinase Inhibition: As shown in Table 2, the thioamide (A) demonstrates moderate inhibition of Aurora Kinase A. It is significantly more potent (over 5-fold) than its amide counterpart (B), again highlighting the importance of the sulfur atom. This enhanced activity could be due to a more favorable hydrogen bonding interaction with the kinase's active site or improved shape complementarity.[1][3]
Mechanistic Considerations and Future Directions
The initial benchmarking data points towards the thioamide group as a key pharmacophore. To build upon these findings, several follow-up studies would be essential.
Caption: Hypothetical inhibition of a generic MAP Kinase signaling pathway by Compound A.
Future Experiments:
-
Cytotoxicity Assays: Evaluate the compound's toxicity against mammalian cell lines (e.g., HEK293, HepG2) to determine its therapeutic index.
-
Mechanism of Action Studies: For the antibacterial activity, perform assays to identify the specific molecular target (e.g., DNA gyrase, protein synthesis). For kinase inhibition, conduct broader kinase panel screening to assess selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogues to probe the importance of the ethyl ester and the substitution pattern on the benzene ring.
Conclusion
This guide outlines a rigorous and scientifically grounded strategy for benchmarking the performance of this compound. By employing carefully selected assays and comparative compounds, researchers can effectively dissect the contribution of the key thioamide functional group to the molecule's biological activity. The proposed workflow provides a clear path from initial screening to generating actionable data, paving the way for further optimization and development of this and related chemical scaffolds. The unique properties of thioamides continue to present exciting opportunities in drug discovery, and systematic evaluation is the first step in unlocking their therapeutic potential.[4]
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A Comprehensive Guide to the Structure-Activity Relationship of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate Analogs
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding and provides a framework for designing novel compounds with enhanced biological activities. We will explore the key structural motifs of the parent compound and discuss how modifications to these regions can influence efficacy, selectivity, and pharmacokinetic properties.
Introduction: The this compound Scaffold
The this compound scaffold is a promising starting point for the development of new therapeutic agents. Its unique combination of a benzoate ester, an ether linkage, and a thioamide functional group provides multiple points for chemical modification, allowing for the fine-tuning of its biological profile. While the specific biological targets of this class of compounds are still under extensive investigation, the presence of these key functional groups suggests potential applications as enzyme inhibitors, antimicrobial agents, or modulators of protein-protein interactions.
This guide will deconstruct the molecule into three primary regions for SAR analysis:
-
Region I: The Benzoate Moiety
-
Region II: The Ether Linkage
-
Region III: The Thioamide Group
By systematically examining the impact of structural changes in each region, we can develop a rational approach to the design of more potent and selective analogs.
The Core Scaffold: Synthesis and Key Features
A plausible synthetic route to the parent compound, this compound, involves a two-step process. The initial step is a Williamson ether synthesis, reacting ethyl p-hydroxybenzoate with a suitable 2-haloacetonitrile, followed by the conversion of the nitrile group to a thioamide.[1][2] This synthetic strategy is versatile and allows for the introduction of diversity at various positions of the molecule.
Caption: General synthetic workflow for this compound.
Structure-Activity Relationship (SAR) Analysis
The following sections will explore the SAR of each key region of the this compound scaffold. The presented data is a synthesis of established principles in medicinal chemistry and should be considered as a predictive guide for analog design.
Region I: The Benzoate Moiety
The benzoate moiety serves as a critical anchor for the molecule and offers several opportunities for modification.
The ethyl ester in the parent compound is a logical starting point for optimization. Esters are known to influence solubility, metabolic stability, and cell permeability.
-
Alkyl Chain Length: Varying the length of the alkyl chain of the ester can impact lipophilicity. Increasing the chain length (e.g., propyl, butyl) may enhance membrane permeability, but could also lead to increased metabolic susceptibility.[3] Conversely, smaller alkyl groups (e.g., methyl) might improve aqueous solubility.
-
Steric Bulk: Introduction of sterically hindered groups, such as isopropyl or tert-butyl esters, can protect the ester from hydrolysis by esterases, thereby increasing the compound's half-life.[3]
-
Bioisosteric Replacement: Replacing the ester with other functional groups such as amides or oxadiazoles should be approached with caution. While these groups can mimic some of the electronic properties of an ester, this modification often leads to a significant change in the overall electronic distribution and hydrogen bonding capacity of the molecule, which could be detrimental to activity.[4]
Substitution on the phenyl ring can dramatically alter the electronic properties and steric profile of the molecule, leading to changes in binding affinity and selectivity.
-
Electron-Donating and Withdrawing Groups: The addition of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -CF3) can modulate the pKa of the thioamide and influence its interaction with biological targets.
-
Positional Isomers: The position of the ether linkage on the benzoate ring (ortho, meta, or para) is critical. The para-substitution in the parent compound provides a linear geometry, which may be optimal for fitting into a specific binding pocket. Moving the substituent to the ortho or meta position would significantly alter the molecule's shape.
Region II: The Ether Linkage
The ether linkage provides a degree of conformational flexibility, allowing the thioamide "warhead" to orient itself correctly within a binding site.
-
Linker Length: The two-atom ether linkage in the parent compound determines the distance and spatial relationship between the benzoate ring and the thioamide group. Shortening or lengthening this linker by incorporating or removing methylene groups could be explored to optimize this distance.
-
Linker Rigidity: Replacing the flexible ether linkage with more rigid structures, such as a cyclopropyl or a vinyl group, could lock the molecule into a more favorable, or unfavorable, conformation.
Region III: The Thioamide Group
The thioamide group is a key pharmacophoric element. It is a bioisostere of the more common amide bond and possesses unique properties that can be advantageous in drug design.[5][6]
-
Hydrogen Bonding: The N-H protons of the primary thioamide are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor.[7] These interactions are often critical for high-affinity binding to biological targets.
-
Metabolic Stability: Thioamides are generally more resistant to enzymatic hydrolysis than their corresponding amides, which can lead to improved metabolic stability and a longer duration of action.[8]
-
Bioisosteric Replacement: While the thioamide is often crucial for activity, its replacement with other groups could be considered. For instance, an amidine or a tetrazole could mimic some of the hydrogen bonding and electronic features of the thioamide.[5][9] However, such modifications would significantly alter the chemical nature of this part of the molecule.
Comparative Data of Hypothetical Analogs
The following table presents a hypothetical comparison of this compound analogs and their predicted biological activities based on the SAR principles discussed above. The IC50 values are for a hypothetical enzyme inhibition assay.
| Compound | Modification | Predicted IC50 (nM) | Rationale |
| Parent | This compound | 100 | Baseline activity. |
| Analog 1 | Mthis compound | 120 | Decreased lipophilicity may slightly reduce cell permeability and activity. |
| Analog 2 | Isopropyl 4-(2-amino-2-thioxoethoxy)benzoate | 80 | Increased steric bulk may enhance binding and improve metabolic stability.[3] |
| Analog 3 | Ethyl 4-(2-amino-2-thioxoethoxy)-3-methoxybenzoate | 90 | Electron-donating group may slightly alter electronic properties and binding. |
| Analog 4 | Ethyl 4-(2-amino-2-thioxoethoxy)-3-chlorobenzoate | 70 | Electron-withdrawing group may enhance binding through favorable electronic interactions. |
| Analog 5 | Ethyl 4-(3-amino-3-thioxopropoxy)benzoate | 150 | Increased linker length may lead to a non-optimal orientation in the binding site. |
| Analog 6 | 4-(2-amino-2-thioxoethoxy)benzoic acid | >1000 | The carboxylate may be a poor bioisostere for the ethyl ester, leading to loss of key interactions.[4] |
| Analog 7 | Ethyl 4-(2-amino-2-oxoethoxy)benzoate | >500 | Replacement of the thioamide with an amide may result in a significant loss of activity.[5] |
Experimental Protocols
General Synthesis of this compound Analogs
Step 1: Synthesis of Ethyl 4-(cyanomethoxy)benzoate
To a solution of ethyl p-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (1.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 2-Bromoacetonitrile (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours.[1] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford Ethyl 4-(cyanomethoxy)benzoate.
Step 2: Synthesis of this compound
To a solution of Ethyl 4-(cyanomethoxy)benzoate (1.0 eq) in DMF, sodium hydrogen sulfide (2.0 eq) and magnesium chloride hexahydrate (1.5 eq) are added.[2] The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into water and the product is extracted with a suitable organic solvent. The combined organic layers are washed with dilute hydrochloric acid, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound.
In Vitro Enzyme Inhibition Assay (Hypothetical)
The inhibitory activity of the synthesized analogs can be evaluated against a relevant enzyme target (e.g., a specific kinase or protease). A typical assay would involve the following steps:
-
Enzyme and Substrate Preparation: The purified enzyme and its corresponding substrate are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Protocol: The enzyme, substrate, and test compound are incubated together in a 96-well plate for a specific period at a controlled temperature.
-
Detection: The enzymatic activity is measured by detecting the product formation using a suitable method, such as fluorescence, absorbance, or luminescence.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (without inhibitor). The IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Conclusion
The this compound scaffold presents a rich platform for the design of novel bioactive molecules. A thorough understanding of the structure-activity relationships of this class of compounds is essential for the rational design of analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive, albeit inferential, overview of the key SAR principles governing the activity of these compounds. The insights presented herein should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of the next generation of therapeutics based on this promising scaffold.
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A Head-to-Head Comparison of Thioamide and Amide Analogs in Biological Systems: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the quest for molecules with enhanced therapeutic properties is perpetual. The strategic modification of lead compounds is a cornerstone of this endeavor, with the goal of optimizing potency, selectivity, and pharmacokinetic profiles.[1][2] Among the various bioisosteric replacements available, the substitution of an amide bond with a thioamide has emerged as a powerful, albeit nuanced, strategy.[1][3][4] This guide provides a comprehensive, head-to-head comparison of thioamide and amide analogs in biological systems, offering insights into the profound effects of this single-atom substitution.
This document is intended for researchers, scientists, and drug development professionals, providing a deep dive into the physicochemical and biological distinctions between these two functional groups. We will explore the causal relationships that govern their differential behaviors and provide practical, data-driven guidance for their application in therapeutic design.
The Amide Bond: A Biological Mainstay
The amide bond is the fundamental linkage in peptides and proteins, and a ubiquitous functional group in a vast array of small molecule drugs. Its planarity, hydrogen bonding capabilities, and relative stability are central to its role in defining the structure and function of biomolecules. However, the very properties that make the amide bond so vital in nature also present challenges in drug design, particularly its susceptibility to enzymatic hydrolysis, which can lead to rapid in vivo degradation of peptide-based therapeutics.[5]
The Thioamide Isostere: More Than a Simple Substitution
Replacing the carbonyl oxygen of an amide with a sulfur atom to form a thioamide introduces a series of subtle yet significant alterations in the molecule's physicochemical properties.[6][7][8][9] These changes, summarized in the table below, are the root of the diverse biological consequences observed upon thioamidation.
Table 1: Comparative Physicochemical Properties of Amide and Thioamide Bonds
| Property | Amide (-C(=O)NH-) | Thioamide (-C(=S)NH-) | Key Implications for Biological Systems |
| C=X Bond Length | ~1.23 Å[1][6][10][11] | ~1.71 Å[1][6][10][11] | Altered bond geometry can impact binding pocket fit and conformational preferences.[12] |
| Van der Waals Radius of X | Oxygen: 1.40 Å[1][6][10] | Sulfur: 1.85 Å[1][6][10] | Increased steric bulk can influence molecular interactions and packing. |
| Hydrogen Bond Acceptor Strength | Strong | Weaker[3][6][10][11][12] | Reduced interaction with water can increase lipophilicity and membrane permeability.[13] May weaken interactions with biological targets that rely on H-bond acceptance. |
| Hydrogen Bond Donor Strength | Good | Stronger[3][6][10][11][12] | Enhanced H-bond donation can lead to stronger interactions with specific biological targets.[10] |
| Acidity of N-H Proton | pKa ~17 | pKa ~11 (ΔpKa ≈ -6)[6][11] | The more acidic N-H proton contributes to stronger H-bond donation. |
| Rotational Barrier (C-N bond) | Lower | Higher (~5 kcal/mol)[6][10] | Reduced conformational flexibility can pre-organize a molecule for binding, potentially increasing affinity.[6][10] |
| Dipole Moment | Smaller | Larger[11] | Can influence solubility and interactions with polar environments. |
| Spectroscopic Properties | UV λmax ~220 nm[6] | UV λmax ~265 nm[6] | Provides a useful spectroscopic handle for biophysical studies.[6] |
The Biological Ramifications of Thioamidation
The altered physicochemical properties of thioamides translate into a range of significant biological effects. The judicious placement of a thioamide can be a transformative tool in drug design.
Enhanced Metabolic Stability and Proteolytic Resistance
A primary driver for employing thioamide substitution is to enhance the metabolic stability of peptide-based drugs.[6][10] The thioamide bond is significantly more resistant to hydrolysis by proteases compared to its amide counterpart.[6][10][14] This increased stability can dramatically extend the in vivo half-life of therapeutic peptides.
For instance, in the case of glucagon-like peptide-1 (GLP-1), a therapeutic peptide for diabetes, a single thioamide substitution near the cleavage site for the enzyme dipeptidyl peptidase-4 (DPP-4) resulted in a 750-fold increase in stability.[7][15][16] This enhanced stability was achieved while maintaining the peptide's potency in activating its target receptor.[15][16]
Experimental Protocol: Assessing Proteolytic Stability
A common method to compare the proteolytic stability of amide and thioamide analogs is through an in vitro enzymatic degradation assay.
Objective: To determine the rate of hydrolysis of a peptide and its thioamide analog by a specific protease.
Materials:
-
Peptide substrate (amide analog)
-
Thioamide-substituted peptide analog
-
Protease of interest (e.g., DPP-4, trypsin)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
HPLC system with a C18 column
-
Quenching solution (e.g., 10% trifluoroacetic acid)
Procedure:
-
Prepare stock solutions of the amide and thioamide peptides in the assay buffer.
-
Prepare a stock solution of the protease in the assay buffer.
-
Initiate the reaction by adding a known concentration of the protease to a solution of the peptide substrate at a defined temperature (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analyze the quenched samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide versus time for both the amide and thioamide analogs.
-
Calculate the half-life (t½) of each peptide under these conditions.
Expected Outcome: The thioamide analog is expected to exhibit a significantly longer half-life compared to the amide analog, demonstrating its increased resistance to proteolysis.
Modulation of Biological Activity and Receptor Interactions
The impact of thioamidation on biological activity can be context-dependent and, at times, profound. In some cases, the thioamide analog retains or even exhibits improved bioactivity compared to the parent amide.[6] For example, thioamide-containing inhibitors of the histone lysine methyltransferase ASH1L showed significantly higher potency than their amide counterparts, with the amide version being nearly 100-fold less active.[10]
Conversely, the altered hydrogen bonding and steric profile of the thioamide can also lead to a decrease in activity if the original amide oxygen was critical for a specific hydrogen bond interaction with the target.[12][17] Interestingly, thioamide substitution can sometimes lead to altered signaling bias, where the analog preferentially activates one downstream signaling pathway over another.[15][16]
The following diagram illustrates the differing hydrogen bonding potential of amide and thioamide groups within a hypothetical receptor binding pocket.
Caption: Differential hydrogen bonding of amide and thioamide analogs in a receptor pocket.
Improved Pharmacokinetic Properties
Beyond metabolic stability, thioamidation can positively influence other pharmacokinetic parameters. The replacement of a carbonyl oxygen with a less polar sulfur atom generally increases the lipophilicity of a molecule.[13] This can lead to improved membrane permeability and bioavailability, particularly for macrocyclic peptides.[3][10][13] By masking a potent hydrogen bond acceptor, the desolvation penalty for crossing a lipid membrane is reduced.[13]
Synthesis of Thioamide Analogs
The incorporation of thioamides into peptides and small molecules has been streamlined by advances in synthetic chemistry.
Thionation of Amides
For small molecules, existing amides can often be converted to thioamides using thionating reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[7][14]
Solid-Phase Peptide Synthesis (SPPS)
For peptides, site-specific incorporation of a thioamide can be achieved during solid-phase peptide synthesis.[18] This typically involves the use of a pre-formed thioacylamino acid monomer, which is then coupled to the growing peptide chain.[18]
The general workflow for incorporating a thioamide into a peptide via SPPS is depicted below.
Caption: General workflow for thiopeptide synthesis via solid-phase peptide synthesis.
Native Chemical Ligation (NCL)
For the synthesis of larger proteins containing a thioamide at a specific site, native chemical ligation (NCL) is a powerful technique.[14] This method involves the chemoselective ligation of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. A thioamide-containing peptide fragment can be synthesized via SPPS and then ligated to a recombinantly expressed protein fragment.[14]
Case Studies and Applications in Drug Discovery
The utility of thioamides is not merely theoretical; it is demonstrated in a growing number of therapeutic candidates and approved drugs.
-
Antitubercular Agents: Ethionamide and prothionamide are second-line drugs for the treatment of multidrug-resistant tuberculosis.[3][7][10] These are prodrugs that are activated by a mycobacterial enzyme.[10]
-
Antiviral Agents: Thioamide-containing compounds have been developed as potent inhibitors of the SARS-CoV-2 main protease.[1][3]
-
Anticancer Agents: Thioamides have been incorporated into inhibitors of various cancer targets, including kinases and histone methyltransferases.[1][2][3][4]
-
Peptide Therapeutics: As discussed, thioamidation is a key strategy for stabilizing peptide hormones like GLP-1 for the treatment of diabetes and obesity.[16]
Conclusion and Future Perspectives
The substitution of an amide with a thioamide is a minimalist yet powerful modification that can profoundly alter the biological properties of a molecule.[8] By modulating hydrogen bonding, steric bulk, and conformational flexibility, thioamidation offers a versatile tool to enhance metabolic stability, improve pharmacokinetic profiles, and fine-tune biological activity.[1][2] While the effects of this substitution must be evaluated on a case-by-case basis, the evidence overwhelmingly supports the thioamide as a valuable isostere in the medicinal chemist's toolbox.[3][4] As synthetic methodologies continue to improve and our understanding of the nuanced effects of thioamidation deepens, we can expect to see even broader applications of this fascinating functional group in the design of next-generation therapeutics.
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Carpten, T. N., & Miller, S. J. (2021). (A) Commonly used isosteres of the peptide bond. 2 (B) Comparison of... ResearchGate. [Link]
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Mitchell, N. J., & Van Vranken, D. L. (2019). Biosynthesis and Chemical Applications of Thioamides. Illinois Experts. [Link]
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Hutton, C. A. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. The University of Melbourne. [Link]
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Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. PubMed. [Link]
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Goldberg, J. M. (2021). Applications of Thioamide Stabilized Peptides as Molecular Probes, Imaging Agents, and Therapeutics. ScholarlyCommons - University of Pennsylvania. [Link]
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Goldberg, J. M., et al. (2017). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. Journal of the American Chemical Society, 139(46), 16899-16906. [Link]
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Burgess, K., et al. (2007). Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices. Journal of the American Chemical Society, 129(2), 434-442. [Link]
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Horvath, S., et al. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(20), 7432-7435. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
Immediate Safety Profile & Hazard Assessment
A thorough understanding of the potential hazards is paramount before handling or disposing of any chemical. The hazard profile for Ethyl 4-(2-amino-2-thioxoethoxy)benzoate is inferred from its structural components.
Causality of Hazards: The primary driver for the stringent disposal protocols recommended here is the presence of the thioamide group (-C(=S)NH₂). Thioamides, such as the well-studied analogue thioacetamide, are known for significant toxicity.[1] Thioacetamide is classified as a carcinogen (Category 1B), is harmful if swallowed, and causes skin and eye irritation.[2][3] The metabolic activation of the thioamide sulfur atom by enzymes can lead to toxic effects.[1] Therefore, it is imperative to treat this compound as potentially carcinogenic and highly toxic.
The benzoate ester portion, by analogy to Ethyl 4-aminobenzoate (Benzocaine), may cause skin irritation and allergic skin reactions.[4][5][6] While less acutely hazardous than the thioamide moiety, it contributes to the overall chemical risk profile.
| Hazard | Basis of Assessment (Structural Analogue) | Potential Effects | Primary Safety Concern |
| High Acute Toxicity | Thioamide Group (analogue: Thioacetamide)[3] | Harmful or fatal if swallowed, inhaled, or absorbed through the skin. | Systemic poisoning |
| Carcinogenicity | Thioamide Group (analogue: Thioacetamide)[2] | May cause cancer.[2] | Long-term health risk from exposure |
| Skin/Eye Irritation | Benzoate Ester & Thioamide Groups[3][5] | Causes serious eye irritation and skin irritation.[3][5] | Direct contact hazard |
| Skin Sensitization | Benzoate Ester Group (analogue: Ethyl 4-aminobenzoate)[6] | May cause an allergic skin reaction.[6] | Allergic response upon repeated contact |
| Environmental Hazard | Thioamide Group (analogue: Thioacetamide)[3] | Harmful to aquatic life with long-lasting effects.[3] | Environmental contamination |
Personal Protective Equipment (PPE)
Due to the inferred high toxicity, a comprehensive PPE strategy is mandatory. Standard laboratory PPE is insufficient.
-
Hand Protection: Wear double-layered, chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). Gloves must be inspected before use and disposed of as hazardous waste after handling the chemical.[3]
-
Eye Protection: Chemical safety goggles are required at all times. For operations with a splash risk, a full-face shield should be worn in addition to goggles.[2]
-
Skin and Body Protection: A full-length, chemical-resistant lab coat must be worn. Ensure it is fully buttoned. Disposable gowns are recommended. Do not wear contaminated clothing home.[7]
-
Respiratory Protection: All handling of solid this compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
Routine Disposal Protocol
This protocol outlines the standard procedure for disposing of unwanted this compound and materials minimally contaminated with it. The core principle is that this chemical must be treated as a hazardous waste and managed by professionals.
Workflow for Routine Disposal
Caption: Decision-Making Workflow for Routine Disposal.
Step-by-Step Methodology:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure solid, solutions, and contaminated items (e.g., weigh boats, pipette tips, gloves).
-
This waste stream must be segregated. Do not mix it with other organic, aqueous, or solid waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[9] Incompatible materials can react violently or produce toxic gases.[10]
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure, sealable lid. A wide-mouth polyethylene or glass container is typically suitable for solids and contaminated labware.[9]
-
The original chemical container can be used if it is in good condition.[10]
-
Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[10]
-
-
Labeling:
-
Immediately label the waste container.[11] According to EPA and OSHA regulations, the label must include:
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11] This is an area at or near the point of waste generation and under the control of the laboratory personnel.
-
The SAA should be a secure location, such as a designated cabinet or a marked area within a fume hood.[10]
-
Keep the container closed at all times except when adding waste.
-
-
Final Disposal:
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [10][13] Its inferred toxicity and environmental hazards prohibit this.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[13] They will work with a licensed hazardous waste contractor for final disposal, which typically involves high-temperature incineration.[11]
-
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Workflow for Spill Cleanup
Caption: Procedural Workflow for Chemical Spill Cleanup.
Step-by-Step Methodology for a Small Spill (<1 gram of solid):
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.[14]
-
Assess & Ventilate: Ensure ventilation is adequate by working in a fume hood. Prevent the spread of dust.[15]
-
PPE: Don the appropriate PPE as described in Section 2.
-
Cleanup:
-
AVOID DRY SWEEPING. This can generate hazardous airborne dust.[7]
-
Gently cover the spill with paper towels or absorbent pads dampened with a suitable solvent (like water, if compatible) to wet the powder.[8][14]
-
Alternatively, cover the spill with an inert absorbent material like vermiculite or cat litter, working from the outside edges inward to prevent spreading.[16]
-
Carefully scoop or sweep the absorbed material and contaminated pads into a designated plastic bag or container.[15][17]
-
-
Decontamination:
-
Waste Disposal:
-
Place all contaminated materials (gloves, pads, towels) into a second plastic bag (double-bag).[18]
-
Seal the bag and attach a "Hazardous Waste" label, clearly identifying the contents as "Spill cleanup debris with this compound."
-
Manage this waste through the routine disposal protocol by contacting your EHS office.[15]
-
For a Large Spill (>1 gram) or Any Spill Outside a Fume Hood:
-
EVACUATE IMMEDIATELY. Alert all personnel and evacuate the laboratory.
-
Close the laboratory doors to confine vapors and dust.[15]
-
Call your institution's emergency number and the EHS office.
-
Do not re-enter the area. Allow trained emergency responders to handle the cleanup.
References
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
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Spill Management Procedure. Texas A&M University-Texarkana. [Link]
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Safety Data Sheet: Thioacetamide. Carl ROTH. [Link]
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Essential Safety and Operational Guide for Handling Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
This guide provides crucial, immediate safety and logistical information for the handling of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate. As a compound featuring a thioamide functional group, it requires careful management to ensure the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols and chemical reactivity principles.
Understanding the Hazard Profile
-
Thioamide Group: Thioamides as a class of compounds present notable hazards. For instance, Thioacetamide is classified as harmful if swallowed, a skin and eye irritant, and a suspected carcinogen.[1][2][3] Thioamides can also release toxic hydrogen sulfide gas upon contact with acids.[1][4]
-
Ethyl Benzoate Moiety: The ethyl benzoate portion is less hazardous but can still cause skin and eye irritation.
Therefore, this compound should be handled as a substance with the potential for significant health effects, including acute toxicity, skin and eye irritation, and potential carcinogenicity. All handling should be conducted with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the foundation of safe handling. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Scenario | Required PPE | Rationale |
| Weighing and preparing solutions (small scale, <1g) in a ventilated enclosure | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields | Protects against incidental skin and eye contact with small quantities of the solid compound. |
| Conducting reactions and purifications (larger scale, >1g) | - Chemical-resistant gloves (e.g., thicker nitrile or neoprene)- Chemical-resistant apron over a lab coat- Chemical splash goggles or a face shield | Provides a higher level of protection against splashes and spills of both the solid and solutions. |
| Potential for aerosol generation (e.g., sonication, vigorous mixing) | - All PPE from the previous tier- A properly fitted respirator (e.g., N95 or higher) | Mitigates the risk of inhaling fine particles or aerosols of the compound. |
| Emergency spill cleanup | - Level C protective equipment: - Full-face air-purifying respirator - Chemical-resistant suit or coveralls - Inner and outer chemical-resistant gloves - Chemical-resistant boots | Ensures maximum protection during a situation with a high risk of exposure.[5][6] |
PPE Selection Workflow
Caption: Decision tree for selecting appropriate PPE.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound is essential to minimize risk.
3.1. Engineering Controls
-
Ventilation: Always handle the solid compound and its solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.
3.2. Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing:
-
Tare a suitable container on a balance located within the fume hood.
-
Carefully transfer the desired amount of this compound to the container, avoiding the creation of dust.
-
Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe, which should then be disposed of as hazardous waste.
-
-
Dissolution and Reaction:
-
Add the solvent to the solid slowly to avoid splashing.
-
If heating is necessary, use a controlled heating source like a heating mantle with a stirrer. Ensure the apparatus is securely clamped.
-
Keep the reaction vessel covered to the extent possible.
-
3.3. Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert and Evacuate: Notify personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Containment: For small spills, cover the material with an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels for large spills.
-
Cleanup:
-
Don the appropriate PPE for spill cleanup (see Table 1).
-
Carefully scoop the contained material into a clearly labeled hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
-
Spill Response Workflow
Caption: Step-by-step spill response procedure.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its associated waste is a critical final step. All waste containing this compound must be treated as hazardous waste.
Table 2: Disposal Guidelines
| Waste Stream | Disposal Protocol |
| Solid Waste (unused compound, contaminated wipes, etc.) | - Collect in a clearly labeled, sealed, and chemically compatible container.- Do not mix with other waste streams unless compatibility is confirmed. |
| Liquid Waste (reaction mixtures, washings) | - Collect in a labeled, sealed, and appropriate waste container.- Segregate halogenated and non-halogenated waste streams as per your institution's guidelines. |
| Contaminated Sharps (needles, scalpels) | - Dispose of immediately in a designated sharps container for hazardous chemical waste. |
| Empty Containers | - Triple rinse with a suitable solvent.- Collect the rinsate as hazardous liquid waste.- Deface the label of the empty container before disposing of it in the appropriate solid waste stream (e.g., glass or plastic recycling, if permitted by your institution). |
General Disposal Principles:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical hazards.
References
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- LPS.org. (n.d.). Safety Data Sheet (SDS) Thioacetamide.
- Carl ROTH. (n.d.). Safety Data Sheet: Thioacetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
